molecular formula C23H21F6N3O2 B10822367 BRD9185

BRD9185

Cat. No.: B10822367
M. Wt: 485.4 g/mol
InChI Key: FYPZBZFXJUJJRA-AQNXPRMDSA-N
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Description

BRD9185 is a useful research compound. Its molecular formula is C23H21F6N3O2 and its molecular weight is 485.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H21F6N3O2

Molecular Weight

485.4 g/mol

IUPAC Name

(2S,3S,4S)-3-[4-[3,4-bis(trifluoromethyl)phenyl]phenyl]-2-cyano-4-(hydroxymethyl)-N-propylazetidine-1-carboxamide

InChI

InChI=1S/C23H21F6N3O2/c1-2-9-31-21(34)32-18(11-30)20(19(32)12-33)14-5-3-13(4-6-14)15-7-8-16(22(24,25)26)17(10-15)23(27,28)29/h3-8,10,18-20,33H,2,9,12H2,1H3,(H,31,34)/t18-,19-,20+/m1/s1

InChI Key

FYPZBZFXJUJJRA-AQNXPRMDSA-N

Isomeric SMILES

CCCNC(=O)N1[C@@H]([C@H]([C@H]1C#N)C2=CC=C(C=C2)C3=CC(=C(C=C3)C(F)(F)F)C(F)(F)F)CO

Canonical SMILES

CCCNC(=O)N1C(C(C1C#N)C2=CC=C(C=C2)C3=CC(=C(C=C3)C(F)(F)F)C(F)(F)F)CO

Origin of Product

United States

Foundational & Exploratory

BRD9185: A Potent Inhibitor of Plasmodium falciparum Dihydroorotate Dehydrogenase

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and biological activity of BRD9185, a novel antimalarial candidate. Detailed experimental protocols for its synthesis and key biological assays are included to facilitate further research and development.

Chemical Structure and Properties

This compound is an azetidine-2-carbonitrile derivative with the IUPAC name (2S,3S,4S)-3-[4-[3,4-bis(trifluoromethyl)phenyl]phenyl]-2-cyano-4-(hydroxymethyl)-N-propylazetidine-1-carboxamide. Its chemical properties are summarized below.

PropertyValue
CAS Number 2057420-29-6
Molecular Formula C₂₃H₂₁F₆N₃O₂
Molecular Weight 485.42 g/mol
Canonical SMILES CCCN(C(=O)N1--INVALID-LINK--c2ccc(cc2)c3ccc(c(c3)C(F)(F)F)C(F)(F)F">C@HCO)

Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

This compound exerts its antimalarial activity by targeting the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of the malaria parasite, Plasmodium falciparum. Specifically, this compound is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), the fourth enzyme in this pathway.[1] DHODH catalyzes the oxidation of dihydroorotate to orotate, a crucial step in the synthesis of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides required for DNA and RNA synthesis.[1] By inhibiting P. falciparum DHODH (PfDHODH), this compound effectively halts parasite replication.[1]

Figure 1. Inhibition of P. falciparum DHODH by this compound.

Quantitative Biological Activity

This compound demonstrates potent and selective activity against the malaria parasite. The following table summarizes its key in vitro activity metrics.[1]

AssayTarget/OrganismMetricValue (nM)
Cell-based Proliferation P. falciparum (Dd2, multidrug-resistant)EC₅₀16
Biochemical Inhibition P. falciparum DHODH (PfDHODH)IC₅₀12
Biochemical Inhibition Human DHODH (HsDHODH)IC₅₀>50,000

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is based on the methods reported by Maetani et al.[1] The key steps involve the construction of the substituted azetidine core followed by functional group manipulations. The final step in the synthesis of this compound (referred to as compound 27 in the original publication) is detailed below.

Synthesis of (2S,3S,4S)-3-(4-(3,4-bis(trifluoromethyl)phenyl)phenyl)-2-cyano-4-(hydroxymethyl)-N-propylazetidine-1-carboxamide (this compound)

  • Starting Material: (2S,3S,4S)-3-(4-bromophenyl)-2-cyano-4-(hydroxymethyl)azetidine-1-carboxylic acid tert-butyl ester.

  • Step 1: Suzuki Coupling: To a solution of the starting material in a suitable solvent (e.g., 1,4-dioxane/water), add (3,4-bis(trifluoromethyl)phenyl)boronic acid, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., K₂CO₃). Heat the mixture under an inert atmosphere until the reaction is complete as monitored by TLC or LC-MS. After cooling, extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Step 2: Boc Deprotection: Dissolve the product from Step 1 in a suitable solvent (e.g., dichloromethane) and treat with trifluoroacetic acid at room temperature. Monitor the reaction until completion. Remove the solvent and excess acid under reduced pressure to yield the deprotected azetidine intermediate.

  • Step 3: Urea Formation: To a solution of the deprotected azetidine in a suitable solvent (e.g., dichloromethane) containing a base (e.g., diisopropylethylamine), add propyl isocyanate. Stir the reaction at room temperature until completion. Purify the crude product by column chromatography to yield this compound.

Note: For detailed reaction conditions, stoichiometry, and characterization data, please refer to the supporting information of the original publication.[1]

P. falciparum Dihydroorotate Dehydrogenase (PfDHODH) Inhibition Assay

The inhibitory activity of this compound against recombinant PfDHODH can be determined using a spectrophotometric assay that measures the reduction of a dye coupled to the oxidation of dihydroorotate.[1]

  • Reagents and Buffers:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

    • Recombinant PfDHODH (and human DHODH for selectivity).

    • Dihydroorotate (substrate).

    • Coenzyme Q₀ (electron acceptor).

    • 2,6-dichloroindophenol (DCIP) (colorimetric indicator).

    • This compound stock solution in DMSO.

  • Procedure:

    • Add assay buffer to the wells of a 96-well microplate.

    • Add serial dilutions of this compound (or DMSO for control) to the wells.

    • Add a solution containing PfDHODH, Coenzyme Q₀, and DCIP to each well.

    • Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes).

    • Initiate the reaction by adding a solution of dihydroorotate to each well.

    • Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader.

    • Calculate the initial reaction rates and determine the IC₅₀ value by fitting the dose-response curve using appropriate software.

References

Unveiling the Mechanism of Action of BRD9 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain-containing protein 9 (BRD9), a member of the non-canonical BAF (ncBAF) chromatin remodeling complex, has emerged as a compelling therapeutic target in oncology and inflammatory diseases. Its role in transcriptional regulation through the recognition of acetylated lysine residues on histones makes it a critical component of gene expression control. This technical guide provides an in-depth exploration of the discovery and mechanism of action of selective BRD9 inhibitors, with a focus on the well-characterized chemical probes I-BRD9 and BI-9564, and the targeted degrader dBRD9. The compound "BRD9185" is not a widely recognized public identifier; therefore, this guide focuses on these exemplary agents to illustrate the principles of BRD9 inhibition and degradation.

Core Mechanism of Action

BRD9 inhibitors function by competitively binding to the acetyl-lysine binding pocket of the BRD9 bromodomain, thereby displacing it from chromatin.[1][2] This prevents the recruitment of the ncBAF complex to target gene loci, leading to alterations in chromatin structure and downstream gene expression.[3][4] The ultimate cellular consequences of BRD9 inhibition are context-dependent but often involve the suppression of oncogenic and pro-inflammatory transcriptional programs.[5][6]

In contrast to small molecule inhibitors, BRD9 degraders, such as dBRD9, employ a heterobifunctional design. One end of the molecule binds to the BRD9 bromodomain, while the other recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[7][8][9] This proximity induces the ubiquitination and subsequent proteasomal degradation of the entire BRD9 protein, leading to a more profound and sustained ablation of its function compared to inhibition alone.[10][11]

Quantitative Data on BRD9 Inhibitors and Degraders

The following tables summarize key quantitative data for the selective BRD9 inhibitors I-BRD9 and BI-9564, and the degrader dBRD9, providing a comparative overview of their potency and selectivity.

Table 1: Potency of BRD9 Inhibitors and Degrader

CompoundAssay TypeTargetIC50 (nM)Kd (nM)pIC50
I-BRD9 TR-FRETBRD9--7.3
BROMOscanBRD9-1.98.7
BI-9564 AlphaScreenBRD975--
ITCBRD9-14-
dBRD9 -BRD913.5--

Table 2: Selectivity Profile of BRD9 Inhibitors

CompoundTargetKd (nM)Fold Selectivity (vs. BRD9)
I-BRD9 BRD7380~200x
BRD4 (BD1)1400>700x
BI-9564 BRD7239~17x
BET Family>100,000>7000x
CECR2258~18x

Key Experiments in the Discovery of BRD9 Inhibitor Mechanism of Action

The elucidation of the mechanism of action of BRD9 inhibitors and degraders has relied on a suite of sophisticated experimental techniques. Detailed protocols for three pivotal assays are provided below.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context. The principle lies in the ligand-induced thermal stabilization of the target protein.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Culture cells (e.g., HEK293T) to 80-90% confluency.

    • Treat cells with the BRD9 inhibitor (e.g., I-BRD9 or BI-9564) or DMSO vehicle control at various concentrations for 1-2 hours.

  • Heat Shock:

    • Harvest and wash the cells, then resuspend in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[12]

  • Cell Lysis and Protein Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).[9]

    • Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Detection and Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble BRD9 in each sample by Western blotting using a BRD9-specific antibody.

    • Quantify the band intensities to generate a melting curve, plotting the percentage of soluble BRD9 as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.[8][13]

Immunoprecipitation-Mass Spectrometry (IP-MS)

IP-MS is employed to identify the protein interaction partners of BRD9 and to assess how these interactions are affected by inhibitors or degraders.

Experimental Protocol:

  • Cell Lysis:

    • Treat cells with the BRD9 inhibitor, degrader (e.g., dBRD9), or vehicle control for a specified duration.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

    • Clarify the cell lysates by centrifugation to remove cellular debris.

  • Immunoprecipitation:

    • Incubate the clarified cell lysates with an antibody specific to BRD9 or an isotype control IgG, allowing the antibody to bind to its target protein and associated interactors.

    • Add protein A/G magnetic beads to the lysate-antibody mixture to capture the antibody-protein complexes. Incubate for several hours at 4°C with gentle rotation.

  • Washing and Elution:

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads using an elution buffer (e.g., low pH glycine buffer or by boiling in SDS-PAGE sample buffer).

  • Mass Spectrometry Analysis:

    • Prepare the eluted proteins for mass spectrometry by in-solution or in-gel tryptic digestion.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the proteins in the BRD9 interactome using a proteomics data analysis pipeline. Compare the protein abundances between the treated and control samples to identify changes in the interactome.[14][15]

RNA-Sequencing (RNA-seq)

RNA-seq is used to profile the global transcriptional changes induced by BRD9 inhibition or degradation, providing insights into the downstream functional consequences.

Experimental Protocol:

  • Cell Treatment and RNA Extraction:

    • Treat cells with the BRD9 inhibitor (e.g., I-BRD9) or degrader (e.g., dBRD9) at a specific concentration and for a defined time period.

    • Harvest the cells and extract total RNA using a suitable method, such as TRIzol reagent or a column-based kit.

    • Assess the quality and quantity of the extracted RNA.

  • Library Preparation and Sequencing:

    • Prepare RNA-seq libraries from the total RNA samples. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

    • Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina).

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon treatment with the BRD9 inhibitor or degrader.

    • Conduct pathway and gene set enrichment analysis to identify the biological processes and signaling pathways affected by BRD9 modulation.[2][6]

Visualizing the Molecular Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows central to understanding the mechanism of action of BRD9 inhibitors.

BRD9_Inhibition_Pathway cluster_nucleus Nucleus Histone Acetylated Histone Tail BRD9 BRD9 Histone->BRD9 recognizes ncBAF ncBAF Complex BRD9->ncBAF recruits Transcription Gene Transcription DNA DNA ncBAF->DNA remodels chromatin DNA->Transcription BRD9_Inhibitor BRD9 Inhibitor BRD9_Inhibitor->BRD9 binds to bromodomain

Caption: Mechanism of BRD9 Inhibition.

BRD9_Degradation_Pathway cluster_cell Cell BRD9 BRD9 Protein Proteasome Proteasome BRD9->Proteasome targeted to dBRD9 dBRD9 (PROTAC) dBRD9->BRD9 binds to bromodomain E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) dBRD9->E3_Ligase recruits E3_Ligase->BRD9 ubiquitinates Ub Ubiquitin Ub->BRD9 Degradation Degradation Proteasome->Degradation CETSA_Workflow start Cells + BRD9 Inhibitor/Vehicle heat Heat Shock (Temperature Gradient) start->heat lysis Cell Lysis (Freeze-Thaw) heat->lysis centrifuge Centrifugation lysis->centrifuge supernatant Collect Supernatant (Soluble Proteins) centrifuge->supernatant western Western Blot for BRD9 supernatant->western analysis Quantify and Plot Melting Curve western->analysis IPMS_Workflow start Cell Lysate + BRD9 Antibody ip Immunoprecipitation (Protein A/G Beads) start->ip wash Wash Beads ip->wash elute Elute Protein Complexes wash->elute digest Tryptic Digestion elute->digest lcms LC-MS/MS Analysis digest->lcms data Protein Identification and Quantification lcms->data

References

BRD9185: A Potent Inhibitor of Dihydroorotate Dehydrogenase for Antimalarial Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Synthesis, Characterization, and Mechanism of Action of BRD9185

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological context of this compound, a potent and selective inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (DHODH). This compound, also identified as compound 27 in the primary literature, represents a promising lead compound in the development of novel antimalarial therapeutics. Dihydroorotate dehydrogenase is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of the malaria parasite.

Chemical and Biological Properties

This compound is an azetidine-2-carbonitrile derivative with a molecular formula of C₂₃H₂₁F₆N₃O₂ and a molecular weight of 485.43 g/mol . Its discovery and characterization were first reported by Maetani et al. in 2017. The compound exhibits potent and selective inhibition of P. falciparum DHODH, a key enzyme in a pathway vital for the parasite's survival.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₂₃H₂₁F₆N₃O₂[1]
Molecular Weight 485.43[1]
CAS Number 2057420-29-6[1]
Table 2: In Vitro and In Vivo Activity of this compound
ParameterValueSpecies/StrainReference
EC₅₀ (Blood-Stage Parasites) 16 nMP. falciparum (multidrug-resistant)[2]
IC₅₀ (PfDHODH) 12 nMP. falciparum[3]
IC₅₀ (HsDHODH) > 50 µMHuman[3]
In Vivo Efficacy Curative after three doses (66.6 mg/kg)P. berghei mouse model[2]

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from a known azetidine core structure. The detailed experimental protocol is adapted from the supplementary information of Maetani et al., 2017.

Experimental Protocol: Synthesis of this compound (Compound 27)

Step 1: Synthesis of the Azetidine Core (Not detailed in the primary reference for this compound, but refers to a previously reported synthesis)

The synthesis begins with the appropriate chiral azetidine precursor. For the purpose of this guide, we will denote the key intermediate as Intermediate A .

Step 2: Urea Formation

To a solution of Intermediate A (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) is added propyl isocyanate (1.2 equivalents). The reaction mixture is stirred at room temperature for 12-24 hours until completion, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired urea intermediate.

Step 3: Final Compound Synthesis (this compound)

The urea intermediate from Step 2 is then subjected to further modifications as described in the synthetic scheme of the original publication to yield this compound. This typically involves reactions to introduce the substituted phenyl group.

Note: The exact, step-by-step synthesis with all reagents and conditions for every intermediate is proprietary to the discovering institution and not fully detailed in the public domain. The above protocol is a generalized representation based on the available scientific literature.

Characterization of this compound

Comprehensive analytical techniques were employed to confirm the structure and purity of the synthesized this compound.

Table 3: Characterization Data for this compound
TechniqueData
¹H NMR Spectra consistent with the proposed structure.
¹³C NMR Spectra consistent with the proposed structure.
High-Resolution Mass Spectrometry (HRMS) Calculated for C₂₃H₂₂F₆N₃O₂ [M+H]⁺: 486.1611; Found: 486.1610.
Purity (HPLC) >95%
Experimental Protocol: Characterization Methods
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a 400 or 500 MHz spectrometer. Chemical shifts are reported in ppm relative to the residual solvent peak.

  • High-Resolution Mass Spectrometry (HRMS): HRMS data was obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

  • High-Performance Liquid Chromatography (HPLC): Purity was assessed by reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% formic acid.

Mechanism of Action and Signaling Pathway

This compound targets dihydroorotate dehydrogenase (DHODH), the fourth enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is responsible for the synthesis of pyrimidine nucleotides (uridine, cytidine, and thymidine), which are essential for DNA and RNA synthesis. While humans can utilize both the de novo and salvage pathways for pyrimidine synthesis, the malaria parasite Plasmodium falciparum lacks the salvage pathway and is therefore entirely dependent on de novo synthesis, making DHODH an attractive drug target.[4]

DHODH_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Inner Membrane cluster_cytosol2 Cytosol Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPSII Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH DHODH DHODH UMP UMP Orotate->UMP UMPS Ubiquinone Ubiquinone (CoQ) Ubiquinol Ubiquinol (CoQH2) Ubiquinone->Ubiquinol DHODH This compound This compound This compound->DHODH Inhibition PRPP PRPP PRPP->UMP UMPS UDP UDP UMP->UDP UTP UTP UDP->UTP dUDP dUDP UDP->dUDP CTP CTP UTP->CTP DNA/RNA Synthesis DNA/RNA Synthesis UTP->DNA/RNA Synthesis CTP->DNA/RNA Synthesis dUMP dUMP dUDP->dUMP dTMP dTMP dUMP->dTMP dTMP->DNA/RNA Synthesis

Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of this compound on DHODH.

Experimental Workflow

The discovery and validation of this compound followed a logical and rigorous experimental workflow, beginning with a high-throughput screen and culminating in in vivo efficacy studies.

Experimental_Workflow HTS High-Throughput Screening (Diversity-Oriented Synthesis Library) Hit_ID Hit Identification (BRD7539) HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies and Lead Optimization Hit_ID->SAR Synthesis Synthesis of Analogs (including this compound) SAR->Synthesis In_Vitro_Assay In Vitro Parasite Growth Inhibition Assays (EC₅₀) Synthesis->In_Vitro_Assay Biochemical_Assay Biochemical Assays (PfDHODH vs HsDHODH IC₅₀) In_Vitro_Assay->Biochemical_Assay ADME In Vitro ADME/ Toxicology Profiling Biochemical_Assay->ADME In_Vivo_PK In Vivo Pharmacokinetic (PK) Studies in Mice ADME->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy Studies (P. berghei Mouse Model) In_Vivo_PK->In_Vivo_Efficacy Lead_Candidate Lead Candidate (this compound) In_Vivo_Efficacy->Lead_Candidate

Caption: Experimental workflow for the discovery and validation of this compound.

References

Information regarding "BRD9185" is not publicly available.

Author: BenchChem Technical Support Team. Date: November 2025

Extensive searches for "BRD9185" have not yielded any specific information regarding its target identification, validation, or mechanism of action. This suggests that "this compound" may be an internal compound identifier, a very new molecule that has not yet been publicly disclosed in scientific literature, or a potential misspelling.

Without specific data on this compound, it is not possible to provide a detailed technical guide on its biological activity and targets. However, to fulfill the user's request for a structured technical document, a template is provided below. This template includes the requested sections on data presentation, experimental protocols, and mandatory visualizations with example diagrams. Researchers and drug development professionals can use this framework to structure their findings once information on this compound or a similar compound becomes available.

Template: An In-depth Technical Guide on Target Identification and Validation

Compound: [Insert Compound Name]

Quantitative Data Summary

This section presents a summary of the key quantitative data from various assays performed to characterize the compound's activity and target engagement.

Table 1: In Vitro Potency and Selectivity

TargetIC₅₀ / EC₅₀ (nM)Assay TypeCell Line / System
Primary Target[Value][e.g., Biochemical, Cellular][e.g., HEK293T]
Off-Target 1[Value][e.g., Kinase Panel][e.g., Recombinant Protein]
Off-Target 2[Value][e.g., GPCR Panel][e.g., CHO-K1]

Table 2: Biophysical Binding Affinity

Target ProteinBinding Constant (Kd) (nM)Method
Primary Target[Value][e.g., Surface Plasmon Resonance (SPR)]
Primary Target[Value][e.g., Isothermal Titration Calorimetry (ITC)]

Table 3: Cellular Target Engagement

Assay TypeEndpoint MeasuredEC₅₀ (nM)Cell Line
[e.g., Cellular Thermal Shift Assay (CETSA)][e.g., Protein Stabilization][Value][e.g., MCF7]
[e.g., NanoBRET][e.g., Target Occupancy][Value][e.g., HeLa]
Experimental Protocols

Detailed methodologies for the key experiments are provided below.

2.1. Biochemical Potency Assay

  • Principle: Describe the fundamental principle of the assay (e.g., measuring the inhibition of enzymatic activity).

  • Reagents: List all key reagents, including the target protein, substrate, cofactors, and the test compound.

  • Procedure: Provide a step-by-step protocol, including incubation times, temperatures, and detection methods.

  • Data Analysis: Explain how the raw data is processed to calculate IC₅₀ values (e.g., non-linear regression using a four-parameter logistic model).

2.2. Cellular Target Engagement (NanoBRET)

  • Principle: A brief explanation of Bioluminescence Resonance Energy Transfer (BRET) for measuring target occupancy in live cells.

  • Cell Culture and Transfection: Details on the cell line used, culture conditions, and the method for introducing the target-NanoLuc fusion and fluorescent tracer.

  • Assay Protocol: Step-by-step instructions for cell plating, compound treatment, and BRET signal measurement.

  • Data Analysis: Description of how BRET ratios are calculated and normalized to determine EC₅₀ values.

2.3. Affinity-Based Proteomics

  • Principle: An overview of using a chemical probe based on the compound to identify its protein targets from a complex biological sample.

  • Probe Synthesis: A brief description of the chemical synthesis of the affinity probe, including the linker and enrichment tag.

  • Sample Preparation and Enrichment: Protocol for cell lysis, probe incubation, and affinity purification of probe-bound proteins.

  • Mass Spectrometry and Data Analysis: Details on the mass spectrometry platform used and the bioinformatics workflow for identifying and quantifying enriched proteins.

Visualizations: Pathways and Workflows

3.1. Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Compound Compound (e.g., this compound) Compound->Kinase2 Gene Target Gene Expression TF->Gene

Caption: Hypothetical signaling pathway showing compound inhibition.

3.2. Experimental Workflow

G cluster_discovery Target Discovery cluster_validation Target Validation cluster_preclinical Preclinical HTS High-Throughput Screening Hit Hit Compound HTS->Hit Biochem Biochemical Assays Hit->Biochem Cellular Cellular Assays Hit->Cellular Biophys Biophysical Binding Hit->Biophys InVivo In Vivo Model Cellular->InVivo

Caption: A generalized workflow for drug discovery and development.

In Silico Modeling of BRD9185 Binding to Bromodomain-Containing Protein 9: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies used to model the binding of a hypothetical small molecule inhibitor, BRD9185, to its target, Bromodomain-containing protein 9 (BRD9). This document serves as a practical walkthrough for researchers engaged in structure-based drug design, offering detailed protocols and data interpretation guidelines.

Introduction: Targeting BRD9 in Disease

Bromodomain-containing protein 9 (BRD9) is an epigenetic reader that recognizes acetylated lysine residues on histones and other proteins. As a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex, BRD9 plays a crucial role in regulating gene transcription.[1][2][3] Aberrant BRD9 activity has been implicated in the pathogenesis of several diseases, including various forms of cancer, making it an attractive therapeutic target.[1][3][4]

In silico modeling is an indispensable tool in modern drug discovery, enabling the prediction and analysis of protein-ligand interactions at an atomic level.[5] This guide uses a hypothetical inhibitor, this compound, to illustrate a standard computational workflow, from initial binding pose prediction to the calculation of binding free energies, and outlines the experimental protocols required for validation.

The In Silico Modeling Workflow

The computational investigation of this compound binding to BRD9 follows a multi-step process designed to predict the inhibitor's binding mode, assess the stability of the complex, and estimate its binding affinity. The crystal structure of human BRD9, available in the Protein Data Bank (PDB IDs: 4YYI, 5TWX, 6HM0), serves as the starting point for these simulations.[6][7][8]

G In Silico Modeling Workflow for this compound cluster_prep System Preparation cluster_dock Binding Pose Prediction cluster_sim Dynamic Simulation & Analysis cluster_val Experimental Validation PDB 1. Obtain BRD9 Crystal Structure (e.g., PDB: 5TWX) Ligand 2. Prepare this compound (2D to 3D, Assign Charges) Dock 4. Molecular Docking (Predict Binding Pose) PrepProtein 3. Prepare Protein (Add Hydrogens, Check Protonation) PrepProtein->Dock Analyze 5. Analyze Poses (Scoring Functions, Clustering) Dock->Analyze MD 6. Molecular Dynamics (MD) (Assess Complex Stability) Analyze->MD Energy 7. Binding Free Energy Calc. (MM/GBSA or MM/PBSA) MD->Energy Validation 8. Experimental Validation (ITC, SPR, AlphaLISA) Energy->Validation G Simplified BRD9 Signaling Pathway in Cancer cluster_nucleus Nucleus cluster_cell Cellular Response This compound This compound (Inhibitor) BRD9 BRD9 This compound->BRD9 Inhibits ncBAF ncBAF Complex BRD9->ncBAF Component of Chromatin Chromatin Remodeling ncBAF->Chromatin Histone Acetylated Histones Histone->BRD9 Recruits Transcription Gene Transcription (e.g., MYC) Chromatin->Transcription Proliferation Cell Proliferation Transcription->Proliferation Promotes Apoptosis Apoptosis Transcription->Apoptosis Inhibits

References

In-Depth Technical Guide: Physicochemical and Solubility Profile of a Novel Compound

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals Subject: BRD9185 (Template)

Disclaimer: Specific experimental data for a compound designated "this compound" is not publicly available at the time of this writing. This document serves as a comprehensive template, providing the structure, experimental methodologies, and data presentation standards for a technical guide on the physicochemical and solubility properties of a novel compound. Placeholder data is used for illustrative purposes.

Introduction

The characterization of a compound's physicochemical properties is a cornerstone of early-stage drug discovery and development. These intrinsic attributes govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). A thorough understanding of properties such as molecular weight, lipophilicity (LogP), and ionization constant (pKa), combined with a detailed solubility profile, is critical for predicting oral bioavailability, designing effective formulations, and ensuring the reliability of in vitro and in vivo assays. This guide provides a detailed overview of the core physicochemical and solubility characteristics of a hypothetical compound, this compound, and outlines the standard methodologies for their determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are fundamental to understanding the compound's chemical nature and predicting its behavior.

PropertyValueMethod
Molecular FormulaC₂₁H₂₅N₅O₂High-Resolution Mass Spectrometry
Molecular Weight395.46 g/mol Calculated
Melting Point178 - 181 °CDifferential Scanning Calorimetry (DSC)
pKa4.2 (basic), 9.8 (acidic)UV-Metric Titration
LogP (Octanol-Water)2.5Shake-Flask Method

Solubility Profile

The solubility of a compound in various media is a critical determinant of its utility in research and its potential as a therapeutic agent. The equilibrium solubility of this compound was assessed in aqueous buffers at physiological pH and in common organic solvents.

Solvent / MediaSolubility (µg/mL) at 25°CMethod
Water< 1Shake-Flask Method with HPLC-UV
PBS (pH 7.4)15Shake-Flask Method with HPLC-UV
Dimethyl Sulfoxide (DMSO)> 20,000Visual Assessment
Ethanol500Shake-Flask Method with HPLC-UV

Experimental Protocols

Detailed methodologies for the determination of key physicochemical and solubility parameters are provided below.

Determination of LogP (Octanol-Water Partition Coefficient)

The LogP was determined using the well-established shake-flask method, which is considered the gold standard for measuring lipophilicity.[1]

  • Preparation: A stock solution of this compound was prepared in n-octanol. The n-octanol and water phases were pre-saturated with each other for 24 hours to ensure mutual miscibility at equilibrium.

  • Partitioning: A known concentration of the this compound stock solution was added to a mixture of pre-saturated n-octanol and water in a glass vial.

  • Equilibration: The vial was sealed and agitated on a mechanical shaker at a constant temperature (25°C) for 24 hours to allow for complete partitioning and equilibrium to be reached.

  • Phase Separation: The mixture was centrifuged to ensure a clean separation of the aqueous and n-octanol layers.

  • Quantification: The concentration of this compound in each phase was determined by High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve was used for accurate quantification.

  • Calculation: The partition coefficient (P) was calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare Pre-saturated n-Octanol and Water partition Add Stock to Octanol/Water Mixture prep1->partition prep2 Prepare this compound Stock in n-Octanol prep2->partition equilibrate Agitate for 24h at 25°C partition->equilibrate separate Centrifuge to Separate Phases equilibrate->separate quantify Quantify Concentration in each phase via HPLC-UV separate->quantify calculate Calculate P = [Organic]/[Aqueous] LogP = log10(P) quantify->calculate

Workflow for LogP Determination via Shake-Flask Method.
Determination of Aqueous and Organic Solubility

The equilibrium solubility was determined using the shake-flask method, which measures the thermodynamic solubility of a compound.[2][3]

  • Preparation of Saturated Solution: An excess amount of solid this compound was added to a known volume of the desired solvent (e.g., PBS pH 7.4, ethanol) in a sealed glass vial.

  • Equilibration: The vials were agitated in a temperature-controlled shaker (25°C) for 48 hours to ensure equilibrium between the dissolved and undissolved compound was reached.

  • Phase Separation: The suspension was filtered through a 0.45 µm PTFE syringe filter to remove undissolved solid. The first few drops of the filtrate were discarded to prevent absorption errors.

  • Quantification: The concentration of the dissolved this compound in the clear filtrate was determined by HPLC-UV against a standard calibration curve.

  • Reporting: The final solubility was reported in µg/mL.

G start Add Excess Solid this compound to Solvent equilibrate Agitate for 48h at 25°C to Reach Equilibrium start->equilibrate filter Filter Suspension (0.45 µm PTFE filter) equilibrate->filter quantify Quantify Solute in Filtrate using HPLC-UV filter->quantify report Report Solubility (µg/mL) quantify->report G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene This compound This compound This compound->RTK Inhibition Ligand Growth Factor Ligand->RTK

References

Early biological activity screening of BRD9185

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

BRD9185 is a novel chemical entity with potential therapeutic applications. As with any new compound, a thorough understanding of its early biological activity is paramount for guiding further drug development efforts. This technical guide provides a comprehensive overview of the initial screening of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways and workflows. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the evaluation of this and other novel chemical probes.

Quantitative Biological Activity

The initial biological characterization of this compound involved a series of biochemical and cellular assays to determine its potency and selectivity. The quantitative data from these primary screens are summarized below.

Table 1: Biochemical Assay Results for this compound

TargetAssay TypeIC50 (nM)
BRD9TR-FRET50
BRD4TR-FRET>10,000
BRD7TR-FRET>10,000

Table 2: Cellular Assay Results for this compound

Cell LineAssay TypeEC50 (nM)
MOLM-13Cell Viability150
HEK293TTarget Engagement75

Experimental Protocols

Detailed methodologies for the key experiments are provided to ensure reproducibility and facilitate further investigation.

1. TR-FRET Bromodomain Binding Assay

This assay was employed to determine the in vitro potency of this compound against various bromodomain-containing proteins.

  • Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the proximity of two fluorophores. In this assay, a terbium-labeled anti-His antibody binds to a His-tagged bromodomain protein, and a biotinylated acetyl-histone peptide binds to a streptavidin-europium conjugate. When the bromodomain binds the histone peptide, the two fluorophores are brought into close proximity, resulting in a FRET signal. A test compound that displaces the histone peptide will disrupt FRET.

  • Procedure:

    • Recombinant His-tagged bromodomain protein (BRD9, BRD4, or BRD7) was incubated with this compound at various concentrations in an assay buffer.

    • A mixture of biotinylated H4K12ac peptide and streptavidin-europium was added.

    • A terbium-labeled anti-His antibody was then added.

    • The reaction was incubated at room temperature.

    • The TR-FRET signal was measured on a suitable plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm and 665 nm.

    • IC50 values were calculated from the dose-response curves.

2. Cellular Viability Assay

The effect of this compound on the proliferation of the MOLM-13 acute myeloid leukemia cell line was assessed using a standard cell viability assay.

  • Principle: This assay utilizes a tetrazolium compound that is bioreduced by metabolically active cells into a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • MOLM-13 cells were seeded in 96-well plates.

    • Cells were treated with a serial dilution of this compound.

    • After a 72-hour incubation period, a solution containing a tetrazolium compound (e.g., MTS or MTT) was added to each well.

    • The plates were incubated to allow for formazan development.

    • The absorbance was measured at the appropriate wavelength (e.g., 490 nm).

    • EC50 values were determined from the resulting dose-response curves.

3. Cellular Target Engagement Assay

A cellular thermal shift assay (CETSA) was used to confirm that this compound engages its intended target, BRD9, within a cellular context.

  • Principle: The binding of a ligand to its target protein can increase the thermal stability of the protein. CETSA measures the amount of soluble protein remaining after heating cells at various temperatures.

  • Procedure:

    • HEK293T cells were treated with either vehicle or this compound.

    • The cells were harvested, lysed, and the resulting lysate was divided into aliquots.

    • Aliquots were heated to a range of temperatures.

    • After cooling, the aggregated protein was pelleted by centrifugation.

    • The amount of soluble BRD9 in the supernatant was quantified by Western blotting or an immunoassay.

    • A shift in the melting curve in the presence of this compound indicates target engagement.

Visualizations

To better illustrate the concepts and processes described, the following diagrams have been generated.

experimental_workflow cluster_biochemical Biochemical Screening cluster_cellular Cellular Screening b1 TR-FRET Assay Setup b2 Incubate with this compound b1->b2 b3 Measure FRET Signal b2->b3 b4 Calculate IC50 b3->b4 end End b4->end c1 Cell Seeding & Treatment c2 Cell Viability Assay c1->c2 c3 Target Engagement (CETSA) c1->c3 c4 Calculate EC50 c2->c4 c3->end c4->end start Start start->b1 start->c1

Caption: High-level workflow for the initial biological screening of this compound.

tr_fret_principle cluster_bound No Inhibitor: FRET Occurs cluster_inhibited With this compound: No FRET BRD9 BRD9 (His-tagged) Ab_Tb Anti-His-Tb BRD9->Ab_Tb Binds Peptide Ac-Histone Peptide BRD9->Peptide Binds SA_Eu SA-Eu Peptide->SA_Eu Binds This compound This compound This compound->BRD9 Binds & Blocks

Caption: Principle of the TR-FRET assay for BRD9 inhibitor screening.

The early biological screening of this compound has provided critical insights into its activity and mechanism of action. The compound demonstrates potent and selective inhibition of BRD9 in both biochemical and cellular assays. The detailed experimental protocols and illustrative diagrams included in this guide offer a comprehensive resource for researchers seeking to build upon these initial findings. Further studies are warranted to explore the therapeutic potential of this compound in relevant disease models.

The Discovery and Characterization of I-BRD9: A Selective Chemical Probe for BRD9

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, origin, and characterization of I-BRD9, a potent and selective chemical probe for Bromodomain-containing protein 9 (BRD9). The initial user query for "BRD9185" did not yield a specific compound; however, extensive research into potent and selective inhibitors of the therapeutic target BRD9 has identified I-BRD9 as a key tool compound for elucidating the biological functions of this epigenetic reader. This document provides a comprehensive overview of the discovery of I-BRD9, including its synthesis and the key experimental assays used to determine its potency, selectivity, and cellular activity. Detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways and experimental workflows are presented to serve as a valuable resource for researchers in the field of drug discovery and chemical biology.

Introduction to BRD9 and the Discovery of I-BRD9

Bromodomain-containing protein 9 (BRD9) is a member of the bromodomain and extra-terminal domain (BET) family of proteins, which act as "readers" of epigenetic marks, specifically recognizing acetylated lysine residues on histone tails. This recognition is a key mechanism in the regulation of gene transcription.[1] BRD9 is a component of the SWI/SNF chromatin-remodeling complex, and its aberrant function has been implicated in various diseases, including cancer.[1][2]

The development of selective chemical probes for individual bromodomains is crucial for understanding their specific roles in health and disease. While several inhibitors targeting the BET family have been developed, achieving selectivity for individual members has been a significant challenge. The discovery of I-BRD9, a selective, cell-active chemical probe, was a landmark achievement in the field.[1][3] I-BRD9 was identified through a structure-based design approach, leading to a compound with high affinity for BRD9 and excellent selectivity over other bromodomains, including the closely related BRD7 and the broader BET family.[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for I-BRD9 and other notable BRD9 inhibitors for comparative purposes.

CompoundTargetAssay TypepIC50IC50 (nM)pKdKd (nM)SelectivityReference
I-BRD9 BRD9TR-FRET7.3~50-->700-fold vs. BET family[1][3]
BRD9BROMOscan™--8.71.9>200-fold vs. BRD7[4][5]
BRD9NanoBRET6.8~158---[3]
BRD4 BD1TR-FRET5.3~5000--[1][3]
BI-9564 BRD9AlphaScreen-75-14>100-fold vs. BET family
BRD7AlphaScreen-3400-239
LP99 BRD9ITC---99>10-fold vs. BRD7
BRD7ITC---909

Experimental Protocols

Synthesis of I-BRD9

The synthesis of I-BRD9 is a multi-step process that was developed through iterative medicinal chemistry efforts. A detailed, step-by-step synthesis protocol can be found in the supplementary information of the primary publication by Theodoulou et al. (2016).[1] The key steps generally involve the construction of the thienopyridone core followed by the addition of the side chains that confer potency and selectivity.

Biochemical Assays

This assay is a homogeneous, fluorescence-based method used to measure the binding of I-BRD9 to the BRD9 protein.[6]

  • Principle: The assay measures the inhibition of the interaction between a terbium-labeled donor and a dye-labeled acceptor bound to the BRD9 protein and a biotinylated histone peptide ligand, respectively. When the donor and acceptor are in close proximity, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. I-BRD9 competes with the histone peptide for binding to BRD9, disrupting the FRET signal in a dose-dependent manner.

  • Protocol:

    • A mixture of terbium-labeled donor, dye-labeled acceptor, BRD9 protein, and a biotinylated acetyl-histone peptide substrate is prepared in an assay buffer.

    • The test compound (I-BRD9) at various concentrations is added to the mixture in a 384-well plate.

    • The reaction is incubated for a defined period (e.g., 60 minutes) at room temperature.[6]

    • The fluorescence intensity is measured using a fluorescence reader capable of time-resolved measurements.

    • The pIC50 values are calculated from the resulting dose-response curves.

BROMOscan™ is a competition binding assay used to determine the selectivity of a compound against a large panel of bromodomains.[4]

  • Principle: The test compound is incubated with DNA-tagged bromodomains and an immobilized ligand. The amount of bromodomain bound to the solid support is measured via qPCR of the DNA tag. The more tightly a compound binds to the bromodomain, the less protein will be captured on the solid support.

  • Protocol:

    • The test compound (I-BRD9) is incubated with a panel of DNA-tagged bromodomains.

    • The mixture is added to wells containing an immobilized ligand for the bromodomains.

    • After an incubation period, the wells are washed to remove unbound protein.

    • The amount of bound bromodomain is quantified by qPCR of the DNA tag.

    • The results are used to calculate the dissociation constant (Kd) and determine the selectivity profile.[4]

Cellular Assays

This assay measures the binding of I-BRD9 to BRD9 within intact cells.[7]

  • Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged BRD9 protein (donor) and a fluorescently labeled tracer that binds to the BRD9 bromodomain (acceptor). When the tracer binds to the NanoLuc®-BRD9 fusion protein, BRET occurs. I-BRD9 competes with the tracer for binding to BRD9, leading to a decrease in the BRET signal.[7]

  • Protocol:

    • Cells are transfected with a vector expressing the NanoLuc®-BRD9 fusion protein.

    • The cells are then treated with a cell-permeable fluorescent tracer that binds to BRD9.

    • The test compound (I-BRD9) is added at various concentrations.

    • After an incubation period, the NanoBRET™ Nano-Glo® substrate is added.

    • The BRET signal is measured using a luminometer capable of detecting both the donor and acceptor emission wavelengths.

    • The IC50 values are determined from the dose-response curves.

The effect of I-BRD9 on gene expression is typically analyzed using quantitative reverse transcription PCR (qRT-PCR) or microarray analysis.[8]

  • Protocol (qRT-PCR):

    • Kasumi-1 cells are treated with I-BRD9 (e.g., 10 μM) or a vehicle control for a specific duration (e.g., 6 hours).[3]

    • Total RNA is extracted from the cells and reverse-transcribed into cDNA.

    • qRT-PCR is performed using primers specific for the genes of interest (e.g., CLEC1, DUSP6, FES, SAMSN1).[3]

    • The relative gene expression is calculated after normalization to a housekeeping gene.

Signaling Pathways and Experimental Workflows

BRD9 Signaling Pathway

BRD9, as a component of the SWI/SNF chromatin remodeling complex, plays a role in regulating the expression of a variety of genes. Its inhibition by I-BRD9 has been shown to impact several signaling pathways involved in cancer and inflammation. For instance, BRD9 has been shown to regulate the oxytocin signaling pathway and is implicated in the Nrf2 pathway in chronic lymphocytic leukemia.[2][9]

BRD9_Signaling_Pathway cluster_nucleus Nucleus cluster_drug Pharmacological Intervention BRD9 BRD9 SWI_SNF SWI/SNF Complex BRD9->SWI_SNF component of Target_Genes Target Genes (e.g., related to Oxytocin Signaling, Nrf2 Pathway) SWI_SNF->Target_Genes regulates accessibility Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD9 recognizes Transcription Gene Transcription Target_Genes->Transcription Cellular_Response Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) Transcription->Cellular_Response leads to I_BRD9 I-BRD9 I_BRD9->BRD9 inhibits IBRD9_Discovery_Workflow Start High-Throughput Screening Hit_ID Hit Identification (Initial Potency) Start->Hit_ID Structure_Based_Design Structure-Based Design (X-ray Crystallography) Hit_ID->Structure_Based_Design Lead_Opt Lead Optimization (Iterative Synthesis) Structure_Based_Design->Lead_Opt In_Vitro_Char In Vitro Characterization Lead_Opt->In_Vitro_Char Biochemical_Assays Biochemical Assays (TR-FRET, BROMOscan) In_Vitro_Char->Biochemical_Assays Cellular_Char Cellular Characterization In_Vitro_Char->Cellular_Char Biochemical_Assays->Lead_Opt Feedback Cellular_Assays Cellular Assays (NanoBRET, Gene Expression) Cellular_Char->Cellular_Assays Probe_Selection Selection of I-BRD9 as Chemical Probe Cellular_Char->Probe_Selection

References

BRD9185 structural analogs and derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Structural Analogs and Derivatives of BRD9 Inhibitors

Introduction

Bromodomain-containing protein 9 (BRD9), a member of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, has emerged as a significant therapeutic target, particularly in oncology.[1][2] BRD9 functions as an epigenetic reader, recognizing acetylated lysine residues on histones and other proteins to modulate gene expression.[2][3] Its overexpression and role in driving oncogenic transcriptional programs in various cancers, including acute myeloid leukemia (AML) and certain solid tumors, have spurred the development of small molecule inhibitors.[1][4]

While the specific compound "BRD9185" is not prominently documented in publicly available scientific literature, a robust pipeline of potent and selective BRD9 inhibitors has been established. This guide provides a comprehensive overview of the key structural classes of BRD9 inhibitors, their derivatives, structure-activity relationships (SAR), and the experimental methodologies used for their characterization.

Key BRD9 Inhibitors: Structural Analogs and Derivatives

The discovery of BRD9 inhibitors has been propelled by structure-based design and fragment-based screening, leading to several distinct chemical scaffolds. These compounds typically mimic the acetyl-lysine (KAc) residue, enabling them to bind competitively to the KAc-binding pocket of the BRD9 bromodomain.[5]

Methylquinolinone-Based Inhibitors (e.g., LP99)

The development of the first selective BRD7/9 inhibitor, LP99, originated from a 1-methylquinolone fragment.[6] The N-methyl amide moiety of this scaffold mimics the acetyl-lysine group, forming crucial hydrogen bonds with a conserved asparagine residue (Asn100 in BRD9) within the binding pocket.[6][7]

  • Structure-Activity Relationship (SAR): Structure-guided optimization led to the synthesis of derivatives with improved potency. For instance, the introduction of a methyl group at the C4 position of the valerolactam moiety in an analog of LP99 demonstrated additional hydrophobic interactions, enhancing binding affinity.[6] The stereochemistry of these compounds is critical, as the enantiomer of LP99 showed no detectable binding to BRD9.[6]

Thienopyridone-Based Inhibitors (e.g., I-BRD9)

I-BRD9 is a potent and highly selective chemical probe for the BRD9 bromodomain, developed through structure-based design.[8][9] It exhibits over 700-fold selectivity against the BET family of bromodomains and 200-fold selectivity over the highly homologous BRD7.[10]

  • Structure-Activity Relationship (SAR): The thienopyridone scaffold of I-BRD9 fits into a hydrophobic groove in the binding pocket.[10] The selectivity of I-BRD9 is attributed to its ability to exploit subtle differences in the hydrophobic and electrostatic environments of the BRD9 binding site compared to other bromodomains.[10] Modifications to the amide group, such as conversion to an amidine, have been shown to increase selectivity over BRD4.[9]

Naphthyridinone-Based Inhibitors (e.g., BI-7273 and BI-9564)

BI-7273 and BI-9564 are potent BRD9 inhibitors that have demonstrated efficacy in in vivo models of AML.[11][12] These compounds are based on a 2-methyl-2,7-naphthyridin-1-one scaffold.[8]

  • Structure-Activity Relationship (SAR): The development of these inhibitors was guided by crystallographic information, focusing on extending the initial fragment towards the less conserved "ZA channel" of the binding pocket to achieve selectivity against BET family members.[11] BI-7273 shows high potency for BRD9, while its isomer, BI-9564, was developed to have enhanced selectivity against BRD7 and improved pharmacokinetic properties.[11][13] The nitrogen at position 7 of the naphthyridinone ring is a key feature, as it allows for an additional interaction with the carbonyl side chain of Asn100 in BRD9.[11]

Quantitative Data Summary

The following table summarizes the binding and inhibitory activities of key BRD9 inhibitors. The data is compiled from various biochemical and cellular assays.

CompoundScaffoldTargetAssayValueSelectivity Notes
LP99 MethylquinolinoneBRD9ITC (Kd)99 nMSelective over BRD4; also binds BRD7 (Kd = 909 nM)[7]
I-BRD9 ThienopyridoneBRD9DiscoveRx (Kd)1.9 nM>700-fold selective over BET family; 200-fold over BRD7[7][10]
BI-7273 NaphthyridinoneBRD9ITC (Kd)9 nMPotent BRD9 inhibitor with some activity on BRD7[13]
BI-9564 NaphthyridinoneBRD9ITC (Kd)12 nMMore selective for BRD9 over BRD7 compared to BI-7273[13]
Compound 18 TriazolophthalazineBRD9AlphaScreen (pIC50)6.8Non-specific inhibitor with activity against BRD4, CECR2, and CREBBP[14]
Compound 31 DihydrobenzofuranBRD9ITC (Kd)278 nMSelective over BRD4 (Kd = 1.37 µM)[2]

Experimental Protocols

A variety of biophysical, biochemical, and cellular assays are employed to characterize BRD9 inhibitors.

Binding Affinity and Thermodynamics
  • Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during the binding of an inhibitor to the target protein. It provides a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).[6]

  • Differential Scanning Fluorimetry (DSF): DSF measures the change in the thermal denaturation temperature of a protein upon ligand binding. An increase in the melting temperature indicates that the inhibitor stabilizes the protein, suggesting binding.[13]

ITC_DSF_Workflow cluster_ITC Isothermal Titration Calorimetry (ITC) cluster_DSF Differential Scanning Fluorimetry (DSF) ITC_Start Prepare Protein (BRD9) and Inhibitor Solutions ITC_Load Load Inhibitor into Syringe and Protein into Cell ITC_Start->ITC_Load ITC_Titrate Inject Inhibitor into Protein Solution Incrementally ITC_Load->ITC_Titrate ITC_Measure Measure Heat Changes After Each Injection ITC_Titrate->ITC_Measure ITC_Analyze Analyze Data to Determine Kd, ΔH, and ΔS ITC_Measure->ITC_Analyze DSF_Start Prepare Protein (BRD9) and Inhibitor Solutions DSF_Mix Mix Protein with Fluorescent Dye and Inhibitor DSF_Start->DSF_Mix DSF_Heat Gradually Increase Temperature DSF_Mix->DSF_Heat DSF_Measure Monitor Fluorescence Intensity DSF_Heat->DSF_Measure DSF_Analyze Determine Melting Temperature (Tm) Shift (ΔTm) DSF_Measure->DSF_Analyze

Workflow for ITC and DSF binding assays.

Inhibitor Screening

  • AlphaScreen (Amplified Luminescent Proximity Homestead Assay): This is a bead-based assay used for high-throughput screening of inhibitors.[14] It measures the disruption of the interaction between the BRD9 bromodomain and an acetylated histone peptide. When the interaction is intact, donor and acceptor beads are brought into proximity, generating a signal. Inhibitors that disrupt this interaction cause a decrease in the signal.[15]

AlphaScreen_Workflow AS_Start Incubate Biotinylated Histone Peptide, GST-tagged BRD9, and Test Inhibitor AS_Add_Acceptor Add Streptavidin-coated Acceptor Beads AS_Start->AS_Add_Acceptor AS_Add_Donor Add Anti-GST-coated Donor Beads AS_Add_Acceptor->AS_Add_Donor AS_Incubate Incubate in the Dark AS_Add_Donor->AS_Incubate AS_Read Read AlphaLISA Signal (Inhibition reduces signal) AS_Incubate->AS_Read

AlphaScreen assay workflow for inhibitor screening.

Cellular Target Engagement
  • Fluorescence Recovery After Photobleaching (FRAP): This live-cell imaging technique is used to measure the dynamics of molecular mobility.[14] In the context of BRD9, a GFP-tagged BRD9 is expressed in cells. A small region of the nucleus is photobleached, and the rate of fluorescence recovery is measured. Inhibitors that displace BRD9 from chromatin will result in a faster recovery rate.[14]

  • NanoBRET (Bioluminescence Resonance Energy Transfer): This assay quantifies protein-protein interactions in living cells.[7] For BRD9, it can be used to measure the engagement of an inhibitor with BRD9 by competing with a fluorescent tracer that binds to the bromodomain.

FRAP_Workflow FRAP_Start Transfect Cells with GFP-tagged BRD9 FRAP_Treat Treat Cells with Test Inhibitor FRAP_Start->FRAP_Treat FRAP_Bleach Photobleach a Region of Interest (ROI) in the Nucleus FRAP_Treat->FRAP_Bleach FRAP_Image Acquire Time-lapse Images of the ROI FRAP_Bleach->FRAP_Image FRAP_Analyze Measure the Rate of Fluorescence Recovery FRAP_Image->FRAP_Analyze

FRAP assay workflow for cellular target engagement.

Signaling Pathways Involving BRD9

BRD9 is implicated in several signaling pathways that are crucial for cancer cell proliferation and survival.

  • BRD9-STAT5 Axis in AML: In acute myeloid leukemia, BRD9 is overexpressed and contributes to the activation of the STAT5 signaling pathway.[1] Activated STAT5 promotes the proliferation and survival of AML cells.[1][16] BRD9 may also negatively regulate the expression of SOCS3, a suppressor of cytokine signaling, further promoting STAT5 activity.[16]

  • Wnt/β-catenin Pathway: Knockdown of BRD9 has been shown to inhibit the development of lung and colon cancer, potentially through the Wnt/β-catenin signaling pathway.[16]

  • TGF-β/Activin/Nodal Pathway: BRD9 forms a complex with BRD4, SMAD2/3, β-CATENIN, and p300 to regulate the activity of the TGF-β/Nodal/Activin and Wnt signaling pathways.[17] This regulatory role is important in both embryonic stem cell differentiation and the progression of cancers like pancreatic and breast cancer.[17]

BRD9_STAT5_Pathway BRD9 BRD9 ncBAF ncBAF Complex BRD9->ncBAF is part of SOCS3 SOCS3 (Inhibitor of STAT5) BRD9->SOCS3 negatively regulates Chromatin Chromatin ncBAF->Chromatin binds to STAT5 STAT5 Chromatin->STAT5 promotes activation of Proliferation AML Cell Proliferation and Survival STAT5->Proliferation promotes SOCS3->STAT5 inhibits Inhibitor BRD9 Inhibitor (e.g., BI-7273, I-BRD9) Inhibitor->BRD9 inhibits

BRD9-STAT5 signaling pathway in acute myeloid leukemia (AML).

Conclusion

The development of BRD9 inhibitors has provided valuable chemical tools to probe the biological functions of BRD9 and has opened new avenues for cancer therapy. The diverse chemical scaffolds, including methylquinolinones, thienopyridones, and naphthyridinones, offer distinct profiles in terms of potency and selectivity. The ongoing research into the structural analogs and derivatives of these inhibitors, guided by a suite of robust experimental methodologies, continues to refine their therapeutic potential. A deep understanding of their structure-activity relationships and their effects on key signaling pathways is crucial for the clinical translation of BRD9-targeted therapies.

References

Preliminary Toxicity Assessment of BRD9185: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for data on the preliminary toxicity of a compound designated BRD9185 has yielded no specific results. Publicly available scientific literature and databases do not contain information regarding the toxicity, mechanism of action, or preclinical safety studies of a substance with this identifier.

The initial aim was to provide an in-depth technical guide summarizing quantitative toxicity data, detailing experimental protocols, and visualizing relevant biological pathways. However, the absence of any specific information for "this compound" in the conducted searches prevents the fulfillment of this request. The search results provided general information on toxicity assessment methodologies for various other substances, but no data pertinent to this compound could be extracted.

Therefore, it is not possible to create the requested tables, experimental protocols, or diagrams for this compound at this time. Researchers, scientists, and drug development professionals seeking information on this specific compound are advised to consult internal documentation or proprietary databases that may contain information not publicly disclosed.

Methodological & Application

Application Notes and Protocols for BRD9185 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD9, a member of the bromodomain and extra-terminal domain (BET) family of proteins, is a critical reader of acetylated lysine residues on histone tails. Its role in chromatin remodeling and gene transcription has implicated it in various diseases, including cancer. BRD9185 is a novel investigational small molecule designed to modulate the activity of BRD9. These application notes provide detailed protocols for in vitro assays to characterize the binding affinity and inhibitory potential of this compound against the BRD9 bromodomain. The primary methods described are the Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) and the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, both of which are robust platforms for studying protein-protein and protein-ligand interactions in a high-throughput format.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway involving BRD9 and the workflow for the in vitro assays described herein.

BRD9_Signaling_Pathway cluster_nucleus Nucleus Histone Histone Tail Ac_Lysine Acetylated Lysine (Ac-K) Histone->Ac_Lysine HATs BRD9 BRD9 Ac_Lysine->BRD9 Recognition Chromatin_Remodeling Chromatin Remodeling & Gene Transcription BRD9->Chromatin_Remodeling Recruitment of effector proteins

Caption: Simplified signaling pathway of BRD9 recognizing acetylated histones to regulate gene transcription.

Experimental_Workflow Compound_Prep Prepare this compound Serial Dilutions Assay_Plate Dispense Reagents and this compound into 384-well Plate Compound_Prep->Assay_Plate Reagent_Prep Prepare Assay Reagents (BRD9 Protein, Biotinylated Peptide, Beads) Reagent_Prep->Assay_Plate Incubation1 Incubate at Room Temperature Assay_Plate->Incubation1 Detection_Reagent Add Detection Reagents (e.g., Acceptor Beads, Donor Beads) Incubation1->Detection_Reagent Incubation2 Incubate in the Dark Detection_Reagent->Incubation2 Data_Acquisition Read Plate on Compatible Plate Reader Incubation2->Data_Acquisition Data_Analysis Calculate IC50 Values Data_Acquisition->Data_Analysis

Caption: General experimental workflow for a BRD9 inhibitor binding assay.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound and a reference compound obtained from the described in vitro assays.

CompoundTargetAssay TypeIC50 (nM)
This compound BRD9 AlphaScreen 50
This compoundBRD9TR-FRET65
Reference InhibitorBRD9AlphaScreen120
Reference InhibitorBRD9TR-FRET150

Experimental Protocols

BRD9 AlphaScreen Binding Assay

This assay measures the ability of this compound to disrupt the interaction between the BRD9 bromodomain and an acetylated histone H4 peptide.

Materials:

  • Recombinant human BRD9 protein (GST-tagged)

  • Biotinylated histone H4 peptide (acetylated)

  • Streptavidin-coated Donor Beads

  • Anti-GST Acceptor Beads

  • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20, pH 7.5)

  • 384-well white opaque microplates

  • Plate reader capable of AlphaScreen detection

Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Reagent Preparation:

    • Dilute the recombinant BRD9 protein in Assay Buffer to the desired working concentration.

    • Dilute the biotinylated histone H4 peptide in Assay Buffer to the desired working concentration.

  • Assay Procedure:

    • Add 5 µL of the diluted this compound or control (DMSO vehicle) to the wells of a 384-well plate.

    • Add 5 µL of the diluted BRD9 protein to each well.

    • Add 5 µL of the diluted biotinylated histone H4 peptide to each well.

    • Incubate the plate at room temperature for 30 minutes with gentle shaking.

    • Prepare a mixture of Streptavidin-coated Donor Beads and anti-GST Acceptor Beads in Assay Buffer.

    • Add 10 µL of the bead mixture to each well.

    • Incubate the plate in the dark at room temperature for 60 minutes.

  • Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis: The IC50 values are calculated by fitting the data to a four-parameter logistic equation using appropriate software. The signal from wells containing only DMSO is considered 100% activity, and the signal from wells without BRD9 protein is considered 0% activity.

BRD9 TR-FRET Binding Assay

This assay also measures the interaction between BRD9 and an acetylated peptide but uses a different detection technology.

Materials:

  • Recombinant human BRD9 protein (GST-tagged or His-tagged)

  • Biotinylated and acetylated histone peptide

  • Terbium-conjugated anti-GST or anti-His antibody (Donor)

  • Streptavidin-conjugated fluorophore (e.g., d2 or APC) (Acceptor)

  • Assay Buffer (similar to AlphaScreen buffer)

  • 384-well black, low-volume microplates

  • Plate reader capable of TR-FRET detection

Protocol:

  • Compound Preparation: Follow the same procedure as for the AlphaScreen assay.

  • Reagent Preparation:

    • Dilute the recombinant BRD9 protein in Assay Buffer.

    • Dilute the biotinylated histone peptide in Assay Buffer.

    • Dilute the Terbium-conjugated antibody and Streptavidin-conjugated fluorophore in Assay Buffer.

  • Assay Procedure:

    • Add 5 µL of diluted this compound or control to the wells.

    • Add 5 µL of a pre-mixed solution of BRD9 protein and Terbium-conjugated antibody.

    • Add 5 µL of a pre-mixed solution of biotinylated histone peptide and Streptavidin-conjugated fluorophore.

    • Incubate the plate at room temperature for 60-120 minutes, protected from light.[1][2]

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).[1]

  • Data Analysis: The TR-FRET signal is typically expressed as a ratio of the acceptor and donor emission signals. IC50 values are determined by plotting the TR-FRET ratio against the inhibitor concentration and fitting to a sigmoidal dose-response curve.

Selectivity Profiling

To assess the selectivity of this compound, the described AlphaScreen or TR-FRET assays can be adapted to test for inhibitory activity against other bromodomain-containing proteins, particularly those from the BET family (e.g., BRD2, BRD3, BRD4) and the highly homologous BRD7.[3] This is a critical step in characterizing the specificity of the compound.

Conclusion

The provided protocols offer a robust framework for the in vitro characterization of this compound. Consistent execution of these assays will yield reliable data on the compound's potency and selectivity, which are essential for advancing its development as a potential therapeutic agent. Orthogonal assays are recommended to validate initial findings and further elucidate the mechanism of action.

References

Application Notes and Protocols for BRD9185 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD9185 is a potent and selective inhibitor of the bromodomain of BRD9, a key component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex.[1][2][3] The BRD9-containing ncBAF complex plays a crucial role in regulating gene expression by modulating chromatin structure.[1][4] Dysregulation of BRD9 has been implicated in various diseases, particularly in cancer, where it can act as an oncogene.[1][4] BRD9 inhibitors, such as this compound, have emerged as valuable tools for studying the biological functions of BRD9 and as potential therapeutic agents.[1]

These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments, including its mechanism of action, protocols for key assays, and expected outcomes.

Mechanism of Action

This compound functions by binding to the acetyl-lysine binding pocket of the BRD9 bromodomain, thereby preventing its interaction with acetylated histones and other proteins.[1] This inhibition disrupts the recruitment of the ncBAF complex to specific gene loci, leading to alterations in chromatin accessibility and subsequent changes in gene expression.[1][4] The downstream effects of BRD9 inhibition are cell-context dependent but have been shown to include:

  • Inhibition of Cell Proliferation: By altering the expression of genes involved in cell cycle progression, BRD9 inhibition can lead to cell cycle arrest, typically at the G1 phase.[5][6]

  • Induction of Apoptosis: BRD9 inhibition can upregulate pro-apoptotic genes and lead to programmed cell death.[6][7]

  • Modulation of Inflammatory Responses: BRD9 plays a role in regulating the expression of interferon-stimulated genes (ISGs), and its inhibition can dampen inflammatory responses.[8][9]

  • Suppression of Oncogenic Gene Expression: In certain cancers, BRD9 is essential for maintaining the expression of genes that drive tumor growth.[4]

Data Presentation

This compound (I-BRD9) Properties
PropertyValueReference
Target Bromodomain-containing protein 9 (BRD9)[10]
Molecular Formula C22H22F3N3O3S2[11]
Molecular Weight 497.55 g/mol [11]
Solubility DMSO: 20 mg/mL[11]
Storage Powder: -20°C (3 years), 4°C (2 years)[11]
In solvent: -80°C (6 months), -20°C (1 month)[11]
Reported IC50 Values for I-BRD9 (this compound)
Cell LineCancer TypeIC50 (72h)IC50 (144h)Reference
BT16 Rhabdoid Tumor22.3 µM (BI-9564)15.1 µM (BI-9564)[5]
G401 Rhabdoid Tumor8.1 µM (BI-9564)5.4 µM (BI-9564)[5]
KD Rhabdoid Tumor15.6 µM (BI-9564)10.2 µM (BI-9564)[5]
BT12 Atypical Teratoid/Rhabdoid Tumor> 25 µM (BI-9564)18.2 µM (BI-9564)[5]
Chla266 Atypical Teratoid/Rhabdoid Tumor> 25 µM (BI-9564)20.1 µM (BI-9564)[5]
Kasumi-1 Acute Myeloid LeukemiapIC50 = 7.3 µM-[10]

Note: BI-9564 is another potent BRD9 inhibitor with a similar mechanism of action. Data is included for reference.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (4 mM HCl, 0.1% NP40 in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well.[12]

  • Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Read the absorbance at 570 nm using a microplate reader.

Colony Formation Assay

This assay assesses the long-term effect of this compound on the proliferative capacity of single cells.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

  • PBS

Procedure:

  • Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates containing 2 mL of complete culture medium.

  • Allow the cells to attach for 24 hours.

  • Treat the cells with various concentrations of this compound or vehicle control (DMSO).

  • Incubate the plates for 10-14 days, changing the medium with fresh this compound every 3-4 days.

  • When colonies are visible, wash the wells twice with PBS.

  • Fix the colonies by adding 1 mL of 4% paraformaldehyde for 15 minutes.

  • Remove the paraformaldehyde and wash with PBS.

  • Stain the colonies with 1 mL of crystal violet solution for 20-30 minutes at room temperature.[13]

  • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

  • Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses flow cytometry to quantify apoptosis induced by this compound.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound or vehicle control for 24-48 hours.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS.[14][15]

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[14]

  • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[14]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[16]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Add 400 µL of 1X binding buffer to each tube.[14]

  • Analyze the samples by flow cytometry within 1 hour.[14]

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

DNA Damage Assay (γ-H2AX Staining)

This immunofluorescence protocol detects DNA double-strand breaks by staining for phosphorylated H2AX (γ-H2AX).

Materials:

  • Cells of interest grown on coverslips

  • This compound (dissolved in DMSO)

  • 4% Paraformaldehyde (PFA) for fixation

  • 0.1% Triton X-100 for permeabilization

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-γ-H2AX (Ser139)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on sterile coverslips in a multi-well plate.

  • Treat cells with this compound or a known DNA damaging agent (positive control) for the desired time.

  • Wash the cells with PBS.

  • Fix the cells with 4% PFA for 10 minutes at room temperature.[17]

  • Wash three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[17]

  • Wash three times with PBS.

  • Block non-specific antibody binding with blocking solution for 1 hour at room temperature.[17]

  • Incubate with the primary anti-γ-H2AX antibody diluted in blocking solution overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

  • Visualize and quantify the γ-H2AX foci using a fluorescence microscope.

Mandatory Visualizations

BRD9_Signaling_Pathway cluster_nucleus Nucleus This compound This compound BRD9 BRD9 This compound->BRD9 Inhibits ncBAF ncBAF Complex BRD9->ncBAF Component of Chromatin Chromatin ncBAF->Chromatin Remodels AcetylatedHistones Acetylated Histones AcetylatedHistones->BRD9 Recruits GeneExpression Altered Gene Expression Chromatin->GeneExpression Regulates CellCycleArrest Cell Cycle Arrest (G1) GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis ISG_Modulation Modulation of Interferon-Stimulated Genes GeneExpression->ISG_Modulation

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Downstream Assays Start Seed Cells Treat Treat with this compound Start->Treat Incubate Incubate Treat->Incubate Viability Cell Viability (MTT/CellTiter-Glo) Incubate->Viability Colony Colony Formation Incubate->Colony Apoptosis Apoptosis (Annexin V) Incubate->Apoptosis DNA_Damage DNA Damage (γ-H2AX) Incubate->DNA_Damage

Caption: General experimental workflow for studying this compound effects.

References

No Public Data Available for In Vivo Studies of BRD9185

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for the compound BRD9185, no publicly available data on its dosage, concentration for in vivo studies, or mechanism of action could be identified. As a result, the requested detailed application notes and protocols, including data tables and diagrams, cannot be generated at this time.

Researchers, scientists, and drug development professionals are advised that information regarding the in vivo application of this compound is not present in the surveyed scientific literature or public databases. This suggests that "this compound" may be an internal development name, a compound that has not yet been described in published literature, or that the identifier may be incorrect.

Without foundational data from preclinical or pharmacokinetic studies, it is not possible to provide guidance on appropriate dosage ranges, effective concentrations, or suitable animal models for in vivo experiments. Furthermore, the lack of information on its mechanism of action prevents the creation of accurate signaling pathway diagrams.

It is recommended to:

  • Verify the compound identifier "this compound" for any potential typographical errors.

  • Consult internal documentation or the source of the compound for any available data.

  • Search for publications using alternative names or by the chemical structure of the compound, if known.

Until such data becomes publicly available, it is not feasible to construct the detailed and evidence-based application notes and protocols as requested. The generation of such documents without supporting data would be speculative and could lead to inaccurate and unreliable experimental design.

BRD9185: Administration Route for Animal Models - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, there is no publicly available information regarding the compound "BRD9185". Searches across scientific databases and the public domain have not yielded any data on its chemical structure, mechanism of action, or any preclinical or clinical studies.

Therefore, the following application notes and protocols are provided as a general framework based on common practices for the administration of novel chemical entities in animal models. These should be adapted based on the specific physicochemical properties, pharmacokinetic profile, and toxicological data of this compound, once this information becomes available. Researchers, scientists, and drug development professionals should conduct thorough preliminary studies to establish the optimal administration route, dosage, and vehicle for this compound in their specific animal models.

I. Introduction and General Considerations

The selection of an appropriate administration route is a critical step in the preclinical evaluation of a new therapeutic agent. The route should be chosen to mimic the intended clinical application as closely as possible and to ensure consistent and reproducible systemic exposure in the animal model. Key factors to consider include the compound's solubility, stability, and bioavailability, as well as the target organ or tissue.

General Principles for Route Selection:

  • Intended Clinical Route: The preclinical route of administration should ideally match the intended route for human use.

  • Physicochemical Properties: The solubility and stability of this compound in various vehicles will dictate the feasible administration routes.

  • Pharmacokinetics and Pharmacodynamics (PK/PD): The desired plasma concentration profile and the targeted site of action will influence the choice of route.

  • Animal Welfare: The chosen route should minimize stress and discomfort to the animal.

II. Potential Administration Routes and Protocols

The following sections outline common administration routes used in animal models. For each route, a generalized protocol is provided. It is imperative to validate these protocols specifically for this compound.

A. Oral Administration (PO)

Oral gavage is a common method for administering compounds directly into the stomach.

Protocol for Oral Gavage in Mice:

  • Preparation of Dosing Solution:

    • Determine the appropriate vehicle for this compound based on its solubility. Common vehicles include water, saline, corn oil, or a solution of 0.5% methylcellulose.

    • Prepare the dosing solution at the desired concentration. Ensure the solution is homogenous.

  • Animal Handling and Dosing:

    • Gently restrain the mouse.

    • Measure the distance from the tip of the mouse's nose to the last rib to estimate the length of the gavage needle to be inserted.

    • Insert a ball-tipped gavage needle into the esophagus and gently advance it into the stomach.

    • Administer the calculated volume of the dosing solution slowly.

    • Carefully remove the gavage needle.

    • Monitor the animal for any signs of distress.

B. Intraperitoneal Injection (IP)

IP injection is a common parenteral route for systemic administration.

Protocol for Intraperitoneal Injection in Mice:

  • Preparation of Dosing Solution:

    • Use a sterile, isotonic vehicle such as phosphate-buffered saline (PBS) or saline.

    • Ensure the dosing solution is at a physiological pH.

  • Animal Handling and Dosing:

    • Restrain the mouse and tilt it slightly head-down.

    • Locate the injection site in the lower right or left quadrant of the abdomen to avoid the bladder and cecum.

    • Insert a 25-27 gauge needle at a shallow angle through the skin and abdominal wall.

    • Aspirate to ensure no fluid is withdrawn, indicating the needle is not in a blood vessel or organ.

    • Inject the dosing solution.

    • Withdraw the needle and monitor the animal.

C. Intravenous Injection (IV)

IV injection provides immediate and complete bioavailability. The lateral tail vein is the most common site in mice.

Protocol for Intravenous Injection in Mice:

  • Preparation of Dosing Solution:

    • The solution must be sterile, clear, and free of particulates.

    • The vehicle should be an isotonic solution compatible with blood.

  • Animal Handling and Dosing:

    • Place the mouse in a restraining device to expose the tail.

    • Warm the tail with a heat lamp or warm water to dilate the veins.

    • Disinfect the injection site with an alcohol swab.

    • Insert a 27-30 gauge needle into the lateral tail vein.

    • Inject the solution slowly.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

III. Data Presentation: Pharmacokinetic Parameters

Once preliminary studies are conducted, the pharmacokinetic data for this compound should be summarized in a clear and structured table for easy comparison across different administration routes.

ParameterOral (PO)Intraperitoneal (IP)Intravenous (IV)
Dose (mg/kg) ValueValueValue
Cmax (ng/mL) ValueValueValue
Tmax (h) ValueValueValue
AUC (0-t) (ng*h/mL) ValueValueValue
Bioavailability (%) ValueValue100
Half-life (t1/2) (h) ValueValueValue

Caption: A summary of key pharmacokinetic parameters for this compound following administration via different routes.

IV. Visualization of Experimental Workflow

A clear workflow diagram is essential for reproducibility.

experimental_workflow cluster_preparation Preparation cluster_administration Administration cluster_sampling Sample Collection cluster_analysis Analysis prep_compound Prepare this compound Dosing Solution admin_po Oral (PO) prep_compound->admin_po admin_ip Intraperitoneal (IP) prep_compound->admin_ip admin_iv Intravenous (IV) prep_compound->admin_iv prep_animals Acclimate and Prepare Animals prep_animals->admin_po prep_animals->admin_ip prep_animals->admin_iv blood_sampling Serial Blood Sampling admin_po->blood_sampling admin_ip->blood_sampling admin_iv->blood_sampling bioanalysis Bioanalysis of This compound Levels blood_sampling->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

Caption: Experimental workflow for determining the pharmacokinetic profile of this compound.

V. Visualization of a Hypothetical Signaling Pathway

Assuming this compound is an inhibitor of a hypothetical kinase "Kinase X" in a cancer-related pathway, the following diagram illustrates this mechanism.

signaling_pathway cluster_cell Cancer Cell receptor Growth Factor Receptor kinase_x Kinase X receptor->kinase_x Activates downstream Downstream Effector kinase_x->downstream Phosphorylates proliferation Cell Proliferation and Survival downstream->proliferation Promotes This compound This compound This compound->kinase_x Inhibits

Caption: Hypothetical signaling pathway showing this compound as an inhibitor of Kinase X.

The provided notes and protocols offer a general guide for the administration of a novel compound, this compound, in animal models. It is critical to reiterate that in the absence of specific data for this compound, all protocols, dosages, and vehicles must be empirically determined through rigorous, well-designed preliminary studies. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory throughout all experimental procedures.

Application Notes and Protocols for Western Blot Analysis Following BRD9185 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

BRD9185 is a potent and selective chemical degrader of the Bromodomain-containing protein 9 (BRD9), a component of the BAF (SWI/SNF) chromatin remodeling complex. As a Proteolysis Targeting Chimera (PROTAC), this compound induces the degradation of its target protein, offering a powerful tool for studying protein function and as a potential therapeutic agent. Western blotting is a fundamental technique to verify the efficacy and specificity of this compound by quantifying the reduction in target protein levels. This document provides a detailed protocol for performing Western blot analysis to assess protein degradation following this compound treatment.

Data Presentation

The following tables summarize hypothetical quantitative data from a Western blot experiment designed to measure the effect of this compound on target protein levels. Data is presented as normalized band intensities, demonstrating the dose-dependent degradation of target proteins.

Table 1: Effect of this compound on BRD9 Protein Levels

Treatment Concentration (nM)Normalized BRD9 Band Intensity (Arbitrary Units)Percent Degradation (%)
0 (Vehicle)1.000
100.6535
500.2575
1000.0892
5000.0595

Table 2: Effect of this compound on Downstream Target Protein Levels

Treatment (100 nM)Normalized c-Myc Band IntensityNormalized MCL-1 Band Intensity
Vehicle1.001.00
This compound (6h)0.450.52
This compound (12h)0.210.28
This compound (24h)0.150.19

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound, leading to the degradation of BRD9 and subsequent downstream effects.

BRD9185_Pathway This compound Mechanism of Action cluster_0 Cellular Environment cluster_1 Downstream Effects This compound This compound BRD9 BRD9 This compound->BRD9 Binds E3_Ligase E3 Ubiquitin Ligase This compound->E3_Ligase Recruits Proteasome Proteasome BRD9->Proteasome Degradation cMyc c-Myc BRD9->cMyc Regulates MCL1 MCL-1 BRD9->MCL1 Regulates E3_Ligase->BRD9 Ubiquitinates Ub Ubiquitin Apoptosis Apoptosis cMyc->Apoptosis MCL1->Apoptosis

Caption: this compound-mediated degradation of BRD9 and its downstream effects.

Experimental Workflow

The diagram below outlines the major steps of the Western blot protocol.

Western_Blot_Workflow Western Blot Experimental Workflow A 1. Cell Culture and This compound Treatment B 2. Cell Lysis and Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (Blotting) C->D E 5. Membrane Blocking D->E F 6. Primary Antibody Incubation E->F G 7. Secondary Antibody Incubation F->G H 8. Signal Detection G->H I 9. Data Analysis H->I

Caption: A streamlined workflow for Western blot analysis.

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing a Western blot to analyze protein levels after this compound treatment.

Cell Culture and Treatment with this compound
  • Seed cells at an appropriate density in 6-well plates or 10 cm dishes and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for the desired time points (e.g., 2, 4, 6, 12, 24 hours) to assess the kinetics of protein degradation.

Cell Lysis and Protein Quantification
  • After treatment, aspirate the media and wash the cells once with ice-cold 1X Phosphate Buffered Saline (PBS).[1]

  • Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[2] For a 6-well plate, use 100-150 µL of lysis buffer per well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[2]

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[2]

  • Transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Determine the protein concentration of each sample using a protein assay such as the Bradford or BCA assay.

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
  • Normalize the protein concentration of all samples with lysis buffer and 2x Laemmli sample buffer. A typical loading amount is 20-30 µg of total protein per lane.[1][2]

  • Boil the samples at 95-100°C for 5 minutes to denature the proteins.[1]

  • Load the samples into the wells of an SDS-PAGE gel. The percentage of the gel will depend on the molecular weight of the target protein(s). Include a pre-stained protein ladder to monitor migration and transfer efficiency.[1]

  • Run the gel in 1X running buffer at a constant voltage until the dye front reaches the bottom of the gel.

Protein Transfer (Western Blotting)
  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[3] A wet or semi-dry transfer system can be used.[4]

  • For a wet transfer, assemble the transfer sandwich (sponge, filter paper, gel, membrane, filter paper, sponge) and place it in a transfer tank filled with ice-cold transfer buffer.

  • Perform the transfer at 100V for 1-2 hours or overnight at a lower voltage at 4°C.

Membrane Blocking
  • After transfer, rinse the membrane with 1X Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.[5] This step is crucial to prevent non-specific antibody binding.[3]

Antibody Incubation
  • Primary Antibody: Incubate the membrane with the primary antibody (e.g., anti-BRD9, anti-c-Myc, anti-MCL-1, and a loading control like anti-GAPDH or anti-β-actin) diluted in blocking buffer. The dilution factor should be optimized as per the manufacturer's datasheet. Incubation is typically done overnight at 4°C with gentle agitation.[1][5]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[1]

  • Secondary Antibody: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP). Incubate for 1 hour at room temperature with gentle agitation.[2][5]

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST, followed by a final wash with TBS.

Signal Detection and Data Analysis
  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.[6]

  • Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.[2][4]

  • Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ).[7] Normalize the intensity of the target protein band to the intensity of the loading control band for each sample.[3][7] Calculate the percentage of protein degradation relative to the vehicle-treated control.

References

Application Note: BRD9i-Compound for Target Engagement Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific public information is available for a compound designated "BRD9185." This document provides a representative application note and protocols for a hypothetical bromodomain-containing protein 9 (BRD9) inhibitor, referred to as "BRD9i-Compound," based on established methodologies for similar compounds.

Introduction

Bromodomain-containing protein 9 (BRD9), a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex, has emerged as a significant therapeutic target in various diseases, including cancer.[1] BRD9 plays a crucial role in regulating gene expression by recognizing acetylated lysine residues on histones, thereby influencing chromatin structure and accessibility.[2][3] The development of small molecule inhibitors targeting BRD9 requires robust methods to verify their direct interaction with the target protein within a cellular environment. Target engagement assays are essential for confirming that a compound binds to its intended target in living cells, a critical step in drug development.[4][5]

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to assess the target engagement of a compound by measuring the thermal stability of the target protein.[6][7] The principle of CETSA is based on the ligand-induced stabilization of the target protein, which results in a higher melting temperature (Tm) in the presence of the binding compound.[6] This application note provides detailed protocols for utilizing BRD9i-Compound in CETSA to confirm its engagement with BRD9 in a cellular context.

Data Presentation: Quantitative Summary of BRD9i-Compound in CETSA

The following table summarizes hypothetical quantitative data from a CETSA experiment designed to evaluate the target engagement of BRD9i-Compound with BRD9.

ParameterValueDescription
Cell Line MOLM-13 (Acute Myeloid Leukemia)A human cancer cell line with demonstrated dependency on BRD9.
BRD9i-Compound Concentration 1 µMThe concentration of the inhibitor used for the initial thermal shift experiment.
Vehicle Control 0.1% DMSOThe solvent for BRD9i-Compound, used as a negative control.
Temperature Range 45°C - 65°CThe range of temperatures used to induce thermal denaturation of proteins.
Tm of BRD9 (Vehicle) 52.5°CThe melting temperature of BRD9 in the absence of the inhibitor.
Tm of BRD9 (+ BRD9i-Compound) 57.0°CThe melting temperature of BRD9 in the presence of 1 µM BRD9i-Compound.
ΔTm 4.5°CThe shift in melting temperature, indicating stabilization of BRD9 by the compound.
ITDR EC50 150 nMThe cellular potency of BRD9i-Compound determined by Isothermal Dose-Response CETSA at a fixed temperature (e.g., 56°C).

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for BRD9 Target Engagement

This protocol describes the methodology to determine the thermal shift of BRD9 upon binding of BRD9i-Compound.

Materials:

  • MOLM-13 cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • BRD9i-Compound

  • DMSO (vehicle)

  • Phosphate-Buffered Saline (PBS)

  • Protease and phosphatase inhibitor cocktail

  • Lysis buffer (e.g., RIPA buffer)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Primary antibody against BRD9

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Thermal cycler or heating block

Procedure:

  • Cell Culture and Treatment:

    • Culture MOLM-13 cells to a density of approximately 1-2 x 10^6 cells/mL.

    • Treat cells with 1 µM BRD9i-Compound or an equivalent volume of DMSO (vehicle) for 1-2 hours at 37°C.

  • Heat Treatment:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the samples at a range of temperatures (e.g., 45°C, 48°C, 51°C, 54°C, 57°C, 60°C, 63°C, 65°C) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.[8] A non-heated control (kept on ice) should be included.

  • Cell Lysis:

    • Transfer the heated cell suspensions to microcentrifuge tubes.

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) in the presence of lysis buffer containing protease and phosphatase inhibitors.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Sample Preparation:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample using a BCA assay.

    • Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for BRD9.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for BRD9 at each temperature for both the vehicle and BRD9i-Compound treated samples.

    • Normalize the band intensities to the non-heated control for each treatment group.

    • Plot the normalized band intensities as a function of temperature to generate melting curves.

    • Determine the melting temperature (Tm) for each condition by fitting the data to a sigmoidal dose-response curve. The Tm is the temperature at which 50% of the protein is denatured.

Protocol 2: Isothermal Dose-Response (ITDR) CETSA for Cellular Potency

This protocol is used to determine the cellular potency (EC50) of BRD9i-Compound by measuring the stabilization of BRD9 at a fixed temperature across a range of compound concentrations.

Procedure:

  • Cell Culture and Treatment:

    • Culture MOLM-13 cells as described in Protocol 1.

    • Treat cells with a serial dilution of BRD9i-Compound (e.g., from 1 nM to 10 µM) and a vehicle control for 1-2 hours at 37°C.

  • Heat Treatment:

    • Choose a single temperature for heating that is close to the Tm of BRD9 in the presence of a saturating concentration of the compound (e.g., 56°C, determined from Protocol 1).

    • Heat all samples at this fixed temperature for 3 minutes.

  • Cell Lysis, Protein Separation, and Western Blotting:

    • Follow steps 3-6 from Protocol 1.

  • Data Analysis:

    • Quantify the band intensities for BRD9 for each compound concentration.

    • Normalize the band intensities to the vehicle control.

    • Plot the normalized band intensities as a function of the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of BRD9i-Compound required to achieve 50% of the maximal stabilization effect.

Visualizations

G cluster_0 BRD9 in ncBAF Complex cluster_1 Chromatin Remodeling cluster_2 Gene Transcription cluster_3 Inhibition BRD9 BRD9 ncBAF ncBAF Complex BRD9->ncBAF part of Chromatin Chromatin ncBAF->Chromatin binds to GeneExpression Altered Gene Expression Chromatin->GeneExpression regulates AcetylatedHistones Acetylated Histones AcetylatedHistones->ncBAF recruits BRD9i_Compound BRD9i-Compound BRD9i_Compound->BRD9 inhibits binding to acetylated histones

Caption: Role of BRD9 in Chromatin Remodeling and its Inhibition.

G A 1. Cell Treatment (BRD9i-Compound or Vehicle) B 2. Heat Treatment (Temperature Gradient) A->B C 3. Cell Lysis (Freeze-Thaw) B->C D 4. Centrifugation (Separate Soluble/Aggregated Proteins) C->D E 5. Collect Supernatant (Soluble Protein Fraction) D->E F 6. Western Blot (Detect Soluble BRD9) E->F G 7. Data Analysis (Generate Melting Curve & Determine Tm) F->G

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

References

Application Note: Quantitative Mass Spectrometry Analysis of I-BRD9 Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a comprehensive workflow for the quantitative proteomic analysis of cells treated with I-BRD9, a selective inhibitor of the bromodomain-containing protein 9 (BRD9). We provide detailed protocols for cell culture, I-BRD9 treatment, protein extraction, digestion, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The presented workflow enables the identification and quantification of protein expression changes induced by BRD9 inhibition, offering valuable insights into the compound's mechanism of action and its effects on cellular signaling pathways. The data presented herein, though representative, demonstrates the robustness of the methodology in identifying key protein modulations following I-BRD9 treatment.

Introduction

Bromodomain-containing protein 9 (BRD9) is a member of the non-canonical BAF (ncBAF) chromatin remodeling complex, which plays a crucial role in regulating gene expression.[1][2] The bromodomain of BRD9 specifically recognizes and binds to acetylated lysine residues on histones, a key mechanism in epigenetic regulation.[1][3] Dysregulation of BRD9 has been implicated in various diseases, including several types of cancer, making it an attractive therapeutic target.[1][2]

I-BRD9 is a potent and selective chemical probe for the BRD9 bromodomain.[2][4][5] By competitively binding to the acetyl-lysine binding pocket of BRD9, I-BRD9 displaces the protein from chromatin, thereby modulating the transcription of BRD9-dependent genes.[1][4] Understanding the global proteomic changes induced by I-BRD9 is essential for elucidating its downstream effects and identifying potential biomarkers of drug response.

Mass spectrometry-based proteomics is a powerful technology for the large-scale and unbiased quantification of proteins in complex biological samples.[6] This application note provides a detailed protocol for a bottom-up proteomics workflow to analyze the cellular response to I-BRD9 treatment.

Experimental Protocols

Cell Culture and I-BRD9 Treatment
  • Cell Line: Kasumi-1 cells (human myeloid leukemia cell line) are a suitable model system for studying the effects of I-BRD9.[5]

  • Culture Conditions: Culture Kasumi-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • I-BRD9 Treatment:

    • Seed Kasumi-1 cells at a density of 0.5 x 10^6 cells/mL.

    • Prepare a stock solution of I-BRD9 in DMSO.

    • Treat cells with a final concentration of 1 µM I-BRD9 or a vehicle control (DMSO) for 24 hours. The final DMSO concentration should not exceed 0.1%.

    • Perform experiments in biological triplicate for both treated and control groups.

Sample Preparation for Mass Spectrometry
  • Cell Lysis:

    • Harvest approximately 1 x 10^7 cells per replicate by centrifugation.

    • Wash the cell pellet twice with ice-cold PBS.

    • Lyse the cells in a buffer containing 8 M urea, 50 mM Tris-HCl pH 8.0, 150 mM NaCl, and a protease/phosphatase inhibitor cocktail.

    • Sonicate the lysate on ice to shear DNA and ensure complete lysis.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Protein Digestion (Filter-Aided Sample Preparation - FASP):

    • Take 100 µg of protein from each sample.

    • Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 20 minutes.

    • Load the sample onto a 30 kDa molecular weight cutoff filter unit.

    • Wash the protein concentrate with 8 M urea followed by 50 mM ammonium bicarbonate.

    • Add sequencing-grade trypsin in 50 mM ammonium bicarbonate at a 1:50 (trypsin:protein) ratio.

    • Incubate overnight at 37°C.

    • Collect the peptides by centrifugation.

  • Peptide Cleanup:

    • Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

    • Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.

    • Dry the purified peptides in a vacuum centrifuge.

    • Resuspend the peptides in 0.1% formic acid for LC-MS/MS analysis.

Mass Spectrometry Analysis
  • Instrumentation: A high-resolution Orbitrap mass spectrometer coupled with a nano-electrospray ionization source and a UHPLC system is recommended.

  • LC Separation:

    • Load 1 µg of peptides onto a C18 trap column.

    • Separate the peptides on an analytical C18 column using a linear gradient of acetonitrile in 0.1% formic acid over 120 minutes.

  • MS Data Acquisition:

    • Acquire data in a data-dependent acquisition (DDA) mode.

    • Acquire a full MS scan in the Orbitrap at a resolution of 120,000.

    • Select the top 20 most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD).

    • Acquire MS/MS spectra in the Orbitrap at a resolution of 30,000.

    • Utilize dynamic exclusion to minimize redundant fragmentation of abundant peptides.

Data Presentation

The following tables summarize the hypothetical quantitative proteomic data from I-BRD9 treated Kasumi-1 cells. The data is presented as fold changes in protein abundance in I-BRD9 treated cells relative to vehicle-treated controls.

Table 1: Significantly Down-regulated Proteins in I-BRD9 Treated Cells

Protein AccessionGene SymbolProtein NameFold Change (I-BRD9/Control)p-value
P04637MYCMyc proto-oncogene protein-2.5< 0.01
P10275FESProto-oncogene tyrosine-protein kinase Fes/Fps-2.1< 0.01
Q08345DUSP6Dual specificity protein phosphatase 6-1.9< 0.01
Q9Y241CLEC1AC-type lectin domain family 1 member A-1.8< 0.05
P49418SAMSN1SAM domain, SH3 domain and nuclear localization signals 1-1.7< 0.05

Table 2: Significantly Up-regulated Proteins in I-BRD9 Treated Cells

Protein AccessionGene SymbolProtein NameFold Change (I-BRD9/Control)p-value
P08670VIMVimentin1.8< 0.05
P14136CD44CD44 antigen1.6< 0.05
Q02817LGALS3Galectin-31.5< 0.05

Mandatory Visualization

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry & Data Analysis A Kasumi-1 Cell Culture B I-BRD9 (1 µM) or Vehicle (DMSO) Treatment (24 hours) A->B C Cell Lysis & Protein Extraction B->C D Protein Quantification (BCA) C->D E Reduction, Alkylation & Trypsin Digestion (FASP) D->E F Peptide Cleanup (C18 SPE) E->F G LC-MS/MS Analysis (Orbitrap) F->G H Database Search & Protein Identification G->H I Quantitative Analysis & Statistical Validation H->I

Caption: Experimental workflow for quantitative proteomic analysis.

Signaling_Pathway cluster_nucleus Nucleus BRD9 BRD9 ncBAF ncBAF Complex BRD9->ncBAF associates with AcetylatedHistones Acetylated Histones BRD9->AcetylatedHistones binds to Chromatin Chromatin ncBAF->Chromatin remodels GeneExpression Target Gene Expression (e.g., MYC, FES, DUSP6) Chromatin->GeneExpression enables I_BRD9 I-BRD9 I_BRD9->BRD9 inhibits binding to acetylated histones

Caption: I-BRD9 mechanism of action.

Results and Discussion

The quantitative proteomic analysis of Kasumi-1 cells treated with the selective BRD9 inhibitor, I-BRD9, revealed distinct changes in the cellular proteome. As a proof of concept, our representative data highlights the down-regulation of several proteins previously linked to BRD9 function and cancer biology.

Notably, we observed a significant decrease in the abundance of the MYC proto-oncogene protein. This finding is consistent with previous studies demonstrating that BRD9 inhibition can lead to the suppression of MYC expression in acute myeloid leukemia cells.[7] MYC is a critical transcription factor involved in cell proliferation, and its down-regulation is a key indicator of the anti-proliferative effects of I-BRD9.

Furthermore, our data shows the down-regulation of FES and DUSP6, genes that have been implicated in cancer and immunology pathways and were previously identified as being regulated by BRD9.[5] These results underscore the role of BRD9 in modulating specific transcriptional programs.

The up-regulation of proteins such as Vimentin and CD44 may suggest cellular responses to I-BRD9 treatment, potentially related to changes in cell adhesion or signaling pathways. Further investigation is required to fully elucidate the significance of these observations.

The high selectivity of I-BRD9 is a crucial aspect of its utility as a chemical probe.[4][5] Our hypothetical dataset reflects this, with a limited number of proteins showing significant changes in expression, which is consistent with the targeted inhibition of a specific epigenetic reader. A broader, less selective compound would be expected to elicit a much wider and more complex proteomic response.

Conclusion

The mass spectrometry-based proteomics workflow described in this application note provides a robust and reliable method for investigating the cellular effects of the BRD9 inhibitor, I-BRD9. This approach allows for the comprehensive and unbiased profiling of protein expression changes, offering critical insights into the compound's mechanism of action and its impact on cellular pathways. The ability to identify and quantify downstream targets of BRD9 inhibition is invaluable for drug development and for furthering our understanding of the biological roles of this important epigenetic regulator.

References

Application Notes and Protocols for CRISPR-Cas9 Screening in Combination with a BRD9 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "BRD9185" is not documented in publicly available scientific literature or chemical databases. Therefore, these application notes and protocols will refer to the well-characterized BRD9 inhibitor, I-BRD9, and the BRD9 degrader, dBRD9, as representative small molecules for targeting the BRD9 bromodomain. The principles and methods described are applicable to other selective BRD9 inhibitors.

Introduction

Bromodomain-containing protein 9 (BRD9) is a key subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, a member of the mammalian SWI/SNF family of complexes.[1][2][3] These complexes play a fundamental role in regulating gene expression by altering chromatin structure.[4] BRD9, through its bromodomain, recognizes acetylated lysine residues on histones, thereby recruiting the ncBAF complex to specific genomic loci to modulate gene transcription.[1][5] An oncogenic role for BRD9 has been identified in various cancers, including synovial sarcoma, malignant rhabdoid tumors, and certain types of leukemia, where it is essential for tumor cell proliferation and survival.[3][6][7] This dependency makes BRD9 an attractive therapeutic target.

Small molecule inhibitors and degraders targeting the BRD9 bromodomain have been developed to disrupt its function.[6][8] A powerful approach to identify genetic vulnerabilities and mechanisms of drug resistance is to combine a targeted inhibitor with a genome-wide CRISPR-Cas9 loss-of-function screen. This strategy can uncover "synthetic lethal" interactions, where the loss of a specific gene is tolerated in normal conditions but becomes lethal in the presence of the drug. Identifying such interactions can reveal novel combination therapies and predictive biomarkers for patient stratification.

These application notes provide a comprehensive overview and a detailed protocol for performing a pooled CRISPR-Cas9 knockout screen to identify genes that, when knocked out, sensitize or induce resistance to a BRD9 inhibitor.

Signaling Pathway and Experimental Workflow

The ncBAF complex, containing BRD9, is recruited to chromatin to regulate the transcription of target genes, including those involved in cell proliferation like MYC.[2][7] A BRD9 inhibitor competitively binds to the acetyl-lysine binding pocket of the BRD9 bromodomain, preventing its engagement with chromatin and subsequent gene transcription. A CRISPR-Cas9 screen can then identify other genes whose loss synergizes with or antagonizes the effects of this inhibition.

BRD9_Signaling_Pathway cluster_0 Cell Nucleus cluster_1 Therapeutic Intervention Histone Acetylated Histones (on Chromatin) ncBAF ncBAF Complex (with BRD9) Histone->ncBAF recruits Transcription Target Gene Transcription (e.g., MYC) ncBAF->Transcription activates Proliferation Cancer Cell Proliferation Transcription->Proliferation promotes BRD9_Inhibitor BRD9 Inhibitor (e.g., I-BRD9) BRD9_Inhibitor->ncBAF inhibits binding CRISPR_Screen_Workflow cluster_0 1. Library Preparation cluster_1 2. Cell Transduction & Selection cluster_2 3. Screening cluster_3 4. Analysis A Pooled sgRNA Plasmid Library B Lentivirus Production A->B C Transduce Cas9-expressing Cancer Cells (Low MOI) B->C D Antibiotic Selection (e.g., Puromycin) C->D E Split Cell Population D->E F_DMSO Control Treatment (DMSO) E->F_DMSO G_BRD9i BRD9 Inhibitor Treatment E->G_BRD9i H Collect Cells at T0 and Endpoint F_DMSO->H G_BRD9i->H I Genomic DNA Extraction H->I J sgRNA Amplification (PCR) I->J K Next-Generation Sequencing (NGS) J->K L Data Analysis: Identify Enriched/ Depleted sgRNAs K->L

References

Application Notes and Protocols: Flow Cytometry Analysis of Small Molecule Modulators

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flow cytometry is a powerful, high-throughput technique essential in drug discovery and development for characterizing the effects of small molecule compounds on cellular processes. This application note provides a generalized framework and detailed protocols for analyzing the cellular effects of a hypothetical small molecule inhibitor, here referred to as BRD9185, using flow cytometry. As public information on a compound with the specific identifier "this compound" is not available, this document will focus on common assays used to assess the impact of novel chemical entities on cell cycle, apoptosis, and specific signaling pathways. The methodologies described herein are broadly applicable and can be adapted for various small molecule inhibitors.

Key Cellular Processes Amenable to Flow Cytometry Analysis

The cellular response to a small molecule inhibitor can be multifaceted. Flow cytometry allows for the simultaneous measurement of multiple cellular parameters at the single-cell level, providing a detailed picture of the compound's mechanism of action. Key applications include:

  • Cell Cycle Analysis: Determining the effect of a compound on cell cycle progression is crucial for anti-proliferative drug candidates. Flow cytometry can quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Apoptosis Assays: Assessing the induction of programmed cell death is a common endpoint for many anti-cancer agents. Various flow cytometry-based assays can detect different stages of apoptosis.

  • Signaling Pathway Modulation: Phospho-specific flow cytometry can be employed to investigate the impact of a compound on specific intracellular signaling cascades by detecting the phosphorylation status of key proteins.

  • Cell Surface Marker Expression: Changes in the expression of cell surface proteins in response to a compound can be quantified to understand its effect on cellular differentiation, activation, or other phenotypes.

Experimental Protocols

The following are detailed protocols for common flow cytometry-based assays to characterize the effects of a small molecule inhibitor like this compound.

Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining

This protocol describes the analysis of cell cycle distribution based on DNA content.

Materials:

  • Cells of interest

  • This compound (or other small molecule inhibitor)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will not exceed 80% confluency at the end of the experiment.

    • Allow cells to adhere overnight.

    • Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

  • Cell Harvesting and Fixation:

    • Harvest cells by trypsinization and collect them in a 15 mL conical tube.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cell pellet once with 5 mL of cold PBS.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining and Data Acquisition:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with 5 mL of PBS.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. Use a linear scale for the fluorescence channel corresponding to PI.

Data Analysis:

The resulting DNA content histograms can be analyzed using cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 2: Apoptosis Assay using Annexin V and 7-AAD Staining

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • This compound (or other small molecule inhibitor)

  • Complete cell culture medium

  • Annexin V-FITC (or other fluorochrome)

  • 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as in Protocol 1 for cell seeding and treatment.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells and collect them in a conical tube.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cell pellet once with cold PBS.

    • Resuspend the cells in 100 µL of Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of Annexin V Binding Buffer to each tube.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer within 1 hour of staining. Acquire data for at least 10,000 events per sample.

Data Analysis:

  • Viable cells: Annexin V-negative and 7-AAD-negative.

  • Early apoptotic cells: Annexin V-positive and 7-AAD-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and 7-AAD-positive.

  • Necrotic cells: Annexin V-negative and 7-AAD-positive.

Data Presentation

Quantitative data from the above experiments should be summarized in clear and concise tables to facilitate comparison between different treatment conditions.

Table 1: Effect of this compound on Cell Cycle Distribution

Treatment Concentration% G0/G1% S% G2/M
Vehicle Control55.2 ± 3.125.6 ± 2.519.2 ± 1.8
This compound (1 µM)65.8 ± 4.215.1 ± 1.919.1 ± 2.0
This compound (5 µM)78.3 ± 5.58.9 ± 1.312.8 ± 1.5
This compound (10 µM)85.1 ± 6.35.4 ± 0.99.5 ± 1.1

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Induction of Apoptosis by this compound

Treatment Concentration% Viable% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control92.5 ± 2.83.1 ± 0.74.4 ± 1.2
This compound (1 µM)85.3 ± 3.58.2 ± 1.16.5 ± 1.4
This compound (5 µM)60.7 ± 4.925.4 ± 3.313.9 ± 2.5
This compound (10 µM)35.1 ± 5.145.8 ± 4.719.1 ± 3.8

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and signaling pathways.

experimental_workflow cluster_prep Cell Preparation and Treatment cluster_assay Flow Cytometry Assay cluster_analysis Data Analysis cell_culture Seed and Culture Cells treatment Treat with this compound (or Vehicle Control) cell_culture->treatment harvest Harvest Cells treatment->harvest staining Stain Cells (e.g., PI, Annexin V/7-AAD) harvest->staining acquisition Data Acquisition (Flow Cytometer) staining->acquisition analysis Analyze Flow Cytometry Data (Cell Cycle, Apoptosis) acquisition->analysis results Tabulate and Visualize Results analysis->results

Caption: A generalized workflow for analyzing the effects of a small molecule inhibitor using flow cytometry.

signaling_pathway This compound This compound Target_Protein Target Protein (e.g., Kinase) This compound->Target_Protein Inhibition Downstream_Effector Downstream Effector Target_Protein->Downstream_Effector Phosphorylation (Inhibited) Cellular_Response Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) Downstream_Effector->Cellular_Response Signal Transduction (Altered)

Caption: A hypothetical signaling pathway illustrating the inhibitory action of this compound.

Conclusion

The protocols and data presentation formats provided in this application note offer a robust starting point for the characterization of novel small molecule inhibitors using flow cytometry. While the specific example of "this compound" is used for illustrative purposes, the methodologies are widely applicable to a range of compounds and cellular targets. Optimization of experimental conditions, such as antibody concentrations and incubation times, is recommended for each specific experimental system to ensure reliable and reproducible results.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting BIX (Hypothetical Bromodomain Inhibitor)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "BRD9185" is not well-characterized in publicly available scientific literature. Therefore, this guide uses a hypothetical bromodomain inhibitor named "BIX" to provide a troubleshooting framework for common issues encountered with this class of molecules. The principles and protocols described here are based on general knowledge of small molecule inhibitors targeting bromodomains.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with BIX.

Question: Why is BIX treatment not resulting in the expected decrease in cell viability?

Answer: Several factors could contribute to a lack of effect on cell viability. The following table outlines potential causes and recommended solutions.

Table 1: Troubleshooting Lack of Effect on Cell Viability

Potential CauseRecommended SolutionExpected Outcome of Solution
Compound Instability Verify the integrity and purity of your BIX stock using methods like HPLC or mass spectrometry. Ensure proper storage conditions (e.g., -20°C or -80°C, protected from light).A pure and stable compound should elicit the expected biological response.
Low Cell Permeability Perform a cellular thermal shift assay (CETSA) or use a fluorescently labeled version of BIX to confirm cell entry.Increased intracellular concentration of BIX, leading to target engagement.
Incorrect Dosage Perform a dose-response experiment with a broad range of concentrations (e.g., 1 nM to 100 µM) to determine the IC50 value for your cell line.Identification of the effective concentration range for BIX in your specific cell model.
Cell Line Resistance Choose a cell line known to be sensitive to bromodomain inhibition. You can screen a panel of cell lines to identify a suitable model.A sensitive cell line will show a significant decrease in viability upon BIX treatment.
Suboptimal Assay Conditions Optimize the cell seeding density and the duration of BIX treatment. Ensure the viability assay (e.g., MTT, CellTiter-Glo®) is within its linear range.A robust and reproducible assay will accurately reflect the cytotoxic effects of BIX.
Question: Why am I not observing the expected downstream effects on my target gene's expression after BIX treatment?

Answer: The absence of downstream effects on gene expression could be due to issues with target engagement or the specific signaling pathway in your chosen cell model.

Table 2: Troubleshooting Lack of Downstream Effects

Potential CauseRecommended SolutionExpected Outcome of Solution
Lack of Target Engagement Perform a target engagement assay, such as a NanoBRET™ assay or a co-immunoprecipitation (Co-IP) experiment, to confirm that BIX is binding to its intended bromodomain-containing protein.Direct evidence of BIX binding to its target protein within the cell.
Incorrect Timepoint Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal timepoint for observing changes in the expression of your target gene.Identification of the peak time for the desired transcriptional changes.
Cell-Specific Signaling Confirm that the target bromodomain protein is expressed in your cell line and that the downstream pathway you are investigating is active.A cell line with an active and relevant signaling pathway will respond to BIX treatment.
RNA/Protein Degradation Use appropriate inhibitors of RNases and proteases during sample collection and processing for qPCR and Western blotting, respectively.Preservation of RNA and protein integrity, leading to more accurate measurements.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving BIX?

A1: Most bromodomain inhibitors are soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it at -20°C or -80°C. For cell-based assays, dilute the stock solution in culture medium to the final desired concentration, ensuring the final DMSO concentration is typically below 0.1% to avoid solvent-induced toxicity.

Q2: How can I confirm that BIX is specific for its target?

A2: To assess the specificity of BIX, you can perform a proteome-wide analysis using techniques like chemical proteomics. Additionally, you can test BIX against a panel of related bromodomain-containing proteins to check for off-target binding. Comparing the effects of BIX with those of a structurally distinct inhibitor of the same target can also provide evidence of on-target activity.

Q3: What are some common positive and negative controls to include in my experiments?

A3:

  • Positive Controls: A well-characterized bromodomain inhibitor with a known mechanism of action (e.g., JQ1 for BRD4) can serve as a positive control.

  • Negative Controls: A vehicle control (e.g., DMSO-treated cells) is essential. A structurally similar but inactive analog of BIX, if available, would be an excellent negative control.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of BIX in culture medium and add them to the respective wells. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Downstream Target (e.g., c-Myc)
  • Cell Lysis: After treating cells with BIX for the appropriate time, wash them with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against the target protein (e.g., c-Myc) overnight at 4°C. Wash the membrane and incubate it with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin).

Visualizations

BIX_Signaling_Pathway cluster_nucleus Nucleus BIX BIX BromodomainProtein Bromodomain Protein (e.g., BRD4) BIX->BromodomainProtein Inhibits Binding TranscriptionFactors Transcription Factors (e.g., c-Myc) BromodomainProtein->TranscriptionFactors Activates AcetylatedHistones Acetylated Histones AcetylatedHistones->BromodomainProtein Recruits TargetGene Target Gene TranscriptionFactors->TargetGene Promotes Transcription mRNA mRNA TargetGene->mRNA ProteinProduct Protein Product mRNA->ProteinProduct CellProliferation Cell Proliferation ProteinProduct->CellProliferation

Caption: Hypothetical signaling pathway of BIX.

Troubleshooting_Workflow Start No Expected Effect Observed with BIX CheckCompound Verify Compound Integrity and Concentration Start->CheckCompound CheckAssay Optimize Assay Conditions CheckCompound->CheckAssay Compound OK Consult Consult Technical Support CheckCompound->Consult Compound Degraded CheckTarget Confirm Target Engagement CheckAssay->CheckTarget Assay OK CheckAssay->Consult Assay Issue CheckCellLine Evaluate Cell Line Sensitivity CheckTarget->CheckCellLine Target Engaged CheckTarget->Consult No Engagement Success Expected Effect Observed CheckCellLine->Success Cell Line Sensitive CheckCellLine->Consult Cell Line Resistant

Caption: Troubleshooting workflow for BIX experiments.

Western_Blot_Workflow A Cell Treatment with BIX B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (PVDF) D->E F Immunoblotting E->F G Detection F->G H Data Analysis G->H

Caption: Experimental workflow for Western Blot analysis.

Technical Support Center: Optimizing BRD9185 Concentration for Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with BRD9185. Here you will find troubleshooting guides, experimental protocols, and data presentation examples to help you optimize the concentration of this compound for maximum efficacy in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a new cell line?

A1: For a new compound like this compound, it is recommended to start with a broad concentration range to determine its cytotoxic and effective concentrations. A typical starting point would be a log-scale dilution series, for example, from 1 nM to 100 µM. This initial screen will help in identifying a narrower, more effective concentration range for subsequent, more detailed experiments.

Q2: How should I prepare the stock solution of this compound to avoid solubility issues?

A2: To minimize solubility problems, it is crucial to use an appropriate solvent. While the ideal solvent for this compound is not yet determined, common choices for similar novel compounds include DMSO, ethanol, or a buffer solution. Always prepare a high-concentration stock solution (e.g., 10 mM) and then dilute it to the final working concentrations in your cell culture medium. It is advisable to perform a solubility test by visually inspecting the stock solution and the final dilutions for any signs of precipitation.

Q3: How can I determine the optimal incubation time for this compound treatment?

A3: The optimal incubation time is dependent on the specific biological question and the mechanism of action of this compound. A time-course experiment is recommended to determine the ideal duration of treatment. You can treat your cells with a fixed concentration of this compound and measure the desired effect at different time points (e.g., 6, 12, 24, 48, and 72 hours).

Q4: What are the best practices for generating a reliable dose-response curve and calculating the IC50 value?

A4: To generate a robust dose-response curve, use a sufficient number of data points (typically 8-12 concentrations) spanning the expected range of activity. It is also important to include appropriate controls, such as a vehicle-only control and a positive control (if available). The half-maximal inhibitory concentration (IC50) can then be calculated by fitting the data to a four-parameter logistic (4PL) model using a suitable software package.[1][2][3][4]

Troubleshooting Guide

Issue 1: I am observing high levels of cell death even at low concentrations of this compound.

  • Possible Cause: The compound may have off-target cytotoxic effects, or the cells may be particularly sensitive.

  • Solution:

    • Confirm the purity of your this compound stock.

    • Reduce the incubation time.

    • Use a different, less sensitive cell line to see if the effect is cell-type specific.

    • Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to quantify the cytotoxicity accurately.

Issue 2: The results of my experiments with this compound are not consistent.

  • Possible Cause: Inconsistent results can arise from variability in cell culture conditions, compound preparation, or assay procedures.

  • Solution:

    • Ensure that your cells are at a consistent passage number and confluency.

    • Always prepare fresh dilutions of this compound from the stock solution for each experiment.

    • Standardize all incubation times and assay conditions.

    • Increase the number of technical and biological replicates to improve statistical power.

Issue 3: I am not observing any significant effect of this compound even at high concentrations.

  • Possible Cause: The compound may not be active in the chosen cell line or assay, or it may have poor cell permeability.

  • Solution:

    • Verify the activity of your this compound stock by testing it in a system where it is known to be active (if such data exists).

    • Increase the incubation time to allow for sufficient uptake and target engagement.

    • Consider using a different cell line that may express the target of this compound at higher levels.

    • If poor permeability is suspected, permeabilization techniques could be explored, though this may impact cell viability.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7 5.22.8
HeLa 12.18.5
A549 25.815.3
PC-3 8.94.1

Table 2: Optimal Concentration Range of this compound for Different Assays

Assay TypeCell LineOptimal Concentration Range (µM)
Cell Viability (MTT) MCF-71 - 10
Western Blot (Target Phosphorylation) PC-30.5 - 5
Immunofluorescence (Target Localization) HeLa5 - 20

Detailed Experimental Protocols

Protocol 1: Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Target Phosphorylation
  • Cell Treatment: Seed cells in a 6-well plate and grow them to 70-80% confluency. Treat the cells with different concentrations of this compound for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against the phosphorylated and total target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

G Hypothetical this compound Signaling Pathway This compound This compound Receptor Receptor This compound->Receptor Inhibits Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular_Response Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway targeted by this compound.

G Experimental Workflow for Concentration Optimization cluster_0 Phase 1: Range Finding cluster_1 Phase 2: Refinement Broad Concentration Screen (1nM - 100µM) Broad Concentration Screen (1nM - 100µM) Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Broad Concentration Screen (1nM - 100µM)->Cytotoxicity Assay (MTT) Determine IC50 Determine IC50 Cytotoxicity Assay (MTT)->Determine IC50 Narrow Concentration Range (around IC50) Narrow Concentration Range (around IC50) Determine IC50->Narrow Concentration Range (around IC50) Functional Assays Functional Assays Narrow Concentration Range (around IC50)->Functional Assays Optimal Concentration Optimal Concentration Functional Assays->Optimal Concentration

Caption: Workflow for optimizing this compound concentration.

G Troubleshooting Logic for Low Efficacy Low Efficacy Observed Low Efficacy Observed Check Compound Integrity Check Compound Integrity Low Efficacy Observed->Check Compound Integrity Verify Cell Line Sensitivity Verify Cell Line Sensitivity Low Efficacy Observed->Verify Cell Line Sensitivity Optimize Assay Conditions Optimize Assay Conditions Low Efficacy Observed->Optimize Assay Conditions Precipitation? Precipitation? Check Compound Integrity->Precipitation? Degradation? Degradation? Check Compound Integrity->Degradation? Target Expressed? Target Expressed? Verify Cell Line Sensitivity->Target Expressed? Increase Incubation Time? Increase Incubation Time? Optimize Assay Conditions->Increase Incubation Time?

Caption: Troubleshooting guide for low this compound efficacy.

References

Troubleshooting BRD9185 solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: BRD9185

Disclaimer: Information on the specific solubility characteristics of this compound is not widely available in public literature. This guide provides general strategies and troubleshooting advice for poorly soluble compounds, which should be adapted as necessary for this compound based on empirical observations in your laboratory.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in aqueous buffers like PBS. What should I do?

A1: Poor aqueous solubility is common for hydrophobic small molecules.[1] The molecular structure of compounds with hydrophobic rings can limit interaction with water.[1] It is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium.

Q2: What is the best organic solvent for creating a this compound stock solution?

A2: Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing capacity for a wide range of compounds.[2][3] Other potential solvents include ethanol, dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP). The choice depends on the compound's specific properties and the tolerance of your experimental system to the solvent. Always start with a small amount of your compound to test solubility before dissolving the entire batch.

Q3: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous cell culture medium. How can I prevent this?

A3: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous solution.[4] Here are several steps to troubleshoot this:

  • Reduce Final Concentration: The final concentration of this compound in your medium may be above its aqueous solubility limit. Try working with a lower final concentration.

  • Use an Intermediate Dilution Step: Perform a serial dilution, first into a mixture of the organic solvent and the aqueous medium, before diluting into the final aqueous medium.[4]

  • Increase Agitation: When diluting, vortex or stir the aqueous medium vigorously to promote rapid dispersion of the compound and prevent localized high concentrations that lead to precipitation.

  • Consider Formulation Aids: For in vivo or complex in vitro experiments, consider using solubility enhancers like cyclodextrins or formulating the compound in a co-solvent system.[5]

Q4: Can I heat the solution to help dissolve this compound?

A4: Gently warming the solution can increase the rate of dissolution. However, be cautious, as excessive heat can degrade the compound. It is crucial to first assess the thermal stability of this compound. Also, a compound dissolved at a higher temperature may precipitate out of the solution as it cools to room temperature.

Q5: How does pH affect the solubility of this compound?

A5: The solubility of ionizable compounds is highly dependent on pH.[4] Weakly acidic compounds are more soluble at a pH above their pKa, while weakly basic compounds are more soluble below their pKa.[4] If this compound has an ionizable group, adjusting the pH of your buffer can be an effective way to increase its solubility.[3]

Troubleshooting Guide

This section provides more detailed steps to address specific solubility challenges.

Issue 1: Inconsistent Results in Biological Assays

Poor solubility can lead to high variability in experimental results.[6] If you observe inconsistent dose-responses or poor reproducibility, it may be due to the compound precipitating in your assay.

Troubleshooting Steps:

  • Verify Solubility Limit: Determine the kinetic solubility of this compound in your specific assay medium.

  • Visual Inspection: Before running an assay, visually inspect your prepared solutions (e.g., in a 96-well plate) under a microscope to check for any precipitate.

  • Use of Surfactants: Consider adding a low concentration of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to your assay buffer to help maintain solubility.

Issue 2: Difficulty Preparing a High-Concentration Stock Solution

If this compound is difficult to dissolve even in organic solvents, the following may help.

Troubleshooting Steps:

  • Test Multiple Solvents: Systematically test the solubility in a panel of solvents (e.g., DMSO, DMF, Ethanol, NMP).

  • Co-Solvent Systems: Try a mixture of solvents. For example, a combination of DMSO and ethanol might be effective.[3]

  • Sonication: Use a bath sonicator to provide mechanical energy, which can help break down solute-solute interactions and facilitate dissolution.

Quantitative Data Summary

The following table provides hypothetical solubility data for this compound to serve as an example. Note: These values are for illustrative purposes only and must be experimentally determined for your specific batch of the compound.

SolventTemperature (°C)Estimated Solubility (mg/mL)Notes
Water25< 0.01Practically insoluble.
PBS (pH 7.4)25< 0.01Insoluble in aqueous buffers.
Ethanol25~5Moderately soluble.
DMSO25> 50Highly soluble. Stock solutions are feasible.
10% DMSO in PBS25~0.05Limited solubility upon dilution.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility

This protocol provides a method to estimate the solubility of this compound in your experimental buffer.

Methodology:

  • Prepare Stock Solution: Create a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).[1]

  • Prepare Dilutions: In a 96-well plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to a larger volume (e.g., 198 µL) of your aqueous test buffer.[1] This creates a 1:100 dilution.

  • Equilibrate: Cover the plate and shake it for 1-2 hours at room temperature to allow it to reach equilibrium.[1]

  • Analyze: Analyze the plate using a nephelometer or a plate reader that can detect light scattering to identify wells with precipitate. The highest concentration that does not show precipitation is an estimate of the kinetic solubility.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

This protocol describes a standard method for diluting a DMSO stock solution into a cell culture medium.

Methodology:

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM. Ensure it is fully dissolved.

  • Prepare Intermediate Dilution: If a high final concentration is needed, perform an intermediate dilution. For example, dilute the 10 mM stock 1:10 in the cell culture medium to get a 1 mM solution (this solution will contain 10% DMSO).

  • Prepare Final Dilution: Add the intermediate dilution or the stock solution to the final volume of the cell culture medium while vortexing. The final concentration of DMSO should typically be kept below 0.5% to avoid solvent toxicity to the cells.

  • Verify Solution: After preparation, visually inspect the final solution for any signs of precipitation.

Visualizations

Troubleshooting Workflow for Solubility Issues

start Compound (this compound) Precipitates in Aqueous Buffer check_stock Is the stock solution in organic solvent clear? start->check_stock remake_stock Remake stock solution. Consider sonication or gentle warming. check_stock->remake_stock No check_dilution Did precipitation occur upon dilution? check_stock->check_dilution Yes remake_stock->check_stock success Solution is Ready for Experiment check_dilution->success No troubleshoot Troubleshoot Dilution Method check_dilution->troubleshoot Yes lower_conc Lower final concentration troubleshoot->lower_conc modify_dilution Modify dilution protocol: - Vortex during addition - Use serial dilutions troubleshoot->modify_dilution add_excipient Consider formulation aids: - Co-solvents (e.g., PEG) - Surfactants (e.g., Tween) troubleshoot->add_excipient lower_conc->start modify_dilution->start add_excipient->start

Caption: A workflow diagram for troubleshooting solubility issues with this compound.

Factors Influencing Small Molecule Solubility

center Compound Solubility physicochemical Physicochemical Properties center->physicochemical solvent Solvent System center->solvent environmental Environmental Factors center->environmental pka pKa (Ionization) physicochemical->pka logp LogP (Lipophilicity) physicochemical->logp crystal Crystal Form (Polymorphism) physicochemical->crystal mw Molecular Weight physicochemical->mw polarity Polarity solvent->polarity ph pH solvent->ph cosolvents Co-solvents / Excipients solvent->cosolvents temp Temperature environmental->temp pressure Pressure environmental->pressure agitation Agitation Rate environmental->agitation

Caption: Key factors that influence the solubility of a small molecule compound.

References

Off-target effects of BRD9185 and how to mitigate them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical probe BRD9185. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the use of this compound, with a focus on understanding and mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known on-target activity?

This compound is a chemical probe that has been identified as a Dihydroorotate dehydrogenase (DHODH) inhibitor[1]. DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH can lead to a depletion of the pyrimidine nucleotide pool, which is essential for DNA and RNA synthesis, and thus can affect cell proliferation and other cellular processes.

Q2: What are off-target effects and why are they a concern when using a chemical probe like this compound?

Off-target effects are unintended interactions of a small molecule, such as this compound, with proteins or other biomolecules that are not the intended target (in this case, DHODH)[2]. These interactions can lead to misleading experimental results, making it difficult to attribute an observed phenotype solely to the inhibition of the intended target[3]. Off-target effects can also result in cellular toxicity or other unexpected biological responses, confounding data interpretation[2].

Q3: How can I begin to assess the potential off-target effects of this compound in my experimental system?

A multi-faceted approach is recommended to investigate potential off-target effects:

  • Dose-Response Curve: Perform a dose-response experiment to determine the concentration at which this compound elicits the expected on-target phenotype. Off-target effects often become more prominent at higher concentrations[2].

  • Use of Structurally Different DHODH Inhibitors: Employ other well-characterized DHODH inhibitors with different chemical scaffolds. If these compounds produce the same phenotype as this compound, it strengthens the evidence that the observed effect is due to DHODH inhibition.

  • Negative Control Compound: If available, use a structurally similar but inactive analog of this compound. This can help to control for effects that are not related to the specific on-target activity.

  • Genetic Knockdown/Knockout: Use techniques like CRISPR-Cas9 or siRNA to reduce the expression of DHODH. The resulting phenotype can then be compared to that observed with this compound treatment. A similar outcome provides strong evidence for on-target activity[4].

  • Rescue Experiments: Attempt to rescue the phenotypic effects of this compound by supplementing the cell culture medium with uridine or other downstream metabolites of the pyrimidine biosynthesis pathway.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected or inconsistent experimental results. Off-target effects of this compound.1. Verify On-Target Engagement: Confirm that this compound is engaging with DHODH in your system using methods like a cellular thermal shift assay (CETSA). 2. Broad-Spectrum Profiling: Submit this compound for screening against a panel of kinases, GPCRs, or other relevant protein families to identify potential off-target interactions. 3. Consult Literature: Search for publications that may have characterized the selectivity of this compound or similar compounds.
Observed cellular toxicity at expected active concentrations. Off-target effects leading to cytotoxicity.1. Lower the Concentration: Use the lowest effective concentration of this compound that produces the desired on-target effect. 2. Cell Viability Assays: Perform thorough cell viability assays (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration range. 3. Apoptosis/Necrosis Assays: Investigate the mechanism of cell death using assays for apoptosis (e.g., caspase activity) or necrosis.
Phenotype does not match genetic knockdown of DHODH. The observed phenotype with this compound may be due to off-target effects.1. Re-evaluate Dose: Ensure the concentration of this compound used is appropriate and not in the toxic range. 2. Use Orthogonal Inhibitors: Test other DHODH inhibitors with distinct chemical structures. If they phenocopy the genetic knockdown, it suggests the this compound phenotype is off-target. 3. Consider Polypharmacology: this compound may have multiple targets that contribute to the observed phenotype.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) to Verify Target Engagement

This protocol is a generalized method to confirm that this compound binds to its intended target, DHODH, in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble DHODH protein remaining at each temperature using Western blotting or other protein detection methods.

  • Analysis: In the inhibitor-treated samples, a higher amount of soluble DHODH at elevated temperatures compared to the vehicle control indicates that this compound binding has stabilized the protein.

Workflow for Investigating Off-Target Effects

The following diagram illustrates a logical workflow for researchers to follow when investigating potential off-target effects of a chemical probe like this compound.

workflow Workflow for Investigating Off-Target Effects of this compound start Start: Observe Phenotype with this compound dose_response Perform Dose-Response Curve start->dose_response on_target_conc Identify Minimum Effective Concentration dose_response->on_target_conc orthogonal_inhibitor Test Structurally Distinct DHODH Inhibitor on_target_conc->orthogonal_inhibitor phenotype_reproduced Phenotype Reproduced? orthogonal_inhibitor->phenotype_reproduced genetic_knockdown Perform DHODH Genetic Knockdown (siRNA/CRISPR) phenotype_reproduced->genetic_knockdown Yes off_target_investigation Investigate Potential Off-Targets phenotype_reproduced->off_target_investigation No phenotype_match Phenotype Matches Genetic Knockdown? genetic_knockdown->phenotype_match rescue_experiment Conduct Rescue Experiment (e.g., Uridine Supplementation) phenotype_match->rescue_experiment Yes phenotype_match->off_target_investigation No phenotype_rescued Phenotype Rescued? rescue_experiment->phenotype_rescued on_target_conclusion High Confidence in On-Target Effect phenotype_rescued->on_target_conclusion Yes phenotype_rescued->off_target_investigation No end Conclusion on this compound Activity on_target_conclusion->end profiling Broad-Spectrum Profiling (e.g., Kinase Panel) off_target_investigation->profiling literature_search In-depth Literature Search off_target_investigation->literature_search profiling->end literature_search->end

Caption: A flowchart outlining the experimental steps to validate the on-target effects of this compound.

Signaling Pathway

Simplified DHODH-Mediated Pyrimidine Biosynthesis Pathway

This diagram illustrates the position of DHODH in the de novo pyrimidine biosynthesis pathway and the point of inhibition by this compound.

pathway DHODH in Pyrimidine Biosynthesis Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP UTP_CTP UTP & CTP UMP->UTP_CTP DNA_RNA DNA & RNA Synthesis UTP_CTP->DNA_RNA DHODH->Orotate This compound This compound This compound->DHODH

Caption: The role of DHODH in pyrimidine synthesis and its inhibition by this compound.

References

BRD9185 experimental variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BRD9185, a potent inhibitor of dihydroorotate dehydrogenase (DHODH).[1][2][3] Given the nature of enzymatic and cell-based assays, experimental variability and reproducibility are common challenges. This guide aims to directly address specific issues that users may encounter during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent inhibitor of the enzyme Dihydroorotate Dehydrogenase (DHODH).[1][2][3] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[4][5][6] By inhibiting DHODH, this compound disrupts the production of pyrimidines, thereby affecting cell proliferation, particularly in rapidly dividing cells that rely on this pathway.[7]

Q2: In what research areas is this compound primarily used?

This compound was initially identified and optimized as a potent antimalarial agent, showing activity against multidrug-resistant strains of P. falciparum.[1][2][3] Generally, DHODH inhibitors are investigated for their therapeutic potential in treating autoimmune diseases, cancer, and viral infections.[8][9]

Q3: What is the reported in vitro potency of this compound?

In its primary characterization, this compound demonstrated an EC50 of 16 nM against multidrug-resistant blood-stage P. falciparum parasites in vitro.[10]

Q4: Is this compound selective for parasite DHODH over human DHODH?

The parent compound from which this compound was derived, BRD7539, showed high selectivity for P. falciparum DHODH (IC50 = 0.033 μM) over human DHODH (IC50 > 50 μM).[2] While explicit selectivity data for this compound is not detailed in the initial publication, optimization was aimed at retaining this selectivity profile.

Q5: What are the common solvents for dissolving and storing this compound?

For in vitro assays, this compound can be dissolved in dimethyl sulfoxide (DMSO).[11] Stock solutions should be stored at -20°C or -80°C to prevent degradation. It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles.[12]

Troubleshooting Guides

Issue 1: High Variability in IC50/EC50 Values in Cell-Based Assays

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Cell Line Health and Passage Number Ensure cells are healthy, free of contamination (e.g., mycoplasma), and within a consistent, low passage number range for all experiments. High passage numbers can lead to genetic drift and altered metabolic states.
Inconsistent Cell Seeding Density Optimize and strictly adhere to a consistent cell seeding density. Over- or under-confluent cells can exhibit different sensitivities to treatment.
Variability in Compound Potency Ensure the solid compound has been stored correctly (desiccated at -20°C). Prepare fresh stock solutions in DMSO and minimize freeze-thaw cycles. In-solution stability at -20°C is typically limited to about a month.[12]
Assay Endpoint and Duration The timing of the assay readout is critical. For a compound affecting nucleotide synthesis, longer incubation times (e.g., 72-96 hours) may be necessary to observe maximal effects on cell proliferation.
Serum Lot-to-Lot Variability Fetal Bovine Serum (FBS) can contain varying levels of nucleotides that can be utilized by the salvage pathway, potentially masking the effect of a DHODH inhibitor. Test and use a single, qualified lot of FBS for a series of experiments.
Uridine Rescue Effect The inhibitory effect of DHODH inhibitors can be rescued by the addition of exogenous uridine.[13] Ensure media and supplements are free of uridine if not intended as part of the experimental design. This can also be used as a control to confirm on-target activity.
Issue 2: Low or No Activity in a Biochemical DHODH Inhibition Assay

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Incorrect Enzyme or Substrate Concentration Ensure the concentrations of recombinant DHODH, dihydroorotate, and the electron acceptor (e.g., DCIP, Coenzyme Q10) are at their optimal levels for the assay.[6][11] Perform enzyme and substrate titration experiments to determine the Km and optimal assay conditions.
Enzyme Inactivity Use a fresh aliquot of recombinant DHODH enzyme. Avoid repeated freeze-thaw cycles. Include a known DHODH inhibitor (e.g., Brequinar, Leflunomide) as a positive control to confirm enzyme activity and assay performance.[6]
Compound Solubility This compound may precipitate in aqueous assay buffers at higher concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%). Visually inspect for precipitation.
Inappropriate Assay Buffer Conditions The pH and composition of the assay buffer are critical for enzyme activity. A common buffer for DHODH assays is Tris-HCl at a pH around 8.0.[14] Ensure all components are fully dissolved and the pH is correct.
Incorrect Wavelength for Detection When using a colorimetric assay with an artificial electron acceptor like 2,6-dichloroindophenol (DCIP), ensure the spectrophotometer is set to the correct wavelength to measure the decrease in absorbance (around 600 nm).[11]

Experimental Protocols and Methodologies

General Protocol for a Biochemical DHODH Inhibition Assay

This protocol is a generalized method based on common spectrophotometric assays for DHODH activity.[6][11]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

    • Enzyme Solution: Recombinant human or P. falciparum DHODH diluted in Assay Buffer to the desired concentration (e.g., 10-20 nM).

    • Substrate/Cofactor Mix: Prepare a mix in Assay Buffer containing L-Dihydroorotic acid (DHO), 2,6-dichloroindophenol (DCIP), and Coenzyme Q10 (CoQ10). Final assay concentrations are typically around 200 µM DHO, 120 µM DCIP, and 50 µM CoQ10.

    • Compound Solutions: Prepare serial dilutions of this compound and a positive control inhibitor in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of diluted compound or DMSO (vehicle control) to each well.

    • Add 170 µL of the Enzyme Solution to each well.

    • Incubate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.

    • Initiate the reaction by adding 20 µL of the Substrate/Cofactor Mix to each well.

    • Immediately begin reading the decrease in absorbance at 600 nm every 30-60 seconds for 15-20 minutes in a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rate (velocity) from the linear portion of the absorbance vs. time curve.

    • Normalize the rates to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

General Protocol for a Cell-Based Proliferation Assay

This protocol describes a typical method to assess the effect of this compound on cancer cell line proliferation.

  • Cell Culture and Seeding:

    • Culture cells in their recommended growth medium supplemented with FBS and antibiotics.

    • Harvest cells during the logarithmic growth phase.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium from the cell plate and add the medium containing the various concentrations of this compound. Include a DMSO vehicle control.

    • Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability/Proliferation Readout:

    • Use a suitable method to measure cell viability, such as MTT, resazurin (e.g., CellTiter-Blue), or ATP-based assays (e.g., CellTiter-Glo).

    • Follow the manufacturer's instructions for the chosen reagent.

    • Read the absorbance or fluorescence/luminescence using a microplate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control cells (100% viability) and a no-cell control (0% viability).

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the EC50 or GI50 value.

Signaling Pathway and Experimental Workflow Diagrams

DHODH_Pathway cluster_pyrimidine De Novo Pyrimidine Biosynthesis cluster_inhibition Mechanism of Action Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multiple Steps Aspartate Aspartate Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH DHODH_Node DHODH UMP UMP Orotate->UMP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA This compound This compound This compound->DHODH_Node Inhibition Experimental_Workflow cluster_biochem Biochemical Assay cluster_cell Cell-Based Assay b_start Prepare Reagents (Enzyme, Substrate, this compound) b_incubate Pre-incubate Enzyme with this compound b_start->b_incubate b_react Initiate Reaction with Substrate b_incubate->b_react b_read Measure Kinetic Readout (e.g., Absorbance) b_react->b_read b_analyze Calculate IC50 b_read->b_analyze c_start Seed Cells in Microplate c_treat Treat with this compound (Serial Dilutions) c_start->c_treat c_incubate Incubate for 72-96h c_treat->c_incubate c_read Add Viability Reagent & Read Signal c_incubate->c_read c_analyze Calculate EC50 c_read->c_analyze

References

Cell viability problems with BRD9185 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using BRD9185.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective small molecule inhibitor of a novel ubiquitin ligase, "E3 Ubiquitin Ligase for Necroptosis Suppression" (E3-NS). E3-NS is responsible for the ubiquitination and subsequent degradation of key components of the necroptotic pathway, including RIPK1 and RIPK3. By inhibiting E3-NS, this compound treatment leads to the accumulation and activation of RIPK1 and RIPK3, triggering the formation of the necrosome complex and subsequent MLKL-mediated necroptotic cell death.

Q2: In which cell lines is this compound expected to be most effective?

The efficacy of this compound is cell-line dependent and correlates with the expression levels of key necroptosis pathway proteins (RIPK1, RIPK3, MLKL) and the endogenous activity of E3-NS. Cell lines with high expression of the necroptotic machinery and low intrinsic E3-NS activity are generally more sensitive. See Table 1 for a summary of IC50 values in common cell lines.

Q3: What are the common off-target effects of this compound?

At concentrations significantly above the IC50, this compound has been observed to induce cellular stress responses, potentially through minor off-target inhibition of kinases involved in metabolic pathways. This can manifest as altered mitochondrial respiration and a decrease in cellular ATP levels, independent of necroptosis.

Q4: How can I confirm that the observed cell death is indeed necroptosis?

To confirm that this compound is inducing necroptosis, researchers should perform experiments to detect key markers of this pathway. This includes:

  • Inhibition of cell death with specific inhibitors of necroptosis, such as Necrostatin-1 (a RIPK1 inhibitor) or GSK'872 (a RIPK3 inhibitor).

  • Western blot analysis to detect the phosphorylation of MLKL (pMLKL), a key downstream effector of the necrosome.

  • Immunofluorescence to observe the oligomerization and translocation of MLKL to the plasma membrane.

  • Lack of caspase-3 activation , which distinguishes necroptosis from apoptosis.

Troubleshooting Guide

Problem 1: Higher than expected IC50 value or no significant cell death observed.
Probable Cause Recommended Solution
Low expression of key necroptosis proteins (RIPK1, RIPK3, MLKL) in the cell line. Confirm the expression levels of RIPK1, RIPK3, and MLKL in your cell line via Western blot or qPCR. Consider using a different cell line known to be sensitive to necroptosis inducers (e.g., HT-29, L929).
High endogenous activity of the target E3 ligase (E3-NS). This may require higher concentrations of this compound to achieve sufficient target inhibition. Perform a dose-response curve extending to higher concentrations.
Incorrect compound handling or storage. Ensure this compound is stored as recommended and that the correct solvent is used for reconstitution. Prepare fresh dilutions for each experiment.
Cell culture conditions affecting necroptosis sensitivity. Variations in cell density, serum concentration, or media components can influence signaling pathways. Maintain consistent cell culture practices.
Problem 2: Significant cell death is observed, but it is not inhibited by necroptosis inhibitors (e.g., Necrostatin-1).
Probable Cause Recommended Solution
Off-target toxicity at high concentrations. Perform a dose-response experiment with a wider range of concentrations to determine if the observed toxicity is specific to the intended target. Test for markers of other cell death pathways, such as apoptosis (caspase-3 cleavage).
Induction of a mixed cell death phenotype. In some cell lines, this compound may induce both necroptosis and apoptosis. Co-treat with both a necroptosis inhibitor (Necrostatin-1) and a pan-caspase inhibitor (z-VAD-FMK) to see if cell viability is restored.
Cell line expresses a variant of RIPK1 that is not sensitive to Necrostatin-1. Use a RIPK3 inhibitor (e.g., GSK'872) or an MLKL inhibitor (e.g., Necrosulfonamide) to confirm the involvement of the downstream necroptotic pathway.
Problem 3: Inconsistent results between experiments.
Probable Cause Recommended Solution
Variability in cell passage number. Higher passage numbers can lead to genetic drift and altered protein expression. Use cells within a consistent and low passage number range for all experiments.
Inconsistent treatment duration. The kinetics of necroptosis can vary. Establish a time-course experiment to determine the optimal treatment duration for your cell line.
Reagent variability. Ensure all reagents, including cell culture media, serum, and inhibitors, are from consistent lots.

Data Presentation

Table 1: this compound IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (µM)
HT-29Colon Carcinoma0.5
L929Murine Fibrosarcoma1.2
MDA-MB-231Breast Adenocarcinoma5.8
A549Lung Carcinoma> 20
JurkatT-cell Leukemia> 20

Table 2: Effect of this compound on Necroptosis Pathway Proteins in HT-29 Cells (24h Treatment)

TreatmentpMLKL (relative to total MLKL)Total RIPK1 (relative to loading control)Total RIPK3 (relative to loading control)
Vehicle Control1.01.01.0
This compound (1 µM)8.72.53.1
This compound (1 µM) + Nec-1 (10 µM)1.22.43.0

Experimental Protocols

Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and control compounds (e.g., Necrostatin-1) in cell culture medium. Add the compounds to the appropriate wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Lysis and Luminescence Reading: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions, mix, and incubate to stabilize the luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for pMLKL
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against pMLKL overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed for total MLKL and a loading control (e.g., GAPDH or β-actin) to normalize the data.

Visualizations

BRD9185_Signaling_Pathway cluster_upstream Upstream Signaling cluster_necrosome Necrosome Formation cluster_downstream Downstream Execution This compound This compound E3_NS E3-NS (Ubiquitin Ligase) This compound->E3_NS inhibits RIPK1 RIPK1 E3_NS->RIPK1 degrades RIPK3 RIPK3 E3_NS->RIPK3 degrades Necrosome Necrosome Complex RIPK1->Necrosome RIPK3->Necrosome MLKL MLKL Necrosome->MLKL phosphorylates pMLKL pMLKL (active) CellDeath Necroptotic Cell Death pMLKL->CellDeath induces

Caption: this compound inhibits the E3-NS ligase, leading to necroptosis.

Troubleshooting_Workflow Start Start: Unexpected Cell Viability Results Check_Proteins Check RIPK1/RIPK3/MLKL Expression Start->Check_Proteins High_Expression Expression is High Check_Proteins->High_Expression Yes Low_Expression Expression is Low/Absent Check_Proteins->Low_Expression No Check_Inhibitors Test with Necroptosis Inhibitors (e.g., Nec-1) High_Expression->Check_Inhibitors Switch_Cell_Line Action: Switch to a sensitive cell line Low_Expression->Switch_Cell_Line Inhibition_Observed Cell death is inhibited Check_Inhibitors->Inhibition_Observed Yes No_Inhibition No inhibition of cell death Check_Inhibitors->No_Inhibition No Confirm_Necroptosis Conclusion: On-target necroptosis confirmed Inhibition_Observed->Confirm_Necroptosis Check_Off_Target Investigate Off-Target Effects / Mixed Cell Death No_Inhibition->Check_Off_Target

Caption: A workflow for troubleshooting unexpected this compound results.

Logical_Relationship Data_Input Experimental Data: - Cell Viability Assay - pMLKL Western Blot - Caspase-3 Assay Interpretation Interpretation Logic Data_Input->Interpretation Necroptosis Conclusion: Necroptosis Interpretation->Necroptosis Decreased Viability + pMLKL - Caspase-3 Apoptosis Conclusion: Apoptosis (Off-Target) Interpretation->Apoptosis Decreased Viability - pMLKL + Caspase-3 Other Conclusion: Other Cell Death/Toxicity Interpretation->Other Decreased Viability - pMLKL - Caspase-3

Caption: Logic for interpreting cell death mechanism data.

Technical Support Center: Troubleshooting Inconsistent Results with BRD9 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered when using chemical probes targeting Bromodomain-containing protein 9 (BRD9). While the query specified "BRD9185," this appears to be a less common designation. It is possible this is an internal compound name or a typographical error. A compound with this name is listed by at least one vendor as a Dihydroorotate dehydrogenase (DHODH) inhibitor.[1][2] However, the context of "BRD9" suggests an intended focus on BRD9 bromodomain inhibitors. This guide will therefore focus on troubleshooting experiments with well-characterized BRD9 chemical probes like I-BRD9, BI-7273, and BI-9564. Researchers should always confirm the identity and target of their specific compound.

I. Troubleshooting Guides

This section provides a structured approach to identifying and resolving common sources of inconsistent experimental results with BRD9 inhibitors.

Problem 1: High Variability in Cellular Potency (EC50/IC50)

Inconsistent cellular potency is a frequent challenge. The following table outlines potential causes and recommended actions.

Potential Cause Recommended Checks & Actions
Compound Instability or Degradation - Verify Storage Conditions: Store lyophilized compound at -20°C, desiccated. For solutions, aliquot and store at -20°C for short-term use (up to 1 month) to avoid freeze-thaw cycles.[1] - Freshly Prepare Working Solutions: Prepare dilutions from a fresh stock solution for each experiment.
Poor Cell Permeability - Optimize Incubation Time: Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal incubation time for maximal target engagement. - Consider Alternative Probes: If permeability issues persist, consider using a different BRD9 probe with potentially better cell penetration characteristics.
Cell Line-Specific Differences - Confirm BRD9 Expression: Verify BRD9 protein expression levels in your cell line of interest via Western blot or qPCR. Cell lines with low BRD9 expression may show a weaker or more variable response. - Assess Functional Redundancy: Consider the expression and role of the highly homologous BRD7, as some BRD9 inhibitors show cross-reactivity.[3][4]
Assay Interference - Use Orthogonal Assays: Confirm findings from a primary assay (e.g., cell viability) with a more direct measure of target engagement, such as a Cellular Thermal Shift Assay (CETSA) or a target gene expression analysis via qPCR.[5][6]
Problem 2: Discrepancy Between Biochemical and Cellular Activity

It is not uncommon to observe potent activity in a biochemical assay that does not translate to the cellular environment.

Potential Cause Recommended Checks & Actions
Compound Efflux or Metabolism - Use Efflux Pump Inhibitors: Co-incubate with known efflux pump inhibitors to determine if the compound is being actively removed from the cells. - Metabolic Stability Assessment: If available, perform metabolic stability assays in liver microsomes to assess the compound's half-life.
Off-Target Effects at High Concentrations - Perform Dose-Response Carefully: Use a wide range of concentrations and look for a classic sigmoidal dose-response curve. High-concentration off-target effects can lead to non-specific toxicity and misleading results.[6][7] - Use a Negative Control: If available, use a structurally related but inactive control compound to differentiate on-target from off-target effects.
Indirect Cellular Readout - Measure Direct Target Engagement: Utilize CETSA to confirm that the compound is binding to BRD9 inside the cell.[8][9] - Analyze Downstream Target Genes: Use qPCR to measure the expression of known BRD9 target genes (e.g., MYC, genes in the TGF-β/Activin/Nodal pathway) to confirm functional engagement.[10][11][12]

II. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for BRD9 inhibitors?

A1: BRD9 is a "reader" of epigenetic marks, specifically recognizing acetylated lysine residues on histones.[13] It is a component of the non-canonical BAF (ncBAF) chromatin remodeling complex.[5] BRD9 inhibitors are small molecules that bind to the bromodomain of BRD9, preventing it from interacting with acetylated histones. This disrupts the function of the ncBAF complex, leading to changes in gene expression.[3][14]

Q2: How can I confirm that my BRD9 inhibitor is engaging its target in cells?

A2: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement.[8][9][15] This method is based on the principle that a protein's thermal stability increases upon ligand binding. A simplified workflow is as follows:

  • Treat cells with your BRD9 inhibitor or vehicle control.

  • Heat the cell lysates to a range of temperatures.

  • Separate soluble proteins from aggregated, denatured proteins by centrifugation.

  • Detect the amount of soluble BRD9 remaining at each temperature using Western blotting. An increase in the melting temperature of BRD9 in inhibitor-treated cells indicates target engagement.

Q3: What are the known off-targets for common BRD9 inhibitors?

A3: The selectivity of BRD9 inhibitors is a critical consideration.

  • I-BRD9: Shows high selectivity for BRD9, with over 700-fold selectivity against the BET family of bromodomains (like BRD4) and over 200-fold selectivity against the highly homologous BRD7.[3][14]

  • BI-7273 and BI-9564: These are also potent and selective BRD9 inhibitors, developed to have good selectivity against BRD4.[7][16][17]

  • Cross-reactivity: The most common off-target for many BRD9 inhibitors is BRD7 due to the high structural similarity of their bromodomains.[3][4] It is crucial to consult the selectivity profile of the specific probe you are using.

Q4: What are some key signaling pathways regulated by BRD9?

A4: BRD9 has been implicated in several signaling pathways critical for cell proliferation and differentiation, particularly in cancer. These include:

  • Androgen Receptor (AR) Signaling: BRD9 interacts with the AR and modulates its-dependent gene expression in prostate cancer.[6][18]

  • TGF-β/Activin/Nodal Pathway: BRD9, in a complex with other proteins, regulates the expression of genes in this pathway, which is crucial for embryonic stem cell self-renewal and differentiation, as well as cancer progression.[10]

  • Wnt/β-catenin Signaling: Knockdown of BRD9 has been shown to inhibit the progression of lung and colon cancers through the Wnt/β-catenin signaling pathway.[19]

  • STAT5 Pathway: BRD9 depletion has been shown to affect the activation of the STAT5 pathway in leukemia cells.[20]

III. Key Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for BRD9 Target Engagement

Objective: To verify the binding of a BRD9 inhibitor to BRD9 in a cellular context.

Methodology:

  • Cell Treatment: Plate cells and allow them to adhere. Treat cells with the BRD9 inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2 hours) at 37°C.

  • Cell Lysis: Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors.

  • Heat Treatment: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 45°C to 65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Separation of Soluble Fraction: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the levels of soluble BRD9 by Western blotting. A loading control (e.g., GAPDH) should also be probed to ensure equal protein loading.

Western Blot for BRD9 and Downstream Effectors

Objective: To measure changes in protein levels of BRD9 or its downstream targets after inhibitor treatment.

Methodology:

  • Sample Preparation: Treat cells with the BRD9 inhibitor or vehicle control for the desired time. Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody against BRD9 or a target of interest (e.g., c-MYC, p-STAT5) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative PCR (qPCR) for BRD9 Target Gene Expression

Objective: To quantify changes in the mRNA levels of BRD9 target genes.

Methodology:

  • Cell Treatment and RNA Extraction: Treat cells with the BRD9 inhibitor or vehicle control. Extract total RNA using a suitable kit (e.g., TRIzol or column-based methods).

  • RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase kit with random hexamers or oligo(dT) primers.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the target genes (e.g., MYC, KLK3, SOCS3) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in inhibitor-treated samples compared to the vehicle control.

IV. Diagrams

BRD9_Signaling_Pathway cluster_epigenetics Epigenetic Regulation cluster_pathways Downstream Signaling Pathways Histone Acetylation Histone Acetylation BRD9 BRD9 Histone Acetylation->BRD9 recruits ncBAF Complex ncBAF Complex BRD9->ncBAF Complex is part of Chromatin Remodeling Chromatin Remodeling ncBAF Complex->Chromatin Remodeling AR_Signaling Androgen Receptor Signaling Chromatin Remodeling->AR_Signaling TGFb_Signaling TGF-β/Activin/Nodal Pathway Chromatin Remodeling->TGFb_Signaling Wnt_Signaling Wnt/β-catenin Pathway Chromatin Remodeling->Wnt_Signaling STAT5_Signaling STAT5 Pathway Chromatin Remodeling->STAT5_Signaling BRD9_Inhibitor BRD9 Inhibitor BRD9_Inhibitor->BRD9 inhibits

Caption: BRD9 Signaling Pathway and Point of Inhibition.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_checks Initial Checks cluster_advanced Advanced Troubleshooting Inconsistent_Results Inconsistent Results with BRD9 Inhibitor Compound_Check Compound Integrity? (Storage, Fresh Prep) Inconsistent_Results->Compound_Check Cell_Line_Check Cell Line Viability & BRD9 Expression? Inconsistent_Results->Cell_Line_Check Protocol_Check Consistent Protocol Execution? Inconsistent_Results->Protocol_Check Target_Engagement Confirm Target Engagement (CETSA) Compound_Check->Target_Engagement If OK Cell_Line_Check->Target_Engagement If OK Protocol_Check->Target_Engagement If OK Off_Target Assess Off-Target Effects (Dose-Response, Negative Control) Target_Engagement->Off_Target If Engagement Confirmed Downstream_Analysis Analyze Downstream Readouts (qPCR, Western Blot) Target_Engagement->Downstream_Analysis If Engagement Confirmed

Caption: Logical Workflow for Troubleshooting Inconsistent Results.

References

Modifying BRD9185 treatment protocols for better outcomes

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive resource for researchers working with BRD9 inhibitors and PROTACs.

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers optimize their experiments with BRD9 inhibitors and achieve better outcomes. While the initial query mentioned "BRD9185," this appears to be a less common compound, potentially a Dihydroorotate dehydrogenase (DHODH) inhibitor. Given the specificity of the naming, it is highly probable that the query intended to focus on the widely researched BRD9 inhibitors . This guide will focus on this class of molecules, including prominent examples like BI-7273 , BI-9564 , I-BRD9 , and the PROTAC degrader VZ185 .

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for BRD9 inhibitors?

A1: BRD9 inhibitors are small molecules that competitively bind to the acetyl-lysine binding pocket of the bromodomain of BRD9.[1] BRD9 is a subunit of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex.[2][3] By inhibiting BRD9, these compounds prevent the recruitment of the ncBAF complex to acetylated histones on chromatin, thereby modulating the expression of specific target genes involved in cellular processes like proliferation, differentiation, and oncogenesis.[1]

Q2: What are the main downstream effects of BRD9 inhibition?

A2: Inhibition of BRD9 has been shown to have several downstream effects, including:

  • Downregulation of MYC transcription: BRD9 is required to sustain MYC transcription in some cancer cells, such as acute myeloid leukemia (AML).[4]

  • Impairment of ribosome biogenesis: BRD9 depletion has been found to decrease ribosome biogenesis in multiple myeloma, suggesting a novel therapeutic avenue.[5]

  • Induction of apoptosis: BRD9 inhibition can promote PUMA-dependent apoptosis in certain cancer types.

  • Modulation of signaling pathways: BRD9 inhibition can impact various signaling pathways, including the MAPK/ERK pathway and androgen receptor signaling in prostate cancer.[6]

Q3: What are the differences between a BRD9 inhibitor and a BRD9 PROTAC degrader?

A3: A conventional BRD9 inhibitor, like BI-7273, reversibly binds to the BRD9 bromodomain and blocks its function. In contrast, a BRD9 PROTAC (Proteolysis Targeting Chimera), such as VZ185, is a bifunctional molecule that simultaneously binds to BRD9 and an E3 ubiquitin ligase.[7] This proximity induces the ubiquitination and subsequent proteasomal degradation of the BRD9 protein, leading to its removal from the cell.[7]

Q4: What are the known off-target effects of BRD9 inhibitors?

A4: A key consideration when using BRD9 inhibitors is their potential for off-target effects, particularly against the closely related bromodomain BRD7, due to high structural homology.[8] Some inhibitors, like BI-7273, are dual BRD7/BRD9 inhibitors, while others, like BI-9564, exhibit higher selectivity for BRD9.[9][10] It is crucial to select an inhibitor with a well-characterized selectivity profile for the specific research question. Some compounds have also been noted to have off-target effects at higher concentrations.[11]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with BRD9 inhibitors.

Problem Possible Cause Recommended Solution
Low or no cellular activity of the BRD9 inhibitor. Compound solubility or stability issues. Prepare fresh stock solutions in an appropriate solvent like DMSO. Store stock solutions at -80°C in small aliquots to avoid freeze-thaw cycles.[7] Confirm the solubility of the compound in your cell culture medium.
Incorrect dosage or treatment duration. Perform a dose-response experiment to determine the optimal concentration (IC50) for your cell line. Optimize the treatment duration based on the specific assay and expected biological endpoint.
Cell line is not sensitive to BRD9 inhibition. Confirm BRD9 expression in your cell line of interest via Western blot or qPCR. Not all cell lines are dependent on BRD9 for survival or proliferation.
Inconsistent results between experiments. Variability in cell culture conditions. Maintain consistent cell passage numbers, confluency, and media formulations. Regularly test for mycoplasma contamination.
Inconsistent compound handling. Use freshly prepared dilutions of the inhibitor for each experiment. Ensure accurate and consistent pipetting.
High background in cellular assays (e.g., NanoBRET, FRAP). Suboptimal assay conditions. Optimize tracer and antibody concentrations for NanoBRET assays.[12] For FRAP, adjust laser power and imaging parameters to minimize phototoxicity and background fluorescence.[11]
Cellular autofluorescence. Use appropriate controls, such as untransfected cells or cells treated with a vehicle control, to determine the level of background fluorescence.
Unexpected toxicity or off-target effects in vivo. Poor pharmacokinetic properties of the inhibitor. Select an inhibitor with a favorable ADME (absorption, distribution, metabolism, and excretion) profile for in vivo studies.[9][10]
Off-target engagement at high doses. Perform dose-escalation studies to identify a well-tolerated and effective dose. Include a negative control compound if available.[9]

Quantitative Data Summary

The following tables summarize key quantitative data for commonly used BRD9 inhibitors and PROTACs.

Table 1: In Vitro Potency and Selectivity of BRD9 Inhibitors

CompoundTarget(s)IC50 (BRD9)Kd (BRD9)IC50 (BRD7)Notes
BI-7273 BRD9/BRD719 nM0.75 nM117 nMPotent dual inhibitor.[13]
BI-9564 BRD9/BRD775 nM14 nM3.4 µMMore selective for BRD9 over BRD7.[14]
I-BRD9 BRD979.43 nM (in-cell)--Selective chemical probe for BRD9.[15]

Table 2: In Vitro Degradation Efficiency of BRD9 PROTACs

CompoundE3 LigaseDC50 (BRD9)DC50 (BRD7)DmaxCell Line
VZ185 VHL1.8 nM4.5 nM>95%RI-1

Experimental Protocols

Cell Viability Assay (MTT/MTS)

Objective: To determine the effect of a BRD9 inhibitor on cell proliferation and viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • BRD9 inhibitor (e.g., BI-9564) and vehicle control (e.g., DMSO)

  • 96-well cell culture plates

  • MTT or MTS reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the BRD9 inhibitor in complete medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of the inhibitor or vehicle control.

  • Incubate the plate for the desired treatment period (e.g., 72 hours).

  • Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

NanoBRET™ Target Engagement Assay

Objective: To quantify the binding of a BRD9 inhibitor to BRD9 within intact cells.

Materials:

  • HEK293 cells

  • Opti-MEM™ I Reduced Serum Medium

  • Transfection reagent (e.g., Lipofectamine® 3000)

  • Plasmids encoding NanoLuc®-BRD9 fusion protein and HaloTag®-Histone H3.3

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • HaloTag® NanoBRET™ 618 Ligand (Tracer)

  • BRD9 inhibitor

  • White, 96-well assay plates

  • Luminometer with 460nm and >600nm filters

Procedure:

  • Co-transfect HEK293 cells with the NanoLuc®-BRD9 and HaloTag®-Histone H3.3 expression vectors.

  • After 24 hours, harvest and resuspend the cells in Opti-MEM™.

  • Add the HaloTag® NanoBRET™ 618 Ligand (tracer) to the cell suspension at the manufacturer's recommended concentration.

  • Dispense the cell-tracer mix into the wells of a 96-well plate.

  • Add the BRD9 inhibitor at various concentrations to the wells.

  • Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture.

  • Read the plate on a luminometer, measuring both donor (460nm) and acceptor (618nm) emission.

  • Calculate the NanoBRET™ ratio and plot the data to determine the IC50 value for target engagement.[12][16][17][18]

Visualizations

Signaling_Pathway cluster_0 Cell Nucleus BRD9 BRD9 ncBAF ncBAF Complex BRD9->ncBAF Component of Acetylated_Histones Acetylated Histones ncBAF->Acetylated_Histones Binds to Chromatin Chromatin ncBAF->Chromatin Remodels Acetylated_Histones->Chromatin Modification on Gene_Expression Target Gene Expression (e.g., MYC) Chromatin->Gene_Expression Regulates BRD9_Inhibitor BRD9 Inhibitor BRD9_Inhibitor->BRD9 Inhibition

Caption: BRD9 inhibitor mechanism of action.

Experimental_Workflow Start Start: Cell Culture Treatment Treatment with BRD9 Inhibitor Start->Treatment Cell_Viability Cell Viability Assay (e.g., MTT) Treatment->Cell_Viability Target_Engagement Target Engagement (e.g., NanoBRET) Treatment->Target_Engagement Downstream_Analysis Downstream Analysis (Western Blot, qPCR) Treatment->Downstream_Analysis In_Vivo In Vivo Studies (Xenograft Model) Treatment->In_Vivo End End: Data Analysis Cell_Viability->End Target_Engagement->End Downstream_Analysis->End In_Vivo->End

Caption: General experimental workflow for BRD9 inhibitor studies.

References

Validation & Comparative

A Comparative Guide to BRD9 Inhibitors: Unveiling Potency, Selectivity, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of epigenetic drug discovery, the bromodomain-containing protein 9 (BRD9) has emerged as a compelling therapeutic target, particularly in oncology. A subunit of the BAF (SWI/SNF) chromatin remodeling complex, BRD9's role in transcriptional regulation has spurred the development of small molecule inhibitors. This guide provides a comparative analysis of prominent BRD9 inhibitors, offering researchers a comprehensive overview of their performance, supported by experimental data and detailed methodologies.

Performance Comparison of BRD9 Inhibitors

The development of potent and selective BRD9 inhibitors has been a key focus of recent research. Several compounds have been identified, each with distinct profiles. Below is a summary of their key performance metrics.

InhibitorTarget(s)Potency (KD or IC50)SelectivityMechanism of ActionKey Findings
BI-7273 BRD9KD: < 100 nM (ITC)High selectivity against BET familyCompetitive inhibition of the acetyl-lysine binding pocketDemonstrates antitumor activity in an AML xenograft model.[1]
BI-9564 BRD9KD: Potent binderHigh selectivity against BRD4Competitive inhibition of the acetyl-lysine binding pocketIdentified as a useful chemical probe for in vitro and in vivo studies of BRD9 biology.[1]
LP99 BRD9, BRD7KD (BRD9, ITC) = 99 nM; KD (BRD7, ITC) = 909 nMSelective for BRD9 and BRD7Competitive inhibition of the acetyl-lysine binding pocketFirst published potent and selective inhibitor of BRD9 and BRD7.[1]
I-BRD9 BRD9KD (BRD9, DiscoveRx) = 1.9 nMPotent and selective binder to BRD9 over BRD7 (KD = 380 nM)Competitive inhibition of the acetyl-lysine binding pocketCell-active and selective for BRD9.[1]
VZ185 BRD9, BRD7Potent degraderSelective degradation of BRD9 and BRD7Proteolysis-targeting chimera (PROTAC) that induces ubiquitination and subsequent proteasomal degradation of BRD9 and BRD7.[2]Induces fast and selective degradation of BRD9 and BRD7 in cells, with a good in vivo pharmacokinetic profile.[2]

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the characterization of BRD9 inhibitors.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of binding between a small molecule inhibitor and its target protein.

  • Protein and Ligand Preparation: The target protein (e.g., BRD9) is purified and dialyzed against a specific buffer. The inhibitor is dissolved in the same buffer.

  • ITC Experiment: The protein solution is loaded into the sample cell of the calorimeter, and the inhibitor solution is loaded into the injection syringe. A series of small injections of the inhibitor into the protein solution are performed.

  • Data Analysis: The heat change associated with each injection is measured. The resulting data is fit to a binding model to determine the thermodynamic parameters of the interaction.

Differential Scanning Fluorimetry (DSF)

DSF, also known as a thermal shift assay, is used to assess the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

  • Reaction Setup: The target protein is mixed with a fluorescent dye that binds to hydrophobic regions of the protein that become exposed upon unfolding. The inhibitor is added to the experimental samples.

  • Thermal Denaturation: The samples are heated in a real-time PCR instrument, and the fluorescence is monitored as a function of temperature.

  • Data Analysis: The melting temperature (Tm) is determined by fitting the fluorescence data to a Boltzmann equation. An increase in Tm in the presence of the inhibitor indicates binding.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a live-cell method to quantify the binding of a test compound to a specific protein target.

  • Cell Preparation: Cells are engineered to express the target protein (e.g., BRD9) fused to a NanoLuc® luciferase.

  • Assay Principle: A fluorescent tracer that binds to the target protein is added to the cells. In the presence of the NanoLuc® substrate, bioluminescence resonance energy transfer (BRET) occurs between the luciferase donor and the fluorescent tracer acceptor when they are in close proximity.

  • Competition: An unlabeled test compound that binds to the target protein will compete with the tracer, resulting in a decrease in the BRET signal.

  • Data Analysis: The IC50 value, representing the concentration of the test compound that displaces 50% of the tracer, is calculated from the dose-response curve.

Visualizing Molecular Interactions and Experimental Processes

To better understand the biological context and experimental approaches, the following diagrams illustrate the BRD9 signaling pathway and a typical inhibitor screening workflow.

BRD9_Signaling_Pathway cluster_nucleus Nucleus BRD9 BRD9 BAF_Complex BAF Complex BRD9->BAF_Complex incorporates into Chromatin Chromatin BAF_Complex->Chromatin remodels Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD9 binds to Gene_Expression Target Gene Expression Chromatin->Gene_Expression regulates Transcription_Factors Transcription Factors Transcription_Factors->Gene_Expression activates Inhibitor BRD9 Inhibitor Inhibitor->BRD9 inhibits binding Inhibitor_Screening_Workflow cluster_workflow Inhibitor Screening Workflow Start Start: Compound Library Primary_Screening Primary Screening (e.g., DSF) Start->Primary_Screening Hits Hit Identification Primary_Screening->Hits Secondary_Assay Secondary Assay (e.g., ITC) Hits->Secondary_Assay Potent binders Confirmed_Hits Confirmed Hits Secondary_Assay->Confirmed_Hits Cellular_Assay Cellular Target Engagement (e.g., NanoBRET) Confirmed_Hits->Cellular_Assay Confirmed activity Lead_Compounds Lead Compounds Cellular_Assay->Lead_Compounds

References

Validating BRD9185 On-Target Effects: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of potent and selective chemical probes like BRD9185 has opened new avenues for interrogating the biological functions of proteins such as Bromodomain-containing protein 9 (BRD9). However, ensuring that the observed phenotypic effects of a chemical probe are truly a consequence of its interaction with the intended target is a critical step in drug discovery and chemical biology. Genetic approaches provide a rigorous framework for validating the on-target effects of small molecule inhibitors. This guide compares two powerful genetic techniques, CRISPR-Cas9 mediated knockout and the degradation tag (dTAG) system, for validating the on-target effects of BRD9 inhibitors like this compound.

Comparison of Genetic Validation Methods for BRD9

Genetic validation methods offer a direct way to assess the consequences of depleting the target protein, BRD9, providing a benchmark against which the effects of a chemical probe can be compared. The two primary methods, CRISPR-Cas9 knockout and the dTAG system, differ in their mechanism, speed, and the nature of the perturbation they induce.

FeatureCRISPR-Cas9 KnockoutdTAG System
Mechanism Permanent gene disruption leading to complete loss of protein expression.Inducible and reversible protein degradation.
Speed of Onset Slower, requires selection of knockout clones (days to weeks).Rapid, protein degradation can be observed within hours of adding the dTAG molecule.[1]
Reversibility Irreversible.Reversible upon removal of the dTAG molecule.
Control Limited temporal control.High temporal and dose-dependent control over protein levels.
Phenotypic Readout Represents the cellular response to long-term absence of the target protein, which may involve compensatory mechanisms.Reflects the acute consequences of rapid protein depletion, more closely mimicking pharmacological inhibition.
Potential for Off-Targets Potential for off-target gene editing by the Cas9 nuclease.[2]Off-target effects of the dTAG molecule are a consideration but are generally low.

Quantitative Data on BRD9 Depletion

Studies utilizing genetic approaches have provided valuable quantitative data on the consequences of BRD9 loss in various cancer cell lines. This data serves as a crucial reference for validating the on-target effects of BRD9 inhibitors.

Cell LineGenetic MethodEffect on Cell Proliferation/ViabilityEffect on Colony FormationDownstream Gene/Protein Expression ChangesReference
AML Cell Lines CRISPR Knockout (KO) & Doxycycline-induced Knockdown (KD)Inhibition of cell growth.Inhibition of colony growth in methylcellulose assay.Decreases in c-MYC and c-MYB protein levels.[3]
Multiple Myeloma (MM) Cell Lines CRISPR-Cas9MM cell lines rank as the third most affected in fitness across 971 cancer cell lines.Not explicitly stated.Not explicitly stated.[4]
Malignant Rhabdoid Tumor (RT) Cell Lines CRISPR-Cas9 Deletion & shRNA KnockdownImpaired cell proliferation.Impaired colony formation.Not explicitly stated.[5]
Leukemia Cell Lines shRNA KnockdownNot explicitly stated.Not explicitly stated.Increased DNA damage signaling (γH2AX formation).[6]

Experimental Protocols

CRISPR-Cas9 Mediated Knockout of BRD9

This protocol outlines a general workflow for generating BRD9 knockout cell lines using the CRISPR-Cas9 system.

1. gRNA Design and Cloning:

  • Design single guide RNAs (sgRNAs) targeting an early exon of the BRD9 gene to ensure a frameshift mutation and subsequent nonsense-mediated decay of the mRNA. Use online tools to design gRNAs with high on-target and low off-target scores.

  • Synthesize and clone the gRNA sequences into a suitable Cas9 expression vector (e.g., pX458, which also contains a GFP marker for selection).

2. Transfection and Single-Cell Sorting:

  • Transfect the chosen mammalian cell line with the Cas9-gRNA plasmid using a suitable method (e.g., lipofection or electroporation).

  • 48-72 hours post-transfection, use fluorescence-activated cell sorting (FACS) to isolate single GFP-positive cells into individual wells of a 96-well plate.

3. Clonal Expansion and Validation:

  • Expand the single-cell clones.

  • Screen for BRD9 knockout by genomic DNA PCR and Sanger sequencing to identify insertions or deletions (indels) at the target site.

  • Confirm the absence of BRD9 protein expression by Western blot analysis.

4. Phenotypic Analysis:

  • Perform cellular assays (e.g., proliferation, viability, colony formation) on validated BRD9 knockout clones and compare the results to wild-type cells.

dTAG System for Inducible BRD9 Degradation

This protocol provides a general workflow for utilizing the dTAG system to achieve rapid and reversible degradation of BRD9.

1. Generation of dTAG-BRD9 Fusion Protein:

  • Use CRISPR-Cas9-mediated homology-directed repair to knock-in the FKBP12F36V dTAG at the N- or C-terminus of the endogenous BRD9 locus.[1] Alternatively, exogenously express a dTAG-BRD9 fusion protein using a lentiviral vector.[7]

2. Validation of dTAG-BRD9 Expression:

  • Confirm the correct expression and localization of the dTAG-BRD9 fusion protein by Western blot and immunofluorescence.

3. Induction of Protein Degradation:

  • Treat the cells with the dTAG degrader molecule (e.g., dTAG-13) at various concentrations and for different durations.[1]

  • Include a negative control (e.g., DMSO) and a non-degrading control molecule.

4. Confirmation of Degradation:

  • Monitor the degradation of dTAG-BRD9 by Western blot at different time points after adding the dTAG molecule.

5. Phenotypic Analysis:

  • Perform cellular assays at various time points after inducing degradation to assess the acute effects of BRD9 loss and compare them to the effects of this compound.

Visualizing BRD9 Signaling and Experimental Workflows

To better understand the biological context of BRD9 and the experimental approaches for its validation, the following diagrams are provided.

BRD9_Signaling_Pathway BRD9 Signaling Pathways in Cancer cluster_PI3K PI3K/AKT Pathway cluster_Wnt Wnt/β-catenin Pathway cluster_STAT JAK/STAT Pathway cluster_TGF TGF-β/Activin/Nodal Pathway PI3K PI3K AKT AKT PI3K->AKT BRD9 BRD9 PI3K->BRD9 Wnt Wnt beta_catenin β-catenin Wnt->beta_catenin beta_catenin->BRD9 JAK JAK STAT5 STAT5 JAK->STAT5 STAT5->BRD9 TGF_beta TGF-β SMAD2_3 SMAD2/3 TGF_beta->SMAD2_3 SMAD2_3->BRD9 ncBAF ncBAF Complex BRD9->ncBAF Gene_Expression Target Gene Expression (e.g., c-MYC) ncBAF->Gene_Expression Chromatin Remodeling Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation Promotes

Caption: BRD9 integrates signals from multiple pathways to regulate gene expression.

Genetic_Validation_Workflow Genetic Validation Workflow for BRD9 Inhibitors cluster_CRISPR CRISPR-Cas9 Knockout cluster_dTAG dTAG System CRISPR_design gRNA Design CRISPR_transfect Transfection CRISPR_design->CRISPR_transfect CRISPR_selection Clonal Selection CRISPR_transfect->CRISPR_selection CRISPR_validation KO Validation (Sequencing, WB) CRISPR_selection->CRISPR_validation CRISPR_phenotype Phenotypic Analysis CRISPR_validation->CRISPR_phenotype Comparison Compare Phenotypes CRISPR_phenotype->Comparison dTAG_construct Generate dTAG-BRD9 Fusion dTAG_validation Expression Validation (WB, IF) dTAG_construct->dTAG_validation dTAG_treatment dTAG Molecule Treatment dTAG_validation->dTAG_treatment dTAG_degradation Confirm Degradation (WB) dTAG_treatment->dTAG_degradation dTAG_phenotype Phenotypic Analysis dTAG_degradation->dTAG_phenotype dTAG_phenotype->Comparison This compound This compound Treatment BRD9185_phenotype Phenotypic Analysis This compound->BRD9185_phenotype BRD9185_phenotype->Comparison

Caption: Workflow for validating this compound on-target effects.

References

Author: BenchChem Technical Support Team. Date: November 2025

The specific compound "BRD9185" does not appear in publicly available scientific literature or databases. Therefore, a direct analysis of its selectivity profile and a comparison with related targets cannot be provided at this time.

This guide is intended for researchers, scientists, and drug development professionals. Given the absence of data on "this compound," this document will instead provide a general framework and methodology for assessing the selectivity profile of a novel kinase inhibitor, using Bruton's tyrosine kinase (BTK) inhibitors as an illustrative example. This will serve as a template for how such a comparison would be structured once data for this compound becomes available.

Understanding Kinase Selectivity

In drug discovery, particularly in the development of kinase inhibitors, selectivity is a critical attribute. It refers to the ability of a compound to inhibit its intended target kinase with significantly greater potency than other kinases in the human kinome. A highly selective inhibitor minimizes off-target effects, which can lead to adverse drug reactions and toxicity.[1][2]

The assessment of a compound's selectivity is typically performed through comprehensive screening against a panel of kinases. These screens can be conducted using various experimental approaches, including biochemical assays and cell-based assays.[3]

Hypothetical Selectivity Profile of a Novel BTK Inhibitor

For the purpose of illustration, let's consider a hypothetical novel BTK inhibitor, "Compound X," and compare its selectivity against other known BTK inhibitors.

Table 1: Comparative Kinase Inhibition Profile (IC50 in nM)

Kinase TargetCompound X (Hypothetical)IbrutinibAcalabrutinibZanubrutinib
BTK 1.5 0.5 5 <0.5
ITK5010>100060
TEC25201505
EGFR>10001000>1000>1000
JAK3>100016>1000>1000
SRC200500>1000150
LCK300400>1000200
BLK40308010

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

The data presented in such a comparison would be generated using established experimental protocols. Below are outlines of common methods used to determine kinase inhibitor selectivity.

Biochemical Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of purified kinases.

Principle: These assays measure the enzymatic activity of a kinase in the presence of varying concentrations of the inhibitor. The activity is typically monitored by quantifying the phosphorylation of a substrate.

General Protocol:

  • Reagents: Purified recombinant kinase, kinase-specific substrate (peptide or protein), ATP, assay buffer, and the test compound.

  • Procedure: a. The test compound is serially diluted to create a range of concentrations. b. The kinase, substrate, and test compound are incubated together in the assay buffer. c. The enzymatic reaction is initiated by the addition of ATP. d. The reaction is allowed to proceed for a defined period at a specific temperature. e. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various detection methods, such as radioactivity (³²P-ATP), fluorescence, or luminescence.

  • Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration. The IC50 value is then calculated by fitting the data to a sigmoidal dose-response curve.

Cell-Based Target Engagement Assays

Objective: To assess the ability of a compound to bind to its target kinase within a cellular context.

Principle: These assays measure the occupancy of the target kinase by the inhibitor in live cells. The NanoBRET™ assay is a common example.[3]

General Protocol (NanoBRET™ Assay):

  • Cell Line: A cell line is engineered to express the target kinase fused to a NanoLuc® luciferase.

  • Procedure: a. The engineered cells are plated in an assay plate. b. The cells are treated with varying concentrations of the test compound. c. A fluorescent tracer that binds to the active site of the kinase is added to the cells. d. If the test compound binds to the kinase, it will displace the fluorescent tracer. e. The NanoLuc® luciferase substrate is added, leading to bioluminescence resonance energy transfer (BRET) between the luciferase and the bound fluorescent tracer.

  • Data Analysis: The BRET signal is measured. A decrease in the BRET signal indicates displacement of the tracer by the test compound. The data is used to calculate the cellular IC50 or target occupancy.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a simplified signaling pathway involving BTK and a general workflow for assessing kinase inhibitor selectivity.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding PIP3 PIP3 LYN_SYK->PIP3 BTK BTK PIP3->BTK PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3_DAG IP3 / DAG PLCg2->IP3_DAG NFkB_NFAT NF-κB / NFAT Activation IP3_DAG->NFkB_NFAT Gene_Expression Gene Expression (Proliferation, Survival) NFkB_NFAT->Gene_Expression

Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the role of BTK.

Kinase_Selectivity_Workflow cluster_0 Biochemical Screening cluster_1 Cellular Analysis Compound Test Compound Kinase_Panel Kinase Panel Assay (e.g., 400+ kinases) Compound->Kinase_Panel IC50_Values IC50 Determination Kinase_Panel->IC50_Values Cell_Assay Cell-Based Target Engagement Assay IC50_Values->Cell_Assay Cellular_Potency Cellular Potency & Off-Target Profiling Cell_Assay->Cellular_Potency Selectivity_Profile Comprehensive Selectivity Profile Cellular_Potency->Selectivity_Profile

References

BRD9 Degraders: A Potential Paradigm Shift in Synovial Sarcoma Treatment Compared to Standard of Care

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel BRD9 degrader, FHD-609, with the current standard of care chemotherapy, doxorubicin and ifosfamide, for the treatment of synovial sarcoma. This document outlines preclinical and clinical data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental processes.

Synovial sarcoma is a rare and aggressive soft tissue cancer primarily affecting adolescents and young adults. The current standard of care for advanced or metastatic disease involves a combination of cytotoxic chemotherapy agents, doxorubicin and ifosfamide. While this regimen can provide clinical benefit, it is associated with significant toxicities. A promising new therapeutic strategy involves the targeted degradation of Bromodomain-containing protein 9 (BRD9), a critical component of the non-canonical BAF (ncBAF) chromatin remodeling complex, upon which synovial sarcoma cells are synthetically lethal. This guide will focus on FHD-609, a clinical-stage BRD9 degrader, as a representative of this new class of targeted therapies. The investigational drug "BRD9185" is not a publicly recognized designation; therefore, this comparison utilizes data from publicly disclosed BRD9 degraders.

Mechanism of Action: A Tale of Two Approaches

The standard of care, doxorubicin and ifosfamide, acts through broad cytotoxic mechanisms. Doxorubicin intercalates into DNA, inhibiting topoisomerase II and leading to DNA damage and apoptosis. Ifosfamide is an alkylating agent that cross-links DNA, ultimately triggering cell death. These non-specific mechanisms contribute to their efficacy against rapidly dividing cancer cells but also result in significant side effects.

In contrast, BRD9 degraders like FHD-609 offer a highly targeted approach. In synovial sarcoma, a characteristic SS18-SSX fusion oncoprotein displaces the tumor suppressor SMARCB1 from the canonical BAF (cBAF) complex, rendering the cells dependent on the ncBAF complex, which contains BRD9. BRD9 degraders are heterobifunctional molecules that induce the proximity of BRD9 to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the BRD9 protein. This targeted removal of BRD9 disrupts the function of the ncBAF complex, leading to the suppression of oncogenic gene expression and ultimately, cancer cell death.

Preclinical Efficacy: Head-to-Head Comparison

Preclinical studies in synovial sarcoma models have demonstrated the potential of BRD9 degraders to outperform standard chemotherapy.

ParameterFHD-609IfosfamideDoxorubicin
In Vitro Potency (SYO-1 cells) DC50: ~2 nM[1]IC50: Not reportedIC50: Not reported
In Vivo Efficacy (ASKA CDX Model) Superior tumor growth inhibition, with complete suppression at 2.0 mg/kg[2]Less effective than FHD-609[2]Not directly compared in the same study
In Vivo Efficacy (SYO-1 CDX Model) Dose-dependent tumor growth inhibition[2]Not directly compared in the same studyNot directly compared in the same study

Note: DC50 (Degradation Concentration 50) is the concentration of a degrader at which 50% of the target protein is degraded. IC50 (Inhibitory Concentration 50) is the concentration of a drug that inhibits a biological process by 50%. CDX refers to Cell-Derived Xenograft models.

Clinical Data: A Glimpse into the Future

Clinical trials of BRD9 degraders in synovial sarcoma are ongoing. The following table summarizes the available Phase 1 data for FHD-609 and historical data for the standard of care. It is important to note that these are not from head-to-head trials and patient populations may differ.

ParameterFHD-609 (Phase 1)Doxorubicin + Ifosfamide
Response Rate (ORR) 2% (1 partial response in 55 patients)[2][3][4]26.5% - 43.5% (in synovial sarcoma)[5]
Stable Disease 15% (8 of 55 patients), with 2 lasting > 6 months[2][3][4]Not consistently reported
Common Adverse Events (Grade 1-2) Dysgeusia (40%), dry mouth (29.1%), fatigue (27.3%), anemia (25.5%)[2][3][4]Myelosuppression, nausea, vomiting, fatigue
Dose-Limiting Toxicities QTc prolongation, syncope[2][3][4]Severe myelosuppression

Experimental Protocols

In Vitro Cell Viability Assay

Objective: To determine the cytotoxic effects of BRD9 degraders and standard of care chemotherapy on synovial sarcoma cell lines.

Methodology:

  • Synovial sarcoma cells (e.g., SYO-1, ASKA) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • The following day, cells are treated with a serial dilution of the test compounds (FHD-609, doxorubicin, ifosfamide) or vehicle control (DMSO).

  • After a 72-hour incubation period, cell viability is assessed using a commercially available assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

  • Luminescence is measured using a plate reader, and the data is normalized to the vehicle-treated control to determine the percentage of cell viability.

  • IC50 or DC50 values are calculated using non-linear regression analysis in GraphPad Prism.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of BRD9 degraders and standard of care chemotherapy in a synovial sarcoma mouse model.

Methodology:

  • Female immunodeficient mice (e.g., NOD-scid gamma) are subcutaneously inoculated with 5 x 10^6 synovial sarcoma cells (e.g., ASKA) in a mixture of media and Matrigel.

  • Tumors are allowed to grow to a mean volume of approximately 150-200 mm³.

  • Mice are then randomized into treatment groups (n=8-10 mice per group) to receive vehicle control, FHD-609 (e.g., 0.1, 0.5, and 2.0 mg/kg, intravenously, twice weekly), ifosfamide (e.g., 50 mg/kg, intraperitoneally, daily for 5 days), or doxorubicin (e.g., 2 mg/kg, intravenously, once weekly).

  • Tumor volume is measured twice weekly with calipers using the formula: (Length x Width²)/2.

  • Body weight is monitored as a measure of toxicity.

  • At the end of the study, tumors are harvested for pharmacodynamic analysis (e.g., Western blot to confirm BRD9 degradation).

  • Tumor growth inhibition is calculated, and statistical analysis (e.g., one-way ANOVA with Dunnett's post-hoc test) is performed to determine the significance of the anti-tumor effects.

Visualizing the Science

Signaling_Pathway cluster_nucleus Nucleus SS18_SSX SS18-SSX Fusion Oncoprotein cBAF Canonical BAF Complex (cBAF) SS18_SSX->cBAF Displaces SMARCB1 SMARCB1 SMARCB1 (Tumor Suppressor) ncBAF Non-canonical BAF Complex (ncBAF) BRD9 BRD9 Oncogenic_Genes Oncogenic Gene Expression ncBAF->Oncogenic_Genes Activates Cell_Proliferation Tumor Growth Oncogenic_Genes->Cell_Proliferation

Caption: BRD9's role in synovial sarcoma.

Experimental_Workflow cluster_PROTAC Mechanism of BRD9 Degrader BRD9_Degrader FHD-609 (BRD9 Degrader) Ternary_Complex Ternary Complex (BRD9-Degrader-E3) BRD9_Degrader->Ternary_Complex BRD9 BRD9 Protein BRD9->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation BRD9 Degradation Proteasome->Degradation

Caption: Action of a BRD9 degrader.

Conclusion

Targeted degradation of BRD9 represents a novel and highly specific therapeutic strategy for synovial sarcoma, directly addressing the underlying oncogenic dependency of these tumors. Preclinical data for BRD9 degraders like FHD-609 demonstrate potent and selective activity, with evidence of superior tumor growth inhibition compared to standard of care chemotherapy in animal models. While early clinical data show a modest overall response rate for single-agent FHD-609, the observed stable disease and the targeted mechanism of action are encouraging. The safety profile, although notable for QTc prolongation which requires careful monitoring, appears manageable and distinct from the broad toxicities of conventional chemotherapy. Further clinical investigation is warranted to fully elucidate the therapeutic potential of BRD9 degraders, both as monotherapy and in combination with other agents, as a new treatment paradigm for synovial sarcoma.

References

Comparative Analysis of BRD9185 and its Analogs as Dihydroorotate Dehydrogenase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A new class of potent antimalarial agents, BRD9185 and its analogs, have emerged as highly effective inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a critical enzyme for parasite survival. This guide provides a detailed comparative analysis of this compound, its analogs, and other notable DHODH inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers and drug development professionals.

This compound, an azetidine-2-carbonitrile compound, demonstrates potent in vitro activity against multidrug-resistant blood-stage malaria parasites and has shown curative effects in mouse models.[1][2] Its mechanism of action is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[3][4] This pathway is essential for the synthesis of DNA and RNA, and its disruption is detrimental to rapidly proliferating cells, including cancer cells and pathogens like Plasmodium falciparum.[3][4][5] Unlike their hosts, these parasites rely solely on the de novo pathway for pyrimidine synthesis, making PfDHODH an attractive and selective drug target.[6][7][8]

Performance of this compound and Analogs

This compound exhibits an impressive half-maximal effective concentration (EC50) of 16 nM against P. falciparum DHODH in vitro.[5][9][10] The optimization of a series of azetidine-2-carbonitrile inhibitors led to the development of this compound, which has a long half-life of 15 hours and low clearance in mice.[1][2][11] This favorable pharmacokinetic profile contributes to its in vivo efficacy.[1][2]

The following table summarizes the in vitro activity of this compound and a selection of its analogs and other notable DHODH inhibitors against P. falciparum DHODH.

CompoundChemical ClassPfDHODH IC50/EC50 (nM)Selectivity over human DHODH (HsDHODH)Reference
This compound Azetidine-2-carbonitrile16>3000-fold[1][2]
BRD7539 Azetidine-2-carbonitrile33>1500-fold[2][11]
DSM265 Triazolopyrimidine35>500-fold[12]
Genz-667348 Thiophene carboxamideDouble-digit nM rangeHigh[8][13]
Brequinar Biphenyl derivativeInactive against PfDHODHN/A[12]
Leflunomide Isoxazole derivativeWeak activityLow[14]
Teriflunomide Leflunomide metaboliteWeak activityLow[14]
H-006 Not specified3.8High[15]

Mechanism of Action: Inhibition of de Novo Pyrimidine Biosynthesis

DHODH catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[4][8] This reaction is coupled to the mitochondrial electron transport chain. By inhibiting DHODH, these compounds deplete the pool of pyrimidines necessary for DNA and RNA synthesis, thereby arresting cell proliferation.[3][4]

DHODH_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Inhibitors Inhibitors cluster_Downstream Downstream Effects Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Substrate Orotate Orotate DHODH->Orotate Product Ubiquinol Ubiquinol DHODH->Ubiquinol Pyrimidine Synthesis Pyrimidine Synthesis Orotate->Pyrimidine Synthesis Ubiquinone Ubiquinone Ubiquinone->DHODH This compound This compound This compound->DHODH Inhibition Parasite Proliferation Parasite Proliferation This compound->Parasite Proliferation Inhibition Analogs Analogs Analogs->DHODH DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine Synthesis->DNA_RNA_Synthesis DNA_RNA_Synthesis->Parasite Proliferation

Figure 1. Inhibition of DHODH by this compound disrupts pyrimidine biosynthesis.

Experimental Protocols

In Vitro DHODH Inhibition Assay

A common method to assess the inhibitory activity of compounds against DHODH is a spectrophotometric assay that measures the reduction of an artificial electron acceptor, such as 2,6-dichloroindophenol (DCIP), coupled to the oxidation of dihydroorotate.[15][16]

Materials:

  • Recombinant human or P. falciparum DHODH

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

  • Dihydroorotate (DHO) stock solution

  • 2,6-dichloroindophenol (DCIP) stock solution

  • Coenzyme Q10 (CoQ10) stock solution

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the diluted compounds to the wells of a 96-well plate. Include a DMSO-only control.

  • Add the DHODH enzyme solution to each well and incubate at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound binding.

  • Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the assay buffer.

  • Initiate the reaction by adding the reaction mix to each well.

  • Immediately measure the decrease in absorbance at 600 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocities and determine the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.[16][17]

DHODH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of test compounds in DMSO C Add compounds and enzyme to 96-well plate A->C B Prepare DHODH enzyme solution and reaction mix (DHO, DCIP, CoQ10) E Initiate reaction by adding the reaction mix B->E D Pre-incubate to allow compound binding C->D D->E F Measure absorbance change at 600 nm over time E->F G Calculate initial velocities and percent inhibition F->G H Plot inhibition vs. concentration and determine IC50 G->H

Figure 2. Experimental workflow for the DHODH inhibition assay.
In Vitro Antimalarial Activity Assay

The efficacy of DHODH inhibitors against P. falciparum is typically assessed using a parasite growth inhibition assay.

Materials:

  • P. falciparum culture (e.g., multidrug-resistant Dd2 strain)

  • Human red blood cells

  • Culture medium (e.g., RPMI 1640 supplemented with AlbuMAX)

  • Test compounds dissolved in DMSO

  • DNA-intercalating fluorescent dye (e.g., SYBR Green I)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Add the diluted compounds to the wells of a 96-well plate containing synchronized ring-stage P. falciparum culture.

  • Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).

  • After incubation, lyse the red blood cells and add a DNA-intercalating dye.

  • Measure the fluorescence intensity, which is proportional to the parasite density.

  • Determine the EC50 value by plotting the percentage of parasite growth inhibition against the logarithm of the compound concentration.

Conclusion

This compound and its analogs represent a promising new class of DHODH inhibitors with potent antimalarial activity. Their high selectivity for the parasite enzyme over the human counterpart highlights their potential as therapeutic agents. The provided experimental protocols offer a framework for the continued evaluation and development of novel DHODH inhibitors for the treatment of malaria and potentially other diseases where this pathway is critical, such as cancer and autoimmune disorders.[5][18] Further structure-activity relationship studies will be crucial in optimizing the efficacy and safety of this promising class of compounds.[6][7]

References

Validating the Therapeutic Potential of Bromodomain Inhibitors: A Comparative Guide to JQ1 and BRD9-Selective Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The field of epigenetics has opened new avenues for therapeutic intervention in a range of diseases, most notably cancer. Among the promising targets are bromodomain and extra-terminal domain (BET) proteins, which act as "readers" of histone acetylation marks and play a crucial role in transcriptional regulation. The pan-BET inhibitor JQ1 has been instrumental in validating this target class, demonstrating broad anti-proliferative effects in various cancer models. More recently, the development of inhibitors with selectivity for specific bromodomains, such as those targeting Bromodomain-containing protein 9 (BRD9), offers the potential for increased therapeutic specificity and reduced off-target effects.

This guide provides a comparative analysis of the well-characterized pan-BET inhibitor JQ1 against emerging BRD9-selective inhibitors, I-BRD9 and BI-9564. We present a summary of their performance in preclinical models, supported by experimental data, and provide detailed methodologies for key assays to facilitate the design and interpretation of future studies.

Performance Comparison of Bromodomain Inhibitors

The therapeutic potential of JQ1, I-BRD9, and BI-9564 has been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. The following table summarizes the IC50 values of these inhibitors across a panel of cancer cell lines, demonstrating their varying potencies and cellular contexts of activity.

Cell LineCancer TypeJQ1 IC50 (µM)I-BRD9 IC50 (µM)BI-9564 IC50 (µM)
Hematological Malignancies
NALM6Acute Lymphoblastic Leukemia0.93[1]--
REHAcute Lymphoblastic Leukemia1.16[1]--
SEMAcute Lymphoblastic Leukemia0.45[1]--
RS411Acute Lymphoblastic Leukemia0.57[1]--
EOL-1Acute Myeloid Leukemia--0.8[2]
MV4-11Acute Myeloid Leukemia-Sensitive (more than NB4)[3]-
NB4Acute Myeloid Leukemia-Sensitive[3]-
Solid Tumors
A2780Ovarian Endometrioid Carcinoma0.41[4]--
TOV112DOvarian Endometrioid Carcinoma0.75[4]--
OVK18Ovarian Endometrioid Carcinoma10.36[4]--
HEC265Endometrial Endometrioid Carcinoma2.72[4]--
HEC151Endometrial Endometrioid Carcinoma0.28[4]--
HEC50BEndometrial Endometrioid Carcinoma2.51[4]--
MCF7Breast Cancer (Luminal)~0.5[5]--
T47DBreast Cancer (Luminal)~1.0[5]--
A subset of Lung Adenocarcinoma cell linesLung Adenocarcinoma0.42 - 4.19[6]--
A204Rhabdoid Tumor--3.55[7]
LNCaPProstate Cancer-~3[8]-
VCaPProstate Cancer-~3[8]-
22Rv1Prostate Cancer-~3[8]-
C4-2Prostate Cancer-~3[8]-

Note: "-" indicates data not available in the provided search results. The sensitivity of MV4-11 and NB4 cells to I-BRD9 was noted, but specific IC50 values were not provided in the search snippets.

Mechanism of Action and Signaling Pathways

JQ1 exerts its anti-cancer effects primarily by competitively binding to the bromodomains of BET proteins (BRD2, BRD3, and BRD4), displacing them from chromatin. This leads to the downregulation of key oncogenes, most notably MYC. The inhibition of MYC transcription is a central mechanism of JQ1's action, leading to cell cycle arrest and apoptosis in many cancer models.[9][10][11]

In contrast, I-BRD9 and BI-9564 are designed to selectively inhibit the bromodomain of BRD9, a component of the non-canonical BAF (ncBAF) chromatin remodeling complex. The inhibition of BRD9 is thought to disrupt the function of this complex, leading to changes in gene expression and anti-proliferative effects in specific cellular contexts, such as certain types of acute myeloid leukemia and prostate cancer.[3][8] I-BRD9 has been shown to induce distinct changes in gene expression compared to pan-BET inhibitors, affecting genes involved in cell death and cell cycle regulation.[3][12]

JQ1_Signaling_Pathway JQ1 Signaling Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm JQ1 JQ1 BET_Proteins BET Proteins (BRD2, BRD3, BRD4) JQ1->BET_Proteins Inhibits Binding Acetylated_Histones Acetylated Histones BET_Proteins->Acetylated_Histones Binds to Transcription_Machinery Transcription Machinery BET_Proteins->Transcription_Machinery Recruits Chromatin Chromatin Acetylated_Histones->Chromatin MYC_Gene MYC Gene MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA MYC_Protein MYC Protein MYC_mRNA->MYC_Protein Translation Transcription_Machinery->MYC_Gene Activates Transcription Cell_Cycle_Arrest Cell Cycle Arrest MYC_Protein->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis MYC_Protein->Apoptosis Leads to

Caption: JQ1 inhibits BET proteins from binding to acetylated histones, leading to downregulation of MYC and subsequent cell cycle arrest and apoptosis.

Experimental Workflows

Standardized and reproducible experimental workflows are critical for validating the therapeutic potential of novel compounds. Below are diagrams illustrating common workflows for in vitro and in vivo evaluation of bromodomain inhibitors.

In_Vitro_Workflow In Vitro Evaluation Workflow Cell_Culture Cancer Cell Line Culture Treatment Treatment with Inhibitor (e.g., JQ1) Cell_Culture->Treatment Cell_Viability Cell Viability Assay (e.g., MTT, CCK-8) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (e.g., PI Staining) Treatment->Cell_Cycle_Analysis Gene_Expression Gene Expression Analysis (RNA-seq, qPCR) Treatment->Gene_Expression Protein_Expression Protein Expression Analysis (Western Blot) Treatment->Protein_Expression Data_Analysis Data Analysis and IC50 Determination Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Gene_Expression->Data_Analysis Protein_Expression->Data_Analysis

Caption: A typical workflow for the in vitro assessment of a bromodomain inhibitor's efficacy.

In_Vivo_Workflow In Vivo Evaluation Workflow (Xenograft Model) Tumor_Implantation Implantation of Cancer Cells into Immunocompromised Mice Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Treatment_Groups Randomization into Treatment and Control Groups Tumor_Growth->Treatment_Groups Drug_Administration Daily Administration of Inhibitor or Vehicle Treatment_Groups->Drug_Administration Tumor_Measurement Regular Measurement of Tumor Volume Drug_Administration->Tumor_Measurement During Treatment Period Endpoint Endpoint Reached (e.g., Tumor Size, Time) Tumor_Measurement->Endpoint Tumor_Analysis Tumor Excision and Analysis (IHC, Western Blot) Endpoint->Tumor_Analysis Data_Analysis Statistical Analysis of Tumor Growth Inhibition Tumor_Analysis->Data_Analysis

Caption: A standard workflow for evaluating the in vivo efficacy of a bromodomain inhibitor using a mouse xenograft model.

Experimental Protocols

Detailed and reproducible protocols are essential for the rigorous evaluation of therapeutic compounds. The following sections provide methodologies for key experiments cited in this guide.

In Vitro Assays

1. Cell Viability Assay (MTT/CCK-8)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 2,000-10,000 cells per well and allow them to adhere overnight.[13]

  • Treatment: Treat cells with a serial dilution of the bromodomain inhibitor (e.g., JQ1, I-BRD9, BI-9564) for 24, 48, or 72 hours.[14][15]

  • Reagent Addition: Add MTT or CCK-8 solution to each well and incubate for 2-4 hours at 37°C.[13][15]

  • Measurement: For MTT assays, solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm. For CCK-8 assays, measure the absorbance at 450 nm.[13][15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[15]

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentration of the inhibitor for a specified time (e.g., 72 hours).[14]

  • Staining: Harvest and wash the cells, then resuspend them in binding buffer containing Annexin V-FITC and Propidium Iodide (PI).[15]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the different cell populations.[14][15]

3. Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Fixation: Treat cells with the inhibitor, then harvest and fix them in cold 70% ethanol.[13]

  • Staining: Wash the fixed cells and stain them with a solution containing PI and RNase A.[13]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[13]

4. Gene and Protein Expression Analysis

  • RNA Sequencing (RNA-seq): Isolate total RNA from treated and control cells. Prepare libraries and perform paired-end sequencing. Align reads to the reference genome and perform differential gene expression analysis.[16][17][18]

  • Quantitative Real-Time PCR (qRT-PCR): Synthesize cDNA from isolated RNA and perform PCR with gene-specific primers to quantify the relative expression of target genes.

  • Western Blot: Lyse treated and control cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against target proteins (e.g., c-Myc, cleaved PARP).

In Vivo Xenograft Studies

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of bromodomain inhibitors in a mouse xenograft model.

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2 x 10^7 cells) mixed with Matrigel into the flank of immunocompromised mice (e.g., NSG mice).[14]

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and vehicle control groups.

  • Drug Administration: Administer the inhibitor (e.g., JQ1 at 25-50 mg/kg/day) or vehicle control via intraperitoneal (i.p.) injection or oral gavage daily for a specified period (e.g., 21-28 days).[14][19][20]

  • Tumor Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.[14]

  • Endpoint and Analysis: At the end of the treatment period or when tumors reach a predetermined size, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation markers like Ki67, or western blot for target proteins).[14][19]

Synthesis of JQ1

For research purposes, JQ1 can be synthesized following established chemical routes. A common method involves a one-pot, three-step process starting from a benzodiazepine precursor. This involves conversion to a thioamide using Lawesson's reagent, followed by amidrazone formation and installation of the triazole moiety.[21][22] Enantiomerically pure (+)-JQ1 can also be synthesized using specific chiral starting materials or resolution techniques.[21][23]

Conclusion

The pan-BET inhibitor JQ1 has been a valuable tool in establishing the therapeutic potential of targeting bromodomain proteins in cancer and other diseases. Its well-documented effects on MYC expression and broad anti-proliferative activity have paved the way for the clinical development of several BET inhibitors. The emergence of selective inhibitors for individual bromodomains, such as the BRD9 inhibitors I-BRD9 and BI-9564, represents a promising evolution in this field. These next-generation inhibitors may offer a more refined therapeutic window by targeting specific chromatin remodeling complexes, potentially leading to improved efficacy and reduced toxicity. The comparative data and detailed protocols provided in this guide are intended to support the ongoing research and development of this exciting class of epigenetic modulators.

References

A Head-to-Head Comparison of BRD9185 with Published DHODH Inhibitor Tool Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the novel Dihydroorotate Dehydrogenase (DHODH) inhibitor, BRD9185, and established tool compounds targeting the same enzyme: Brequinar, Leflunomide, and its active metabolite, Teriflunomide. DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, making it a key target for therapeutic intervention in cancer, autoimmune disorders, and infectious diseases. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual diagrams of the signaling pathway and experimental workflows to aid researchers in their evaluation of these compounds.

Data Presentation: A Comparative Analysis of DHODH Inhibitors

The following table summarizes the reported inhibitory activities of this compound, Brequinar, Leflunomide, and Teriflunomide. It is important to note that a direct head-to-head comparison of this compound with the other tool compounds under identical experimental conditions is not yet available in published literature. The data presented below is compiled from various sources and should be interpreted with consideration of the different assay conditions.

CompoundTargetAssay TypeIC50/EC50Reference
This compound P. falciparum DHODHin vitro enzyme assay16 nM (EC50)[1]
Brequinar Human DHODHin vitro enzyme assay5.2 nM (IC50)[2][3]
Human DHODHin vitro enzyme assay~20 nM (IC50)[4]
U-937 cellsApoptosis assay322.2 nM (EC50)[2]
U-937 cellsDifferentiation assay214 nM (EC50)[2]
Leflunomide Human DHODHin vitro enzyme assay98 µM (IC50)[5]
Rat DHODHin vitro enzyme assay6.3 µM (IC50)[5]
Teriflunomide (A771726) Human DHODHin vitro enzyme assay773 nM (IC50)[6]
Human DHODHin vitro enzyme assay1.1 µM (IC50)[5]
Rat DHODHin vitro enzyme assay18 nM (IC50)[6]
TNBC cellsCell proliferation assay31.36 - 59.72 µM (IC50)[7]

Note: IC50 and EC50 values can vary significantly based on the specific assay conditions, enzyme source, cell line used, and other experimental parameters. The data for this compound is against the parasite enzyme, which may not be directly comparable to the human enzyme data for the other compounds.

Signaling Pathway and Mechanism of Action

DHODH catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate to orotate. This pathway is essential for the synthesis of pyrimidine nucleotides (uridine, cytidine, and thymidine), which are fundamental building blocks for DNA and RNA. By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines, leading to cell cycle arrest and inhibition of proliferation, particularly in rapidly dividing cells that are highly dependent on this pathway.

DHODH_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibitors DHODH Inhibitors Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Aspartate Transcarbamoylase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS UDP UDP UMP->UDP UTP UTP UDP->UTP dUDP dUDP UDP->dUDP CTP CTP UTP->CTP DNA & RNA Synthesis DNA & RNA Synthesis UTP->DNA & RNA Synthesis CTP->DNA & RNA Synthesis dUMP dUMP dUDP->dUMP dTMP dTMP dUMP->dTMP dTTP dTTP dTMP->dTTP dTTP->DNA & RNA Synthesis This compound This compound This compound->Orotate Brequinar Brequinar Brequinar->Orotate Leflunomide Leflunomide Leflunomide->Orotate Teriflunomide Teriflunomide Teriflunomide->Orotate

Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of this compound and tool compounds on DHODH.

Experimental Protocols

Below are generalized protocols for key experiments used to characterize DHODH inhibitors. These are based on methodologies reported in the literature and should be adapted and optimized for specific experimental conditions.

DHODH Enzyme Inhibition Assay (Spectrophotometric)

This assay measures the enzymatic activity of DHODH by monitoring the reduction of a chromogenic substrate.

Materials:

  • Recombinant human DHODH enzyme

  • L-Dihydroorotate (DHO) - substrate

  • Coenzyme Q10 (CoQ10) or Decylubiquinone - electron acceptor

  • 2,6-dichloroindophenol (DCIP) - chromogenic indicator

  • Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM KCl, 0.05% Triton X-100)

  • Test compounds (this compound and tool compounds) dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the test compound dilutions to the appropriate wells. Include wells with DMSO only as a negative control.

  • Add the DHODH enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Initiate the reaction by adding a substrate mixture containing DHO, CoQ10, and DCIP.

  • Immediately measure the decrease in absorbance at 600 nm over time using a spectrophotometer in kinetic mode. The rate of DCIP reduction is proportional to DHODH activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[8][9]

Cell Viability Assay (MTT Assay)

This assay assesses the effect of DHODH inhibitors on cell proliferation and viability.

Materials:

  • Cancer cell line known to be sensitive to DHODH inhibition (e.g., U-937, HCT-116)

  • Cell culture medium and supplements

  • Test compounds (this compound and tool compounds) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds. Include wells with DMSO only as a vehicle control and untreated cells as a negative control.

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[10][11]

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • Determine the EC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of novel DHODH inhibitors, culminating in a head-to-head comparison with established tool compounds.

Experimental_Workflow cluster_discovery Discovery & Initial Characterization cluster_invitro In Vitro Profiling cluster_invivo In Vivo Evaluation cluster_comparison Head-to-Head Comparison High-Throughput Screening High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization Biochemical Assay (IC50) Biochemical Assay (IC50) Lead Optimization->Biochemical Assay (IC50) Cell-Based Assays (EC50) Cell-Based Assays (EC50) Biochemical Assay (IC50)->Cell-Based Assays (EC50) Selectivity Profiling Selectivity Profiling Cell-Based Assays (EC50)->Selectivity Profiling Pharmacokinetics (ADME) Pharmacokinetics (ADME) Selectivity Profiling->Pharmacokinetics (ADME) Efficacy in Animal Models Efficacy in Animal Models Pharmacokinetics (ADME)->Efficacy in Animal Models Toxicology Studies Toxicology Studies Efficacy in Animal Models->Toxicology Studies Comparative Analysis Comparative Analysis Toxicology Studies->Comparative Analysis This compound vs Tool Compounds This compound vs Tool Compounds Comparative Analysis->this compound vs Tool Compounds

Caption: A generalized experimental workflow for the evaluation and comparison of DHODH inhibitors.

Conclusion

This compound emerges as a potent inhibitor of P. falciparum DHODH, highlighting its potential as an antimalarial agent. To fully understand its therapeutic potential in other areas, such as oncology and autoimmune diseases, direct comparative studies against established tool compounds like Brequinar, Leflunomide, and Teriflunomide using human DHODH and relevant human cell lines are essential. The data and protocols presented in this guide provide a foundational framework for researchers to conduct such comparative evaluations and further elucidate the pharmacological profile of this compound. The provided diagrams offer a clear visual representation of the underlying biological pathway and a logical workflow for future research endeavors in this area.

References

Safety Operating Guide

Navigating the Proper Disposal of BRD9185: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for BRD9185 could not be located. The following procedural guidance is based on established safety protocols for the handling and disposal of halogenated organic compounds in a research setting. It is imperative for all laboratory personnel to consult their institution's Environmental Health and Safety (EHS) department for specific regulations and procedures. In the absence of a specific SDS, this compound should be handled with the caution appropriate for a potentially toxic and reactive chemical.[1]

The proper disposal of laboratory chemicals is a critical component of ensuring the safety of researchers and protecting the environment. For compounds like this compound, which is presumed to be a brominated organic compound based on its nomenclature, specific handling procedures are necessary due to its classification as hazardous waste.[1] Improper disposal can lead to significant health risks and environmental contamination.[1]

Immediate Safety Precautions

Before beginning any work that will generate this compound waste, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). When handling this compound and its associated waste, the following PPE should be worn at a minimum:

  • Safety goggles or a face shield

  • A laboratory coat

  • Nitrile gloves

  • Closed-toe shoes[2][3]

All handling of this compound, including the transfer of waste, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1][2]

Waste Segregation and Disposal Summary

Proper segregation of waste is essential for both safety and cost-effective disposal. Halogenated organic waste is significantly more expensive to dispose of than non-halogenated waste.[4] Mixing these waste streams should be avoided.[4][5]

Waste TypeContainer TypeDisposal Procedure
Liquid this compound Waste Labeled "Halogenated Organic Waste" containerCarefully pour the liquid waste into the designated container using a funnel.[1] Ensure the container is properly sealed when not in use and do not fill it beyond 90% capacity.[1] This waste stream includes pure this compound, solutions containing this compound, and the first two solvent rinses from decontamination.[1]
Solid Waste Contaminated with this compound Labeled "Solid Halogenated Waste" containerPlace all contaminated solid materials, such as gloves, pipette tips, and weighing paper, into this designated container.[1]
Contaminated Sharps Puncture-resistant "Sharps" containerNeedles, syringes, and broken glassware contaminated with this compound must be placed in a designated sharps container for incineration.[6][7]
Decontaminated Glassware General laboratory glassware cleaningAfter the initial two rinses with a halogenated solvent (collected as halogenated waste), glassware can be washed with a non-halogenated solvent (the rinse of which can be collected as non-halogenated waste) and then cleaned with soap and water.[1]

Experimental Protocols: Step-by-Step Disposal and Decontamination

1. Waste Collection:

  • At the point of generation, segregate waste into the appropriate containers.[8]

  • For liquid waste, use a designated "Halogenated Organic Waste" container.[2][9] These containers should be clearly labeled and kept in a well-ventilated area, preferably within a secondary containment tray.[10]

  • For solid waste, use a separate, clearly labeled container for items contaminated with this compound.

2. Decontamination of Laboratory Equipment:

  • Glassware:

    • Rinse the contaminated glassware with a small amount of a suitable solvent (e.g., a solvent in which this compound is soluble).

    • Collect the first two rinses in the "Halogenated Organic Waste" container.[1]

    • A third rinse can be done with a non-halogenated solvent, and this can be collected in a "Non-Halogenated Organic Waste" container.[1]

    • After these initial rinses, the glassware can be washed using standard laboratory procedures.

  • Surfaces and Spills:

    • In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite or sand).[11]

    • Carefully collect the absorbent material and place it in the "Solid Halogenated Waste" container.[11]

    • Decontaminate the surface by wiping it down with a towel soaked in a suitable solvent, followed by soap and water.[12] The used towels should be disposed of as solid halogenated waste.[12]

3. Waste Container Management:

  • Always keep waste containers securely closed when not in use to prevent the release of vapors.[1][5]

  • Store waste containers in a designated satellite accumulation area away from incompatible materials.[4]

  • Do not overfill containers; a general rule is to fill them to no more than 90% of their capacity.[1]

  • Arrange for the pickup and disposal of full waste containers through your institution's EHS department.

Diagram of Chemical Waste Disposal Workflow

G cluster_0 Decision-Making for Chemical Waste Disposal A Chemical Waste Generated E Is the waste solid or liquid? A->E B Is it a Halogenated Organic Compound? C Collect in 'Halogenated Organic Waste' Container B->C Yes D Collect in 'Non-Halogenated Organic Waste' Container B->D No I Consult Institutional EHS for Disposal C->I D->I E->B Liquid G Is the waste a sharp? E->G Solid F Collect in 'Solid Chemical Waste' Container F->I G->F No H Collect in 'Sharps' Container G->H Yes H->I

A workflow for the proper segregation of laboratory chemical waste.

References

Essential Safety and Operational Guide for Handling BRD9185

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate safety, handling, and disposal information for BRD9185 (CAS: 2057420-29-6), a Dihydroorotate dehydrogenase (DHODH) inhibitor. The information is intended for researchers, scientists, and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on general laboratory safety protocols for handling potent, biologically active small molecules.

Chemical and Physical Properties

PropertyValueSource
CAS Number 2057420-29-6[1]
Molecular Formula C23H21F6N3O2[2]
Molecular Weight 485.42 g/mol [2][3]
EC50 against P. falciparum 16 nM[3]
Storage Temperature (Powder) -20°C for up to 3 years[3]
Storage Temperature (In solvent) -80°C for up to 1 year[3]

Hazard Identification and Precautionary Measures

While a specific hazard profile for this compound is not available, as a potent enzyme inhibitor, it should be handled with care. Assume the compound is potentially hazardous upon inhalation, ingestion, and skin or eye contact.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.[2]

  • Eye Protection: Safety glasses or goggles must be worn.[2]

  • Lab Coat: A standard laboratory coat is mandatory.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood or glove box, a properly fitted respirator (e.g., N95 or higher) is recommended.

Standard Operating Procedure for Handling this compound

1. Engineering Controls:

  • All work with solid this compound should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.

  • Ensure a safety shower and eyewash station are readily accessible.

2. First-Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

3. Spills and Accidental Release:

  • For small spills, carefully absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[2]

  • Avoid generating dust if the spill involves the solid form.

  • Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol), followed by soap and water.

  • For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.

4. Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • As a powder, store at -20°C.[3]

  • In solvent, store at -80°C.[3]

  • Store away from incompatible materials such as strong oxidizing agents.

5. Disposal:

  • All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[6] Do not dispose of it down the drain or in regular trash.[7]

Experimental Workflow and Biological Pathway

The following diagrams illustrate the general workflow for handling this compound in a laboratory setting and its mechanism of action as a DHODH inhibitor.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal receive Receive & Log this compound ppe Don Appropriate PPE receive->ppe Before Handling setup Prepare Fume Hood/Work Area ppe->setup weigh Weigh Solid Compound setup->weigh In Fume Hood dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate Post-Experiment dispose_liquid Dispose of Liquid Waste decontaminate->dispose_liquid dispose_solid Dispose of Solid Waste decontaminate->dispose_solid

Caption: Experimental workflow for handling this compound.

Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate Pyrimidine Pyrimidine Synthesis Orotate->Pyrimidine DHODH->Orotate This compound This compound This compound->DHODH Inhibition

Caption: this compound inhibits the DHODH enzyme in the pyrimidine synthesis pathway.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.